Product packaging for O-(tert-Butyl)-L-serine(Cat. No.:CAS No. 18822-58-7)

O-(tert-Butyl)-L-serine

カタログ番号: B555317
CAS番号: 18822-58-7
分子量: 161.20 g/mol
InChIキー: DDCPKNYKNWXULB-YFKPBYRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

O-(tert-Butyl)-L-serine, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO3 B555317 O-(tert-Butyl)-L-serine CAS No. 18822-58-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCPKNYKNWXULB-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426482
Record name O-tert-Butyl-L-serine
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18822-58-7
Record name O-(1,1-Dimethylethyl)-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18822-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-tert-Butylserine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-tert-Butyl-L-serine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-TERT-BUTYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX0H592PIC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to O-(tert-Butyl)-L-serine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(tert-Butyl)-L-serine is a synthetically modified amino acid that serves as a crucial building block in the fields of peptide synthesis, medicinal chemistry, and drug development. As a derivative of the naturally occurring amino acid L-serine, its key feature is the presence of a tert-butyl ether protecting group on the side-chain hydroxyl functionality. This modification imparts specific chemical properties that are highly advantageous for the controlled and efficient synthesis of complex peptides and other bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of this compound, with a focus on experimental protocols and workflows relevant to research and development.

Chemical Properties and Structure

This compound is a white crystalline powder that exhibits enhanced solubility and stability compared to its unprotected counterpart, L-serine. The tert-butyl group provides steric hindrance, which prevents unwanted side reactions at the hydroxyl group during chemical synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValue
IUPAC Name (2S)-2-amino-3-(tert-butoxy)propanoic acid
Synonyms H-Ser(tBu)-OH, L-Ser(tBu)-OH
CAS Number 18822-58-7
Molecular Formula C₇H₁₅NO₃
Molecular Weight 161.20 g/mol
Melting Point 218-226 °C (decomposes)[1][2]
Appearance White to off-white powder or crystals[1][3]
Optical Rotation [α]²⁰/D = -16.5 ± 1.5° (c=1 in H₂O)[1]
Solubility Soluble in water[4]
Storage Store at 0-8 °C in a cool, dry place away from light[1][4]
Table 2: Structural Identifiers for this compound
IdentifierValue
SMILES CC(C)(C)OCC(N)C(O)=O[5]
InChI Key DDCPKNYKNWXULB-UHFFFAOYNA-N[5]

Role in Peptide Synthesis

The primary application of this compound is as a protected amino acid in solid-phase peptide synthesis (SPPS), particularly within the widely used Fmoc/tBu orthogonal protection strategy.[6][7] The tert-butyl ether is stable to the basic conditions required for the removal of the N-terminal Fmoc group (typically with piperidine) but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid) during the final deprotection and cleavage of the peptide from the solid support.[1][7] This orthogonality is fundamental to the stepwise and controlled assembly of peptide chains.

Protecting Group Strategy

The use of the tert-butyl group to protect the hydroxyl function of serine prevents several potential side reactions during peptide synthesis, including:

  • O-acylation: The hydroxyl group could be acylated during the coupling of the next amino acid, leading to branched peptide impurities.

  • Dehydration: Under certain conditions, the serine side chain can undergo dehydration.

  • Racemization: Protection of the side chain can help to minimize racemization at the alpha-carbon.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of L-serine methyl ester hydrochloride with tert-butyl acetate in the presence of a strong acid catalyst.

Materials:

  • L-serine methyl ester hydrochloride

  • tert-Butyl acetate

  • Perchloric acid (analytical pure)

  • Sulfuric acid (analytical pure)

  • Sodium hydroxide solution

  • Water

  • Reaction vessel

  • Stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a reaction vessel, add tert-butyl acetate, perchloric acid, and L-serine methyl ester hydrochloride.

  • Add sulfuric acid to the mixture.

  • Stir the reaction at room temperature for approximately 4 days.

  • Monitor the reaction progress by TLC until the L-serine methyl ester hydrochloride is substantially consumed.

  • Add water to the reaction mixture.

  • Adjust the pH of the solution to 9 with a sodium hydroxide solution.

  • Allow the layers to separate and isolate the aqueous layer containing this compound.

This is a generalized protocol based on described synthesis methods.[2] Specific quantities and reaction conditions may need to be optimized.

Incorporation of Fmoc-Ser(tBu)-OH into a Peptide Chain via SPPS

The following is a representative protocol for the coupling of Fmoc-Ser(tBu)-OH during solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% Piperidine in dimethylformamide (DMF)

  • Fmoc-Ser(tBu)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • DMF

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH, the coupling reagent, and the base in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Cleavage of the tert-Butyl Protecting Group and Resin

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the tert-butyl group from serine.

Materials:

  • Peptidyl-resin

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water at a 95:2.5:2.5 ratio)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge

  • Nitrogen or argon gas

Procedure:

  • Place the dry peptidyl-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the cleavage mixture to separate the resin from the solution containing the deprotected peptide.

  • Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether or MTBE.

  • Pellet the peptide via centrifugation.

  • Wash the peptide pellet with cold ether to remove residual scavengers and TFA.

  • Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants L-serine methyl ester HCl + tert-butyl acetate + Acid Catalysts Reaction Stir at Room Temp ~4 days Reactants->Reaction Workup Aqueous Workup (pH adjustment) Reaction->Workup Product This compound Workup->Product

A simplified workflow for the synthesis of this compound.

SPPS_Cycle cluster_spps Solid-Phase Peptide Synthesis Cycle with Fmoc-Ser(tBu)-OH Start Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling: Fmoc-Ser(tBu)-OH + Coupling Reagents Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Elongated_Peptide Elongated Resin-Bound Peptide Washing2->Elongated_Peptide Elongated_Peptide->Deprotection Repeat for next amino acid

The iterative cycle of solid-phase peptide synthesis incorporating Fmoc-Ser(tBu)-OH.

Cleavage_Workflow cluster_cleavage Peptide Cleavage and Deprotection Start Peptidyl-Resin Cleavage_Reaction Cleavage Cocktail (TFA/TIS/H2O) Start->Cleavage_Reaction Filtration Filtration Cleavage_Reaction->Filtration Precipitation Precipitation in cold ether Filtration->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing with cold ether Centrifugation->Washing Drying Drying Washing->Drying Final_Product Crude Deprotected Peptide Drying->Final_Product

A general workflow for the final cleavage and deprotection of a synthetic peptide.

Applications in Drug Development

This compound and its derivatives are instrumental in the synthesis of peptide-based therapeutics and other complex organic molecules. The ability to incorporate a protected serine residue allows for the precise construction of peptides with desired biological activities. These synthetic peptides can be designed to mimic or inhibit the function of natural peptides and proteins, making them valuable candidates for drug discovery. Furthermore, the tert-butyl group can influence the physicochemical properties of the final molecule, such as its lipophilicity, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is an indispensable tool for chemists and pharmaceutical scientists. Its unique properties, conferred by the tert-butyl protecting group, enable the efficient and high-fidelity synthesis of complex peptides. A thorough understanding of its chemical characteristics and the experimental protocols for its use is essential for researchers and professionals working at the forefront of peptide chemistry and drug development.

References

An In-depth Technical Guide to the Synthesis and Purification of O-(tert-Butyl)-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methods for the synthesis and purification of O-(tert-Butyl)-L-serine, a critical protected amino acid derivative widely utilized in peptide synthesis and drug development. This document details various synthetic strategies, purification protocols, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction

This compound (H-Ser(tBu)-OH) is a derivative of the amino acid L-serine where the side-chain hydroxyl group is protected by a tert-butyl ether. This protection is essential in solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions involving the hydroxyl group during peptide chain elongation. The tert-butyl protecting group is stable under the basic conditions used for Fmoc group removal and can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support. The synthesis of high-purity this compound is therefore a crucial first step for the successful synthesis of serine-containing peptides.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main strategies based on the starting material: direct synthesis from L-serine or synthesis from L-serine methyl ester hydrochloride. Both methods involve the protection of the hydroxyl group as a tert-butyl ether, often followed by the introduction and subsequent removal of an N-protecting group (e.g., Boc or Fmoc).

Synthesis Starting from L-Serine

This approach involves the direct tert-butylation of the hydroxyl group of L-serine. To prevent unwanted reactions at the amino and carboxyl groups, they are often protected prior to the O-tert-butylation step.

A common pathway involves the initial protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by esterification and then O-tert-butylation. The final step involves the deprotection of the amino and carboxyl groups.

Synthesis Starting from L-Serine Methyl Ester Hydrochloride

A more prevalent and often higher-yielding method commences with L-serine methyl ester hydrochloride. This starting material already has the carboxyl group protected as a methyl ester. The synthesis typically proceeds with the O-tert-butylation of the hydroxyl group, followed by saponification of the methyl ester and, if necessary, removal of any N-protecting group.

Key Reaction Steps:

  • Esterification of L-Serine (if starting from L-serine): L-serine is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., thionyl chloride or HCl gas) to produce the corresponding ester hydrochloride.

  • O-tert-Butylation: The hydroxyl group of the serine derivative is protected as a tert-butyl ether. This is commonly achieved by reacting the substrate with isobutylene or tert-butyl acetate in the presence of a strong acid catalyst such as p-toluenesulfonic acid or perchloric acid.

  • Saponification: The methyl ester is hydrolyzed to the free carboxylic acid using a base, typically sodium hydroxide.

  • N-Protection and Deprotection (Optional but common): For better handling and purification, the amino group is often protected with a Boc or Fmoc group. These groups are then removed in the final step to yield this compound.

The following diagram illustrates a general workflow for the synthesis of N-Fmoc-O-(tert-butyl)-L-serine, a common precursor to the final product.

G cluster_0 Synthesis of L-Serine Methyl Ester Hydrochloride cluster_1 O-tert-Butylation cluster_2 Saponification cluster_3 N-Fmoc Protection L-Serine L-Serine L-Serine_Methyl_Ester_HCl L-Serine_Methyl_Ester_HCl L-Serine->L-Serine_Methyl_Ester_HCl Methanol, Thionyl Chloride O-tert-Butyl_Serine_Methyl_Ester O-tert-Butyl_Serine_Methyl_Ester L-Serine_Methyl_Ester_HCl->O-tert-Butyl_Serine_Methyl_Ester Isobutylene or tert-Butyl Acetate, Acid Catalyst O-tert-Butyl_Serine This compound O-tert-Butyl_Serine_Methyl_Ester->O-tert-Butyl_Serine NaOH Fmoc_Ser_tBu_OH Fmoc-Ser(tBu)-OH O-tert-Butyl_Serine->Fmoc_Ser_tBu_OH Fmoc-Cl or Fmoc-OSu

General workflow for the synthesis of Fmoc-Ser(tBu)-OH.

Detailed Experimental Protocols

Synthesis of L-Serine Methyl Ester Hydrochloride[1]
  • Reaction Setup: Suspend L-serine (e.g., 20 g) in anhydrous methanol (e.g., 600 g) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the suspension and slowly add thionyl chloride (e.g., 28 g) dropwise while stirring.

  • Reaction: The mixture is then brought to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the L-serine is consumed.

  • Work-up: After completion, the solvent is removed by rotary evaporation. The resulting solid is crystallized, filtered, and dried to yield L-serine methyl ester hydrochloride.

Synthesis of this compound Methyl Ester from L-Serine Methyl Ester Hydrochloride[1]
  • Reaction Setup: In a reaction vessel, add tert-butyl acetate (e.g., 410 g), perchloric acid (e.g., 50 g), and L-serine methyl ester hydrochloride (e.g., 29 g).

  • Catalyst Addition: Add a catalytic amount of sulfuric acid (e.g., 10 g).

  • Reaction: Stir the mixture at room temperature for 3-4 days. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Add water to the reaction mixture and adjust the pH to 8-9 with a NaOH solution. The layers are separated, and the organic layer is processed to isolate the this compound methyl ester.

Saponification to this compound[2]
  • Reaction Setup: Dissolve the this compound methyl ester derivative in a suitable solvent such as methanol or acetone (e.g., 320 kg of methanol).

  • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 25 kg of NaOH solution) at a controlled temperature (e.g., 5 °C).

  • Reaction: The reaction is allowed to proceed for 1-5 hours.

  • Work-up: The resulting solution contains this compound, which can be used directly in the next step or isolated after neutralization and solvent removal.

N-Fmoc Protection of this compound[2]
  • Reaction Setup: To the aqueous solution of this compound from the saponification step, add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) dissolved in acetonitrile.

  • Reaction: The reaction is stirred at room temperature for 2-5 hours.

  • Work-up: After the reaction is complete, the mixture is acidified with HCl. The product is then extracted with a solvent like dichloromethane. The organic layers are combined, dried, and the solvent is evaporated to yield N-Fmoc-O-(tert-butyl)-L-serine.

Purification Methods

The purification of this compound and its N-protected derivatives is critical to ensure high purity for peptide synthesis. The primary methods employed are crystallization and column chromatography.

Crystallization

Crystallization is a widely used technique for the purification of solid amino acid derivatives. The choice of solvent is crucial for obtaining high purity crystals.

Protocol for Purification of Fmoc-Ser(tBu)-OH by Crystallization:

A common method for the purification of Fmoc-protected amino acids involves recrystallization from a non-polar solvent like toluene.

  • Dissolution: Charge the crude Fmoc-Ser(tBu)-OH into a flask and add toluene (e.g., 600 ml for 100g of crude product).

  • Heating: Raise the temperature of the mixture to 50°C and stir for 1 hour to ensure complete dissolution.

  • Crystallization: Cool the solution down to 30±5°C and continue stirring for about 2 hours to induce crystallization.

  • Isolation: Filter the solid product and wash it with toluene.

  • Drying: Collect the wet cake and dry it under vacuum at 50°C to obtain the purified amino acid.

Column Chromatography

Column chromatography is employed for the purification of this compound, especially when high purity is required or when crystallization is not effective.

While specific protocols for the final unprotected product are not extensively detailed in the literature, general principles for amino acid purification can be applied. A common approach involves using silica gel as the stationary phase and a polar solvent system as the mobile phase. For instance, a gradient elution with a mixture of dichloromethane and methanol is often effective.

Deprotection of N-Protected Derivatives

The final step to obtain this compound from its N-protected precursors involves the removal of the N-protecting group.

  • Boc Deprotection: The Boc group is typically removed under acidic conditions. A common reagent is a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is usually fast and proceeds at room temperature.

  • Fmoc Deprotection: The Fmoc group is base-labile and is commonly removed using a solution of piperidine in a solvent such as N,N-dimethylformamide (DMF).

The following diagram illustrates the general workflow for the purification and deprotection of N-protected this compound.

G Crude_N_Protected Crude N-Protected This compound Purified_N_Protected Purified N-Protected This compound Crude_N_Protected->Purified_N_Protected Crystallization or Column Chromatography Final_Product This compound Purified_N_Protected->Final_Product N-Deprotection (e.g., TFA for Boc, Piperidine for Fmoc)

Purification and deprotection workflow.

Quantitative Data Summary

The following tables summarize the quantitative data gathered from various sources regarding the synthesis and properties of this compound and its derivatives.

Table 1: Synthesis Yields and Purity

Starting MaterialProductKey ReagentsReported YieldReported PurityReference
L-SerineL-Serine Methyl Ester HClMethanol, Thionyl ChlorideHigh>97%[1]
L-Serine Methyl Ester HClThis compound Methyl Estertert-Butyl Acetate, Perchloric Acid, Sulfuric Acid~72% (total yield)Not specified[1]
This compound Methyl Ester TosilateN-Fmoc-O-(tert-butyl)-L-serineNaOH, Fmoc-OSu60-61.5% (total yield)>99.6% (HPLC)[2]
L-SerineN-Boc-L-serine methyl ester(Boc)₂O, NaOH; K₂CO₃, MeI86%Not specified[3]

Table 2: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation
This compoundC₇H₁₅NO₃161.20218-222[α]²⁰D = -16.5 ± 1º (c=1 in H₂O)[4]
Fmoc-O-(tert-butyl)-L-serineC₂₂H₂₅NO₅383.44125-140[α]²⁰D = +25.5 ± 1º (c=1% in ethyl acetate)
This compound Methyl Ester HClC₈H₁₈ClNO₃211.69Not specifiedNot specified
This compound tert-Butyl Ester HClC₁₁H₂₄ClNO₃253.77~155 (dec.)[α]D = -10.0 ± 1.0° (c=1 in H₂O)

Conclusion

The synthesis of this compound is a well-established process with multiple effective routes. The choice of starting material and synthetic strategy may depend on factors such as scale, cost, and available equipment. Purification through crystallization is an effective method for obtaining high-purity N-protected intermediates, which is crucial for the successful synthesis of peptides. This guide provides researchers and drug development professionals with a detailed overview of the key methodologies and quantitative data to aid in the production of this important amino acid derivative.

References

The Solubility Profile of O-(tert-Butyl)-L-serine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of O-(tert-Butyl)-L-serine, a critical protected amino acid derivative for researchers, scientists, and professionals in drug development and peptide synthesis. This document outlines available solubility data, details experimental methodologies for solubility determination, and presents a standard workflow for its primary application in solid-phase peptide synthesis (SPPS).

Executive Summary

This compound is a derivative of the amino acid L-serine where the hydroxyl group is protected by a tert-butyl ether linkage. This protection strategy is fundamental in peptide chemistry, preventing unwanted side reactions during the stepwise assembly of peptide chains. The bulky tert-butyl group significantly influences the compound's solubility profile, generally increasing its affinity for organic solvents compared to its unprotected counterpart. Understanding these solubility characteristics is paramount for efficient reaction setup, purification, and handling. While precise quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing qualitative and semi-quantitative information and provides standardized protocols for its empirical determination.

Solubility of this compound

The solubility of an amino acid derivative is a critical parameter for its use in synthesis. The tert-butyl protecting group on the serine hydroxyl moiety enhances the lipophilicity of the molecule, thereby influencing its solubility in various media.

Aqueous Solubility

This compound exhibits high solubility in aqueous solutions. Published data indicates a solubility of ≥ 100 mg/mL (620.35 mM) in water, although the saturation point has not been specified[1]. This high aqueous solubility is a key property for certain applications and purification procedures.

Organic Solvent Solubility

Precise quantitative solubility data for this compound in common organic solvents is not widely available in peer-reviewed literature. However, its N-terminally protected form, Fmoc-O-(tert-Butyl)-L-serine, which is extensively used in solid-phase peptide synthesis, is qualitatively described as being soluble in a range of organic solvents. This provides an indirect indication of the solubility behavior imparted by the O-tert-butyl group.

The following table summarizes the available qualitative and semi-quantitative solubility information for this compound and its commonly used Fmoc-protected derivative.

CompoundSolventSolubilityData Type
This compound Water≥ 100 mg/mLSemi-Quantitative[1]
Fmoc-O-(tert-Butyl)-L-serine ChloroformSolubleQualitative[2]
DichloromethaneSolubleQualitative[2]
Ethyl AcetateSolubleQualitative[2]
Dimethyl Sulfoxide (DMSO)SolubleQualitative[2]
AcetoneSolubleQualitative[2]

It is a common practice in peptide synthesis to dissolve protected amino acids like Fmoc-O-(tert-Butyl)-L-serine in polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for coupling reactions.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, established analytical methods can be employed. The following are detailed methodologies for the gravimetric and UV-Vis spectrophotometric determination of solubility.

Gravimetric Method for Solubility Determination

This classic method involves preparing a saturated solution and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. A filtration step using a syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a round-bottom flask).

    • Carefully evaporate the solvent under reduced pressure or in a fume hood. For high-boiling point solvents like DMSO, a vacuum oven may be necessary.

    • Once the solute is completely dry, weigh the container with the dried solute.

  • Calculation:

    • The mass of the dissolved solute is the final weight minus the initial weight of the empty container.

    • Solubility can be expressed in various units, such as g/100 mL or mol/L.

UV-Vis Spectrophotometric Method for Solubility Determination

This method is suitable if the compound has a chromophore or can be derivatized to possess one. For amino acid derivatives without a strong chromophore, derivatization or indirect methods may be necessary.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

  • Sample Analysis:

    • Withdraw and filter a sample of the supernatant as described in Section 3.1, step 2.

    • Dilute the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound, typically in its Fmoc-protected form (Fmoc-Ser(tBu)-OH), is in solid-phase peptide synthesis. The tert-butyl group protects the serine hydroxyl function during peptide chain elongation and is removed during the final acid-mediated cleavage from the solid support.

Logical Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow cluster_initiation Initiation cluster_cycle Elongation Cycle cluster_termination Termination Resin Solid Support (Resin) Swelling Resin Swelling in DMF Resin->Swelling First_AA_Coupling Couple First Fmoc-AA-OH Swelling->First_AA_Coupling Deprotection Fmoc Deprotection (Piperidine/DMF) First_AA_Coupling->Deprotection Start Elongation Wash1 DMF Wash Deprotection->Wash1 Remove piperidine Coupling Couple Next Fmoc-AA-OH (e.g., Fmoc-Ser(tBu)-OH) Wash1->Coupling Prepare for coupling Wash2 DMF Wash Coupling->Wash2 Remove excess reagents Wash2->Deprotection Start next cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Complete Final_Wash DCM Wash & Dry Final_Deprotection->Final_Wash Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Final_Wash->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Detailed Experimental Protocol for a Single Coupling Cycle in Manual SPPS

This protocol outlines the key steps for incorporating an amino acid, such as Fmoc-Ser(tBu)-OH, into a growing peptide chain on a solid support.

Materials:

  • Peptide synthesis vessel with a sintered glass frit

  • Fmoc-protected peptide-resin

  • Fmoc-Ser(tBu)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Methodology:

  • Resin Preparation:

    • If starting, swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.

    • For an ongoing synthesis, ensure the resin is washed with DMF after the previous step.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the peptide-resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent of the amino acid) in DMF.

    • Add DIPEA (typically 2 equivalents relative to the amino acid) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction:

    • After the coupling time, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) signifies incomplete coupling, and the coupling step should be repeated.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

This cycle is repeated until the desired peptide sequence is fully assembled. The final steps involve the removal of the N-terminal Fmoc group, followed by cleavage of the peptide from the resin and removal of the side-chain protecting groups (including the tert-butyl group from serine) using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

References

Spectroscopic data (NMR, IR, MS) for O-(tert-Butyl)-L-serine characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of O-(tert-Butyl)-L-serine. The information presented herein is curated for researchers and professionals engaged in drug development and scientific investigation, offering a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound Moiety

ProtonsChemical Shift (δ) ppm (Estimated)MultiplicityCoupling Constant (J) Hz
Hα (CH-NH₂)~3.5 - 3.8ddJαβa ≈ 4, Jαβb ≈ 7
Hβ (CH₂-O)~3.6 - 3.9m
tert-Butyl ((CH₃)₃C)~1.2s
NH₂Variablebr s
COOHVariablebr s

Note: Chemical shifts are estimations based on data from this compound derivatives and are solvent-dependent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ) ppm
C=O (Carboxyl)~172
Cα (CH-NH₂)~56
Cβ (CH₂-O)~63
C (tert-Butyl quaternary)~74
CH₃ (tert-Butyl)~28

Source: Adapted from spectral data available on SpectraBase for o-Tert-butyl-L-serine.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500-3300Broad, Strong
N-H stretch (Amine)3200-3500Medium
C-H stretch (Alkyl)2850-2980Medium-Strong
C=O stretch (Carboxylic acid)1700-1725Strong
N-H bend (Amine)1580-1650Medium
C-O stretch (Ether)1070-1150Strong

Source: Characteristic IR absorption frequencies for amino acids and ethers.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

ParameterValueMethod
Molecular Weight161.20 g/mol Calculated
Molecular FormulaC₇H₁₅NO₃
[M+H]⁺162.11ESI-MS
Key Fragment Ion106.07ESI-MS/MS ([M+H - C₄H₈]⁺)
Key Fragment Ion88.06ESI-MS/MS ([M+H - C₄H₉O]⁺)

Note: Fragmentation patterns can vary based on the ionization technique and conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it will affect the chemical shifts of labile protons (NH₂ and COOH). For D₂O, these protons will exchange with deuterium and their signals will disappear.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the protonated molecule ([M+H]⁺). The scan range should be set to include the expected m/z value (e.g., m/z 50-500).

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum. This provides information about the molecular structure.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Identity Identity Confirmation Structure->Identity

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. For unambiguous identification and quality control, it is imperative that the data presented here is compared against spectra acquired from a certified reference standard under identical experimental conditions.

An In-depth Guide to the Tert-butyl Protection of the L-serine Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of functional groups is a cornerstone of modern organic synthesis, particularly in the complex assembly of peptides and other bioactive molecules. For the amino acid L-serine, the protection of its reactive hydroxyl side chain is crucial to prevent unwanted side reactions during peptide synthesis. The tert-butyl group is a widely employed protecting group for this purpose, valued for its stability under various reaction conditions and its facile removal under acidic conditions. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the tert-butyl protection of the L-serine hydroxyl group.

Mechanism of Protection

The tert-butylation of the L-serine hydroxyl group is typically achieved through an acid-catalyzed reaction. The most common methods involve the use of isobutylene or tert-butyl acetate as the source of the tert-butyl group in the presence of a strong acid catalyst. The generally accepted mechanism proceeds through the formation of a stable tert-butyl cation, which then undergoes nucleophilic attack by the hydroxyl group of L-serine.

The key steps of the acid-catalyzed mechanism are as follows:

  • Protonation of the tert-butyl source: In the presence of a strong acid (e.g., sulfuric acid, perchloric acid, or p-toluenesulfonic acid), the tert-butylating agent (isobutylene or the oxygen atom of the carbonyl group in tert-butyl acetate) is protonated.

  • Formation of the tert-butyl cation: The protonated intermediate is unstable and readily eliminates a stable leaving group (a molecule of water from protonated tert-butanol, which can be formed from isobutylene, or acetic acid from protonated tert-butyl acetate) to form a tertiary carbocation, the tert-butyl cation. This carbocation is relatively stable due to the electron-donating inductive effect of the three methyl groups.

  • Nucleophilic attack by the serine hydroxyl group: The lone pair of electrons on the hydroxyl oxygen of L-serine acts as a nucleophile, attacking the electrophilic tert-butyl cation.

  • Deprotonation: The resulting oxonium ion is deprotonated, typically by a weak base present in the reaction mixture (such as water or the conjugate base of the acid catalyst), to yield the final product, O-tert-butyl-L-serine, and regenerate the acid catalyst.

This targeted protection strategy is essential in multi-step syntheses, such as Solid-Phase Peptide Synthesis (SPPS), where the tert-butyl group's stability to basic conditions (used for Fmoc deprotection) and lability to acidic conditions (used for final cleavage from the resin) provide the necessary orthogonality.[1]

Reaction Workflow and Logic

The following diagram illustrates the logical flow of the synthesis of O-tert-butyl-L-serine, starting from the protection of the amino and carboxyl groups of L-serine, followed by the tert-butylation of the hydroxyl group.

Logical Workflow for O-tert-butyl-L-serine Synthesis cluster_0 Initial Protection cluster_1 Hydroxyl Group Protection cluster_2 Deprotection L-Serine L-Serine Protect Amino Group (e.g., Boc/Fmoc) Protect Amino Group (e.g., Boc/Fmoc) L-Serine->Protect Amino Group (e.g., Boc/Fmoc) e.g., Boc-anhydride Protect Carboxyl Group (e.g., Methyl Ester) Protect Carboxyl Group (e.g., Methyl Ester) Protect Amino Group (e.g., Boc/Fmoc)->Protect Carboxyl Group (e.g., Methyl Ester) e.g., SOCl2, MeOH Protected L-Serine Derivative Protected L-Serine Derivative Tert-butylation Tert-butylation Protected L-Serine Derivative->Tert-butylation Isobutylene or tert-butyl acetate + Acid Catalyst O-tert-butyl-L-serine Derivative O-tert-butyl-L-serine Derivative Tert-butylation->O-tert-butyl-L-serine Derivative Final Deprotection Final Deprotection O-tert-butyl-L-serine Derivative->Final Deprotection e.g., Saponification O-tert-butyl-L-serine O-tert-butyl-L-serine Final Deprotection->O-tert-butyl-L-serine

Caption: Logical workflow for the synthesis of O-tert-butyl-L-serine.

Experimental Protocols

Two primary methods for the tert-butylation of the L-serine hydroxyl group are prevalent in the literature. The choice of method often depends on the scale of the reaction, safety considerations, and the desired purity of the final product. For both methods, it is common practice to first protect the amino and carboxyl groups of L-serine, for instance, as the methyl ester hydrochloride.

Method 1: Using Isobutylene and p-Toluenesulfonic Acid

This traditional method involves the direct use of isobutylene gas.

  • Reactants:

    • L-serine methyl ester hydrochloride

    • Isobutylene

    • p-Toluenesulfonic acid (catalyst)

    • Dioxane or Dichloromethane (solvent)

  • Procedure:

    • L-serine methyl ester hydrochloride is dissolved in dioxane or dichloromethane.

    • A catalytic amount of p-toluenesulfonic acid is added to the solution.

    • The reaction mixture is cooled, and isobutylene gas is bubbled through the solution.

    • The reaction is allowed to proceed at a controlled temperature for 48-96 hours.[2]

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is taken up in an appropriate solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude O-tert-butyl-L-serine methyl ester.

    • The ester is then saponified using a base such as sodium hydroxide in methanol to yield O-tert-butyl-L-serine.[2]

    • The final product is purified by recrystallization or chromatography.

Method 2: Using Tert-butyl Acetate and a Strong Acid Mixture

This method is considered safer as it avoids the handling of gaseous isobutylene.[3]

  • Reactants:

    • L-serine methyl ester hydrochloride

    • Tert-butyl acetate (reagent and solvent)

    • Perchloric acid (catalyst)

    • Sulfuric acid (catalyst)

  • Procedure:

    • In a reaction vessel, L-serine methyl ester hydrochloride is suspended in tert-butyl acetate.[3]

    • A catalytic amount of perchloric acid and sulfuric acid is carefully added to the mixture.[3]

    • The reaction is stirred at room temperature for 3-4 days.[3]

    • The reaction progress is monitored by TLC.[3]

    • Once the reaction is complete, water is added to the reaction mixture.

    • The pH of the solution is adjusted to 9 with a sodium hydroxide solution.[3]

    • The mixture is allowed to stand for phase separation. The aqueous layer is extracted with an organic solvent.

    • The combined organic layers are dried and concentrated to give the crude O-tert-butyl-L-serine methyl ester.

    • The subsequent saponification and purification steps are similar to Method 1.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of O-tert-butyl-L-serine and its derivatives.

ParameterMethod 1 (Isobutylene)Method 2 (Tert-butyl Acetate)
Reaction Time 48 - 96 hours[2]3 - 4 days[3]
Reported Yield Not specified≥ 72%[3]
Catalyst p-Toluenesulfonic acid[2]Perchloric acid and Sulfuric acid[3]
Tert-butyl Source Isobutylene[2]Tert-butyl acetate[3]
Solvent Dioxane or Dichloromethane[2]Tert-butyl acetate[3]

Spectroscopic Data for O-tert-butyl-L-serine Methyl Ester Hydrochloride:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group, along with signals for the protons of the serine backbone and the methyl ester.

Signaling Pathway Diagram: Acid-Catalyzed Tert-butylation

The following diagram, rendered in DOT language, illustrates the step-by-step mechanism of the acid-catalyzed tert-butylation of the L-serine hydroxyl group using isobutylene as the tert-butyl source.

G Mechanism of Acid-Catalyzed Tert-butylation of L-Serine Hydroxyl Group Isobutylene H2C=C(CH3)2 Protonated_Isobutylene H3C-C+(CH3)2 (tert-butyl cation) Isobutylene->Protonated_Isobutylene Protonation H+ H+ H+->Isobutylene Oxonium_Ion [H3C-C(CH3)2-O+(H)-CH2-CH(NH2)-COOH] (Oxonium Ion) Protonated_Isobutylene->Oxonium_Ion Nucleophilic Attack Serine HO-CH2-CH(NH2)-COOH (L-Serine) Serine->Protonated_Isobutylene Protected_Serine (CH3)3C-O-CH2-CH(NH2)-COOH (O-tert-butyl-L-serine) Oxonium_Ion->Protected_Serine Deprotonation H_out H+ Oxonium_Ion->H_out

Caption: Acid-catalyzed tert-butylation of the L-serine hydroxyl group.

References

O-(tert-Butyl)-L-serine CAS number and commercial suppliers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to O-(tert-Butyl)-L-serine

Introduction

This compound, a key derivative of the amino acid L-serine, is a critical component in the fields of peptide synthesis, drug development, and protein engineering. Its defining feature is the tert-butyl protecting group on the side-chain hydroxyl function, a modification that offers enhanced stability and solubility.[1][2] This protective group is crucial in preventing unwanted side reactions during complex synthetic procedures, particularly in Solid-Phase Peptide Synthesis (SPPS).[3] The tert-butyl group is stable under many reaction conditions but can be readily removed with mild acids, allowing for precise control over the synthesis of complex peptides and other bioactive molecules.[3][4] This versatility makes this compound an indispensable tool for researchers and chemists aiming to construct novel therapeutics and specialized biomolecules.[3][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its application in various synthetic protocols.

PropertyValueReference(s)
CAS Number 18822-58-7[1][6]
Molecular Formula C₇H₁₅NO₃[1][7]
Molecular Weight 161.2 g/mol [1][6]
Appearance White to almost white powder or crystal[1][6]
Melting Point 218-222 °C / 226 °C (decomposes)[1][6]
Optical Rotation [α]²⁰/D = -16.5 ± 1° (c=1 in H₂O)[1]
Purity ≥97-99% (HPLC)[1][6]
Solubility Soluble in water[6]
Storage Conditions 0-8 °C, cool and dark place[1][6]

Commercial Suppliers

This compound is available from a variety of chemical suppliers that specialize in reagents for peptide synthesis and pharmaceutical research. The quality and purity of the compound are critical for successful synthesis outcomes.

SupplierProduct NamePurity Specification
Chem-Impex O-tert-Butyl-L-serine≥ 99%
Tokyo Chemical Industry (TCI) O-tert-Butyl-L-serine>97.0%
Thermo Fisher Scientific O-tert-Butyl-L-serine98%
MedChemExpress This compoundNot specified
Aapptec Peptides H-Ser(tBu)-OHNot specified
NINGBO INNO PHARMCHEM CO.,LTD. O-tert-Butyl-L-serineNot specified

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that starts from L-serine. The key transformation is the introduction of the tert-butyl ether linkage to the side-chain hydroxyl group. Below is a general workflow and a representative experimental protocol derived from publicly available synthesis patents.

General Synthesis Pathway

The synthesis typically involves two main stages: esterification of the carboxylic acid and subsequent etherification of the hydroxyl group, followed by saponification to yield the final product.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Etherification & Saponification A L-Serine B L-Serine Methyl Ester Hydrochloride A->B  Methanol (Solvent)  Thionyl Chloride (SOCl₂) C This compound Methyl Ester B->C  tert-Butyl Acetate  or Isobutylene  Acid Catalyst D This compound C->D  Saponification  (e.g., NaOH)

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis via L-Serine Methyl Ester

This protocol is a generalized representation based on common chemical synthesis methods.[8][9][10]

Step 1: Preparation of L-Serine Methyl Ester Hydrochloride

  • Suspend L-serine (1 equivalent) in anhydrous methanol in a reaction vessel equipped with a stirrer and cooled in an ice bath (0°C).

  • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the suspension while maintaining the temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-36 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The resulting crude product is triturated with diethyl ether or methyl tert-butyl ether, filtered, and dried under vacuum to yield L-serine methyl ester hydrochloride as a white solid.

Step 2: Preparation of this compound Methyl Ester

  • Dissolve the L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as tert-butyl acetate or dichloromethane.

  • Add an acid catalyst (e.g., p-toluenesulfonic acid).

  • Introduce isobutylene gas into the reaction mixture at a controlled temperature (e.g., -20°C to 10°C) or utilize tert-butyl acetate as the tert-butyl source.

  • Allow the reaction to proceed for 48-96 hours, monitoring for completion by TLC.

  • After the reaction is complete, work up the mixture to isolate the this compound methyl ester.

Step 3: Saponification to this compound

  • Dissolve the crude this compound methyl ester from the previous step in a solvent like methanol or acetone.

  • Add an aqueous solution of sodium hydroxide (NaOH) at a low temperature (e.g., 5°C).

  • Stir the reaction for 1-3 hours until the saponification is complete.

  • Neutralize the reaction mixture to precipitate the final product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Applications in Drug Development and Research

The primary application of this compound is as a protected amino acid building block in Solid-Phase Peptide Synthesis (SPPS).[3] Its tert-butyl group prevents the side-chain hydroxyl from participating in unwanted reactions during the peptide chain elongation process.

Role in Solid-Phase Peptide Synthesis (SPPS)

The workflow below illustrates the incorporation of an amino acid like this compound during an SPPS cycle.

spss_workflow start Resin with Attached Peptide Chain deprotection Deprotection (e.g., Piperidine for Fmoc) start->deprotection wash1 Wash deprotection->wash1 coupling Coupling: Add Fmoc-Ser(tBu)-OH + Activation Reagents wash1->coupling wash2 Wash coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat final Final Cleavage & Deprotection wash2->final  End of Sequence product Purified Peptide final->product

Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS).

In this process, the N-terminus of the growing peptide chain on the solid support is deprotected. The next amino acid, in this case, Fmoc-Ser(tBu)-OH (the N-Fmoc protected version of this compound), is activated and coupled to the chain. The tert-butyl group on the serine side chain remains intact throughout these cycles, preventing side reactions.[3] It is only removed during the final cleavage step, typically using a strong acid like trifluoroacetic acid (TFA), which also cleaves the completed peptide from the resin support.

Logical Relationships in Peptide Synthesis

The strategic use of protecting groups is fundamental to successful peptide synthesis. The diagram below shows the relationship between the core amino acid, the protecting groups, and its application.

logical_relationships cluster_components Core Components cluster_reagent Synthesis Reagent cluster_application Application ser L-Serine Core Amino Acid reagent Fmoc-Ser(tBu)-OH Protected Building Block ser->reagent tbu tert-Butyl Group Side-Chain Protection tbu->reagent fmoc Fmoc Group N-Terminus Protection fmoc->reagent spps Solid-Phase Peptide Synthesis (SPPS) Controlled Chain Elongation reagent->spps

Caption: Relationship between L-serine, protecting groups, and SPPS.

References

Enantiomeric Purity Analysis of Commercial O-(tert-Butyl)-L-serine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the enantiomeric purity of commercial O-(tert-Butyl)-L-serine. Ensuring the stereochemical integrity of this critical chiral building block is paramount in drug development and peptide synthesis, where the presence of the undesired D-enantiomer can lead to significant differences in biological activity and pharmacological outcomes. This document details experimental protocols for various analytical techniques, presents available data on the purity of commercial samples, and illustrates the analytical workflows using logical diagrams.

Introduction to this compound and the Importance of Enantiomeric Purity

This compound is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS) and as a chiral building block in the synthesis of complex organic molecules. The tert-butyl ether protecting group on the serine hydroxyl moiety is stable under a wide range of reaction conditions and can be readily removed with mild acids. The stereochemistry of the alpha-carbon is crucial for the final structure and function of the target peptide or molecule. The presence of the D-enantiomer can result in diastereomeric impurities in the final product, which are often difficult and costly to separate. Therefore, robust analytical methods to assess the enantiomeric excess (e.e.) of the starting material are essential for quality control in pharmaceutical and chemical manufacturing.

Quantitative Data on Commercial this compound

The enantiomeric purity of this compound and its derivatives from commercial suppliers is typically high, as indicated by their certificates of analysis. However, the exact enantiomeric excess can vary between suppliers and batches. Below is a summary of publicly available purity specifications from various vendors. It is important to note that a direct, third-party comparative study of multiple commercial sources was not found in the public domain. Researchers should always refer to the lot-specific certificate of analysis provided by the supplier for precise data.

SupplierProduct NamePurity SpecificationAnalytical Method
Chem-ImpexO-tert-Butyl-L-serine≥ 99%Chiral HPLC[1]
Chem-ImpexFmoc-O-tert-butyl-L-serine≥ 99.5%Chiral HPLC[2]
TCI AmericaO-tert-Butyl-L-serine>97.0%HPLC (Titration)[3][4][5]

Experimental Protocols for Enantiomeric Purity Analysis

Several analytical techniques can be employed to determine the enantiomeric purity of this compound. The most common and effective methods include chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful tools for chiral analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation of enantiomers. This can be achieved either by using a chiral stationary phase (CSP) that interacts differently with each enantiomer or by derivatizing the analyte with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.

This is often the preferred method as it avoids potential racemization during derivatization. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are particularly effective for the separation of underivatized amino acids and their derivatives.

Experimental Protocol:

  • Column: Astec CHIROBIOTIC T (teicoplanin-based CSP), 25 cm x 4.6 mm I.D.

  • Mobile Phase: A simple mobile phase of water, methanol, and a small amount of acid or base to control ionization is typically effective. For this compound, a starting point could be a mixture of methanol and aqueous buffer (e.g., 0.1% formic acid or ammonium acetate). The exact ratio should be optimized to achieve the best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (due to the carboxyl group) or Evaporative Light Scattering Detector (ELSD) if UV response is poor.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.

  • Injection Volume: 5-20 µL

Workflow for Chiral HPLC Analysis:

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Column Chiral Stationary Phase Column Injector->Column Detector UV/ELSD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Workflow for chiral HPLC analysis.

This method involves reacting the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a common choice for this purpose[6].

Experimental Protocol:

  • Derivatization:

    • Dissolve a small amount of this compound in a suitable solvent (e.g., acetone/water).

    • Add a solution of Marfey's reagent and a base (e.g., sodium bicarbonate).

    • Heat the mixture to facilitate the reaction.

    • After the reaction is complete, neutralize the solution.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., ODS-Hypersil).

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm (the dinitrophenyl group of Marfey's reagent is a strong chromophore).

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method for enantiomeric purity analysis, but it requires the analyte to be volatile. Therefore, this compound must be derivatized prior to analysis.

Experimental Protocol:

  • Derivatization: A two-step derivatization is typically required for amino acids[7][8].

    • Esterification: The carboxyl group is esterified, for example, by reacting with an alcohol (e.g., isopropanol) in the presence of an acid catalyst.

    • Acylation: The amino group is acylated using a reagent such as trifluoroacetic anhydride (TFAA) or isobutyl chloroformate[7].

  • GC Analysis:

    • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Val)[7][9].

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An oven temperature gradient is used to elute the derivatized enantiomers. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 200°C)[10].

    • Injector and Detector Temperature: Typically set at 220-250°C.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Workflow for Chiral GC Analysis:

gc_workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC System cluster_analysis Data Analysis Sample This compound Sample Esterification Esterification of Carboxyl Group Sample->Esterification Acylation Acylation of Amino Group Esterification->Acylation Injector GC Injector Acylation->Injector Column Chiral Capillary Column Injector->Column Detector FID/MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Workflow for chiral GC analysis.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and low sample consumption for chiral separations. The principle involves the differential interaction of the enantiomers with a chiral selector added to the background electrolyte.

Experimental Protocol:

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) at a specific pH containing a chiral selector.

  • Chiral Selector: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) are commonly used chiral selectors for amino acids[11]. Other options include crown ethers or chiral surfactants[12][13].

  • Voltage: A high voltage (e.g., 15-25 kV) is applied across the capillary.

  • Detection: UV detector.

  • Sample Preparation: The sample is dissolved in the BGE or a lower conductivity buffer for stacking purposes.

Logical Relationship in Chiral CE Separation:

ce_logic Analyte Racemic this compound Complex1 Diastereomeric Complex 1 (L-enantiomer + Selector) Analyte->Complex1 Complex2 Diastereomeric Complex 2 (D-enantiomer + Selector) Analyte->Complex2 Selector Chiral Selector (e.g., Cyclodextrin) Selector->Complex1 Selector->Complex2 Separation Differential Migration in Electric Field Complex1->Separation Complex2->Separation Detection Separated Enantiomers Detected Separation->Detection

Caption: Principle of chiral CE separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess, typically by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). These agents interact with the enantiomers to form diastereomeric species that are distinguishable in the NMR spectrum.

Experimental Protocol (using a Chiral Solvating Agent):

  • Sample Preparation:

    • Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL) to the NMR tube[14].

  • NMR Analysis:

    • Acquire another ¹H NMR spectrum after the addition of the CSA.

    • The signals corresponding to the protons near the chiral center of the two enantiomers should be resolved into two distinct sets of peaks.

    • The enantiomeric excess can be calculated by integrating the corresponding signals for the two enantiomers.

Conclusion

The enantiomeric purity of commercial this compound is a critical quality attribute for its use in pharmaceutical and fine chemical synthesis. This technical guide has outlined the primary analytical techniques for assessing enantiomeric purity, including chiral HPLC, chiral GC, CE, and NMR spectroscopy. While commercial suppliers generally provide materials of high enantiomeric purity, it is incumbent upon the researcher to verify this purity using validated analytical methods. The detailed protocols and workflows provided herein serve as a comprehensive resource for establishing robust quality control procedures for this important chiral building block. For routine analysis, direct chiral HPLC with a suitable chiral stationary phase is often the most straightforward and reliable method.

References

The Indispensable Role of O-(tert-Butyl)-L-serine in Chiral Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of O-(tert-Butyl)-L-serine as a chiral building block in modern organic synthesis. This document details its application in peptide and non-peptidic synthesis, providing in-depth experimental protocols and quantitative data to support its use in complex molecular construction.

This compound, a derivative of the naturally occurring amino acid L-serine, has emerged as a cornerstone in the field of asymmetric synthesis. Its unique structural features, combining a predefined stereocenter with a sterically demanding and acid-labile tert-butyl ether protecting group, offer chemists precise control over stereochemistry and reactivity in a wide array of synthetic transformations. This guide elucidates the multifaceted applications of this versatile building block, with a focus on its utility in the synthesis of pharmaceuticals and other complex chiral molecules.

Core Applications in Synthesis

The primary application of this compound lies in Solid-Phase Peptide Synthesis (SPPS) , a fundamental technology in drug discovery and proteomics. The tert-butyl group effectively masks the hydroxyl functionality of the serine side chain, preventing undesirable side reactions during peptide chain elongation. This protection is orthogonal to the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group, allowing for selective deprotection and sequential amino acid coupling.

Beyond peptide synthesis, this compound and its derivatives serve as valuable chiral precursors for the synthesis of other important molecules, such as chiral aldehydes and ligands for asymmetric catalysis. One prominent example is its use in the preparation of Garner's aldehyde , a versatile intermediate for the synthesis of a variety of natural products and pharmaceuticals.

Data Presentation: A Comparative Overview

To provide a clear understanding of the efficiency and conditions required for various transformations involving this compound, the following tables summarize key quantitative data from representative synthetic procedures.

Table 1: Key Parameters in Fmoc-SPPS using Fmoc-Ser(tBu)-OH
Parameter Typical Value/Condition
Coupling Reagents HBTU, HATU, HCTU, DIC/HOBt
Coupling Time 30 min - 2 h
Fmoc Deprotection 20% Piperidine in DMF
Cleavage from Resin & Side-Chain Deprotection TFA-based cocktails (e.g., Reagent K)
Overall Yield (for a model 28-amino acid peptide) ~35%[1]
Purity (crude peptide) >95%[1]
Table 2: Synthesis of Garner's Aldehyde from L-Serine
Reaction Step Key Reagents
Esterification & N-Boc ProtectionAcCl, MeOH; (Boc)₂O, Et₃N
Acetonide FormationMe₂C(OMe)₂, BF₃·Et₂O
Reduction to AldehydeDIBAL-H
Overall Yield

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and adaptation in a research setting.

Protocol 1: Solid-Phase Synthesis of Thymosin α1 (a 28-amino acid peptide) using Fmoc-Ser(tBu)-OH

This protocol outlines the manual solid-phase synthesis of Thymosin α1 on a polyethylene glycol solid support, employing an Fmoc/tBu strategy.

1. Resin Preparation and First Amino Acid Coupling:

  • Swell the resin (e.g., PEG-PS) in Dichloromethane (DCM) and then in N,N-Dimethylformamide (DMF).

  • Couple the first Fmoc-protected amino acid (Fmoc-Asn(Trt)-OH) to the resin using a suitable activating agent (e.g., HBTU/HOBt/DIPEA) in DMF. Allow the reaction to proceed for 2 hours at room temperature.

  • Cap any unreacted amino groups using a solution of acetic anhydride and DIPEA in DMF.

2. Peptide Chain Elongation (Iterative Cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH) and activating agents in DMF and add to the resin. Agitate the mixture for 1-2 hours. Wash the resin with DMF.

  • Repeat this cycle for all 28 amino acids in the Thymosin α1 sequence.

3. N-terminal Acetylation:

  • After the final Fmoc deprotection, treat the peptide-resin with a solution of acetic anhydride and pyridine in DMF to acetylate the N-terminus of the serine residue.[2]

4. Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail, such as Reagent K (TFA/phenol/water/thioanisole/ethanedithiol), for 2-4 hours at room temperature.[3] This step cleaves the peptide from the resin and removes all side-chain protecting groups, including the tert-butyl group from serine.

  • Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold ether.

5. Purification:

  • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final Thymosin α1 peptide. An overall yield of approximately 35% and purity greater than 95% can be expected.[1]

Protocol 2: Synthesis of Garner's Aldehyde from L-Serine

This procedure details the conversion of L-serine to the versatile chiral building block, Garner's aldehyde.[4][5]

1. Esterification and N-Boc Protection:

  • Suspend L-serine in methanol and cool to 0°C.

  • Slowly add acetyl chloride and allow the mixture to warm to 50°C and stir until the reaction is complete. Remove the solvent under reduced pressure.

  • Dissolve the resulting serine methyl ester hydrochloride in dichloromethane, cool to 0°C, and add triethylamine followed by di-tert-butyl dicarbonate ((Boc)₂O). Stir at room temperature until N-protection is complete. Yields for this two-step process are typically in the range of 95-99%.

2. Oxazolidine Formation:

  • Dissolve the N-Boc-L-serine methyl ester in dichloromethane.

  • Add 2,2-dimethoxypropane and a catalytic amount of boron trifluoride diethyl etherate (BF₃·Et₂O).

  • Stir the reaction at room temperature until cyclization is complete. Purify the product by distillation under high vacuum to yield the protected methyl ester in approximately 86% yield.

3. Reduction to Garner's Aldehyde:

  • Dissolve the oxazolidine methyl ester in toluene and cool to -78°C.

  • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in toluene, maintaining the temperature at -78°C.

  • After the reaction is complete, quench the reaction with a suitable reagent (e.g., methanol or Rochelle's salt solution) and allow it to warm to room temperature.

  • Extract the product with an organic solvent, dry the organic layer, and purify by distillation under high vacuum to afford Garner's aldehyde. This step typically proceeds in 82-84% yield.

Mandatory Visualizations

To further clarify the synthetic pathways and logical relationships, the following diagrams are provided.

sp_synthesis Resin Solid Support (Resin) Coupling1 Coupling Resin->Coupling1 AA1 Fmoc-AA1-OH AA1->Coupling1 Resin_AA1 Fmoc-AA1-Resin Coupling1->Resin_AA1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin_AA1->Deprotection1 H2N_AA1_Resin H₂N-AA1-Resin Deprotection1->H2N_AA1_Resin Coupling2 Coupling H2N_AA1_Resin->Coupling2 Ser_tBu Fmoc-Ser(tBu)-OH Ser_tBu->Coupling2 Peptide_Resin Fmoc-Ser(tBu)-AA1-Resin Coupling2->Peptide_Resin Elongation Repeat Deprotection & Coupling Cycles Peptide_Resin->Elongation Full_Peptide_Resin Full Peptide-Resin Elongation->Full_Peptide_Resin Cleavage Cleavage & Deprotection (TFA Cocktail) Full_Peptide_Resin->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification RP-HPLC Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Figure 1. Workflow for Solid-Phase Peptide Synthesis using Fmoc-Ser(tBu)-OH.

garners_aldehyde_synthesis L_Serine L-Serine Step1 1. Esterification (AcCl, MeOH) 2. N-Boc Protection ((Boc)₂O) L_Serine->Step1 Boc_Ser_OMe N-Boc-L-serine methyl ester Step1->Boc_Ser_OMe Step2 Acetonide Formation (Me₂C(OMe)₂, BF₃·Et₂O) Boc_Ser_OMe->Step2 Oxazolidine_ester Protected Oxazolidine Methyl Ester Step2->Oxazolidine_ester Step3 Reduction (DIBAL-H) Oxazolidine_ester->Step3 Garner_Aldehyde Garner's Aldehyde Step3->Garner_Aldehyde

Figure 2. Synthetic Pathway to Garner's Aldehyde from L-Serine.

Conclusion

This compound stands as a testament to the power of strategic molecular design in enabling the synthesis of complex, stereochemically defined molecules. Its robust performance in solid-phase peptide synthesis and its utility as a chiral precursor for other valuable synthetic intermediates underscore its importance in both academic research and industrial drug development. The detailed protocols and data presented in this guide are intended to facilitate its effective application and to inspire further innovation in the field of asymmetric synthesis.

References

O-(tert-Butyl)-L-serine: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

This technical guide provides an in-depth overview of the critical safety, handling, and storage recommendations for O-(tert-Butyl)-L-serine. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely manage this compound in a laboratory setting and to ensure its stability and integrity for research applications.

Chemical and Physical Properties

This compound, with the CAS number 18822-58-7, is a synthetic derivative of the amino acid L-serine.[1][2] The tert-butyl group serves as a protecting group for the hydroxyl function of the serine side chain, which is crucial for its application in peptide synthesis.[2][3] This protection prevents unwanted side reactions during the controlled, stepwise assembly of peptide chains.[3] It is a key building block in the synthesis of modified peptides and has applications in the development of pharmaceuticals, protein engineering, and enzyme inhibitors.[2]

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 18822-58-7[1][2][4]
Molecular Formula C7H15NO3[1][2]
Molecular Weight 161.20 g/mol [1][2]
Appearance White to off-white powder/solid[1][2]
Melting Point 218-222 °C[2]
Purity ≥ 99% (HPLC, Chiral purity)[2]
Optical Rotation [a]D20 = -16.5 ± 1º (c=1 in H2O)[2]
Solubility Soluble in water (≥ 100 mg/mL)[1]

Safety and Hazard Information

While this compound and its common N-protected forms (Fmoc, Boc) are generally not classified as hazardous substances under OSHA 29 CFR 1910.1200, it is imperative to follow standard laboratory safety practices.[5][6][7]

Hazard Identification
  • Potential Health Effects: May be harmful if inhaled, swallowed, or absorbed through the skin.[5][8] It may cause irritation to the skin, eyes, and respiratory tract.[5][8]

  • Environmental Precautions: No special environmental precautions are typically required.[5] However, release into the environment should be avoided.[9]

First-Aid Measures

A summary of first-aid procedures is provided in the table below. In all cases of exposure, seek medical advice if symptoms persist.

Exposure RouteFirst-Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[5][9][10]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing.[9][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][9]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and maintain the integrity of the compound.

Engineering Controls
  • Work in a well-ventilated area.[6] The use of a local exhaust ventilation system or a chemical fume hood is recommended, especially when handling the powder, to keep airborne levels low and avoid dust formation.[8][9]

  • An eyewash station and safety shower should be readily available.[9]

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

PPE TypeSpecificationSource(s)
Eye/Face Protection Chemical safety goggles or glasses that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6][7][9]
Hand Protection Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[5][9]
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[5][9]
Respiratory Protection For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be used. A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded or irritation is experienced.[5][7]
General Hygiene
  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not breathe dust.[5]

  • Wash hands thoroughly after handling and before breaks or meals.[6][8]

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

G Diagram 1: Laboratory Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_use Experimentation cluster_cleanup Cleanup & Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Store_Initial Log & Store Appropriately Inspect->Store_Initial PPE Don PPE (Goggles, Gloves, Lab Coat) Store_Initial->PPE Weigh Weigh Solid in Ventilated Area PPE->Weigh Dissolve Prepare Solution (if needed) Weigh->Dissolve Experiment Use in Experiment (e.g., Peptide Synthesis) Dissolve->Experiment Clean Clean Equipment & Workspace Experiment->Clean Waste Dispose of Waste per Regulations Clean->Waste Store_Final Return to Storage Waste->Store_Final

Diagram 1: Laboratory Handling Workflow for this compound

Storage Recommendations

Proper storage is critical to maintain the stability and purity of this compound. Recommendations vary depending on whether the compound is in solid form or in a solvent.

Storage Conditions for Solid Form

The solid powder should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Specific temperature recommendations are summarized below.

Storage TemperatureDurationSource(s)
-20°C 3 years[1]
4°C 2 years[1]
0-8°C Not specified[2]
≤ 5°C (41°F) Not specified[5]
Storage of Stock Solutions

Once dissolved, stock solutions are less stable and require colder temperatures. It is recommended to aliquot solutions after preparation to avoid repeated freeze-thaw cycles.[1]

Storage TemperatureDurationSource(s)
-80°C 6 months[1]
-20°C 1 month[1]

The following decision tree provides guidance on appropriate storage conditions.

G Diagram 2: Storage Condition Decision Tree Start Compound Form? Solid Solid Powder Start->Solid Solid Solution Solution in Solvent Start->Solution Solution LongTermSolid Long-Term Storage (>2 years)? Solid->LongTermSolid LongTermSolution Long-Term Storage (>1 month)? Solution->LongTermSolution StoreMinus20 Store at -20°C LongTermSolid->StoreMinus20 Yes Store4C Store at 4°C LongTermSolid->Store4C No StoreMinus80 Aliquot & Store at -80°C LongTermSolution->StoreMinus80 Yes StoreMinus20Sol Aliquot & Store at -20°C LongTermSolution->StoreMinus20Sol No

Diagram 2: Storage Condition Decision Tree
Incompatibilities

Store away from strong oxidizing agents.[6][8][9] Keep away from heat and sources of ignition.[5][8]

Accidental Release and Disposal

Accidental Release
  • Small Spill: Use appropriate tools to sweep up the spilled solid material and place it into a suitable container for disposal.[5] Avoid generating dust.

  • Large Spill: Evacuate the area. Wear appropriate PPE, including a dust respirator or self-contained breathing apparatus.[5] Use a shovel to transfer the material to a convenient waste disposal container.[5] Prevent the product from entering drains.[9]

Disposal

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[8] Contaminated packaging should be treated as the product itself.

Application in Peptide Synthesis and Experimental Protocols

This compound is primarily used as a protected amino acid building block in solid-phase peptide synthesis (SPPS).[2][4] The tert-butyl ether protecting group on the serine side chain is stable to the basic conditions used for Fmoc-group removal but is readily cleaved under strongly acidic conditions (e.g., with trifluoroacetic acid, TFA) during the final cleavage of the peptide from the resin.[3]

The diagram below illustrates the logical role of Ser(tBu) in a standard Fmoc-based SPPS cycle.

G Diagram 3: Role of Fmoc-Ser(tBu)-OH in SPPS cluster_cycle Fmoc-SPPS Cycle cluster_final Final Steps Deprotection 1. Deprotection: Remove Fmoc group with piperidine Wash1 2. Wash Deprotection->Wash1 Coupling 3. Coupling: Add Fmoc-Ser(tBu)-OH + activation reagents Wash1->Coupling Wash2 4. Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage Final Cleavage from Resin & Side-Chain Deprotection (TFA) Wash2->Cleavage After final AA Repeat->Deprotection n cycles Result Peptide with unprotected Serine residue Cleavage->Result

Diagram 3: Role of Fmoc-Ser(tBu)-OH in SPPS
Representative Experimental Protocol: Purity Determination by HPLC

While specific protocols are proprietary to manufacturers, a general method for determining the chemical purity of an amino acid derivative like this compound by High-Performance Liquid Chromatography (HPLC) is provided below.

Objective: To assess the purity of this compound powder.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of mobile phase A to create a 1 mg/mL stock solution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B (re-equilibration)

  • Analysis: Inject the sample onto the column. The purity is calculated based on the area of the main peak relative to the total area of all peaks detected in the chromatogram.

This guide provides a comprehensive overview for the safe and effective use of this compound. Users should always consult the specific Safety Data Sheet (SDS) provided by their supplier for the most accurate and detailed information.

References

Methodological & Application

The Strategic Use of Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic peptide chemistry, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy stands as a cornerstone of modern solid-phase peptide synthesis (SPPS). Central to this strategy is the use of amino acid derivatives with precisely chosen protecting groups. Fmoc-Ser(tBu)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine, is a critical building block for the incorporation of serine residues into a growing peptide chain. The Fmoc group provides temporary, base-labile protection of the α-amino group, while the tert-butyl (tBu) ether safeguards the hydroxyl side chain of serine. This tBu group is stable to the basic conditions used for Fmoc removal (typically piperidine) but is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support. This orthogonality is paramount for achieving high-fidelity synthesis of complex peptide sequences.[1]

The hydroxyl group of serine is reactive and, if left unprotected, can lead to several side reactions during SPPS, including O-acylation and the formation of branched or cyclic byproducts. The tBu protecting group effectively prevents these unwanted reactions, ensuring the linear integrity of the peptide backbone. This document provides a comprehensive guide to the application of Fmoc-Ser(tBu)-OH in SPPS, complete with quantitative data, detailed experimental protocols, and visual representations of workflows and relevant biological pathways.

Data Presentation: Performance and Purity

The efficiency of incorporating Fmoc-Ser(tBu)-OH and the ultimate purity of the synthesized peptide are influenced by several factors, most notably the choice of coupling reagent and the duration of the coupling reaction. The following tables summarize quantitative data gathered from studies on SPPS, providing a comparative overview of what can be expected when using various common reagents and optimizing reaction times.

Table 1: Comparative Performance of Common Coupling Reagents in SPPS

Coupling ReagentClassTypical Coupling Time (min)Coupling EfficiencyNotes
HATU Aminium/Uronium Salt20 - 45> 99.5%Highly reactive, excellent for sterically hindered couplings, low racemization.
HCTU Aminium/Uronium Salt30 - 6098 - 99.5%Fast and efficient, widely used.
COMU Aminium/Uronium Salt20 - 45> 99.5%Very high reactivity with safer byproducts compared to benzotriazole-based reagents.
PyBOP Phosphonium Salt30 - 6098 - 99%Efficient, with no risk of guanidinylation side reactions.
DIC/Oxyma Carbodiimide/Additive60 - 120HighOften preferred for coupling racemization-prone amino acids.
DIC/HOBt Carbodiimide/Additive60 - 12095 - 98%A classic, cost-effective method, though with slower reaction rates.

Note: Coupling efficiencies are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.

Table 2: Impact of Coupling Time on Crude Peptide Purity for a Model Peptide

Peptide SequenceCoupling ReagentCoupling TimeCrude Peptide Purity (%)
Model Peptide AHATU2 x 1 min~80%
Model Peptide AHCTU2 x 15 min~83%
Model Peptide BCOMU2 x 1 min~77%
Model Peptide BPyBOP2 x 1 min~48%
Model Peptide BPyBOP2 x 15 min~75%

Data adapted from a comparative study of different activators. The exact purities are sequence-dependent and serve as a general guide for optimization.[1]

Potential Side Reactions and Mitigation Strategies

While the tBu protecting group on serine minimizes many potential issues, some side reactions can still occur. Understanding and mitigating these is crucial for obtaining high-purity peptides.

  • Racemization: Loss of stereochemical integrity at the α-carbon of serine can be induced by the base used during coupling. The use of N,N-diisopropylethylamine (DIPEA) has been shown to potentially increase the risk of racemization with Fmoc-Ser(tBu)-OH.[2]

    • Mitigation: Employing a weaker base such as 2,4,6-collidine in place of DIPEA can significantly reduce the extent of racemization. For particularly sensitive couplings, utilizing coupling reagent systems that do not require a strong organic base, such as DIC/Oxyma, is recommended.

  • N→O Acyl Shift: During the final TFA-mediated cleavage and deprotection, an intramolecular rearrangement can occur where the peptide backbone migrates from the amide nitrogen to the hydroxyl oxygen of the now-deprotected serine. This results in the formation of an ester linkage within the peptide backbone.

    • Mitigation: This side reaction is often sequence-dependent and can be minimized by careful selection of the cleavage cocktail and reaction conditions. Using scavengers in the cleavage cocktail can help, and in some cases, a post-cleavage treatment under basic or neutral conditions can reverse the shift.

Experimental Protocols

The following are detailed protocols for the manual synthesis of a model peptide containing a serine residue, utilizing Fmoc-Ser(tBu)-OH. These can be adapted for automated synthesizers.

Model Peptide Synthesis: A Manual SPPS Protocol

Model Peptide Sequence: Tyr-Gly-Gly-Phe-Leu-Ser-Arg-Arg-Ile-NH2

Materials:

  • Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-Ser(tBu)-OH)

  • Coupling Reagent: HCTU

  • Activator Base: N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solution: Isopropanol (IPA)

  • Capping Solution (optional): Acetic anhydride and DIPEA in DMF

  • Cleavage Cocktail: Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Place the Rink Amide resin (0.1 mmol scale) in a reaction vessel. Add DMF (~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DMF.

  • Initial Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain the solution. Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL) and then DMF (3 x 5 mL).

  • First Amino Acid Coupling (Fmoc-Ile-OH):

    • In a separate vial, dissolve Fmoc-Ile-OH (0.3 mmol, 3 eq.), HCTU (0.3 mmol, 3 eq.), and DIPEA (0.6 mmol, 6 eq.) in DMF (~2 mL).

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by clear or yellowish beads, is desired). If the test is positive (blue beads), a second coupling may be necessary.

  • Chain Elongation: Repeat the Fmoc deprotection (as in step 2 without the initial 5-minute deprotection) and coupling (as in step 3) cycles for each subsequent amino acid in the sequence (Arg(Pbf), Arg(Pbf), Ser(tBu), Leu, Phe, Gly, Gly, Tyr(tBu)).

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Final Washes and Drying: Wash the peptide-resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and then methanol (3 x 5 mL). Dry the resin under vacuum for at least 1 hour.

  • Cleavage and Global Deprotection:

    • Place the dried peptide-resin in a cleavage vessel.

    • Add the cleavage cocktail (Reagent K, ~5 mL) to the resin.

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Visualizations: Workflows and Signaling Pathways

SPPS Experimental Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis using the Fmoc/tBu strategy.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Swell Resin Swelling (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF/DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Global Deprotection (TFA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide Pure Peptide Purification->Peptide

Caption: General workflow for Fmoc/tBu solid-phase peptide synthesis.

Application Example: Targeting the MAPK Signaling Pathway

Peptides synthesized using Fmoc-Ser(tBu)-OH are valuable tools for dissecting and modulating cellular signaling pathways. A prominent example is the development of peptide-based inhibitors that target key components of signaling cascades implicated in diseases such as cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival.[3][4][5][6] Aberrant activation of this pathway is a common feature of many cancers.

Synthetic peptides designed to mimic specific domains of proteins within the MAPK cascade can act as competitive inhibitors, disrupting the protein-protein interactions necessary for signal propagation. For instance, peptides corresponding to the activation segment of MAPK have been synthesized and shown to selectively inhibit both MAPK and its upstream activator, MAPK kinase (MEK).[7][8] The synthesis of such peptides is readily achieved through Fmoc-SPPS, with Fmoc-Ser(tBu)-OH being essential for incorporating any necessary serine residues while preventing unwanted side reactions.

The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, highlighting potential points of inhibition by synthetic peptides.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Peptide_Inhibitor Synthetic Peptide Inhibitor Peptide_Inhibitor->MEK Peptide_Inhibitor->ERK

Caption: Simplified MAPK/ERK signaling pathway with potential inhibition points.

Conclusion

Fmoc-Ser(tBu)-OH is an indispensable reagent in modern solid-phase peptide synthesis. Its orthogonal protecting group strategy enables the reliable and high-fidelity synthesis of complex peptides by effectively preventing side reactions associated with the serine hydroxyl group. By understanding the nuances of its application, including the selection of appropriate coupling reagents and the mitigation of potential side reactions, researchers can confidently synthesize a wide array of peptides for applications in basic research, drug discovery, and materials science. The ability to produce high-purity peptides that can modulate critical cellular processes, such as the MAPK signaling pathway, underscores the continued importance of Fmoc-Ser(tBu)-OH in the advancement of science and medicine.

References

Coupling Efficiency of Fmoc-Ser(tBu)-OH: A Detailed Guide to Reagent Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The successful incorporation of Fmoc-Ser(tBu)-OH is a critical step in Solid-Phase Peptide Synthesis (SPPS), directly impacting the final peptide's purity and yield. The choice of coupling reagent plays a pivotal role in the efficiency of this process, influencing reaction kinetics, preventing side reactions, and ensuring the chiral integrity of the serine residue. This document provides a comprehensive overview of the performance of various coupling reagents with Fmoc-Ser(tBu)-OH, detailed experimental protocols, and insights into potential side reactions and mitigation strategies.

Data Presentation: Performance of Coupling Reagents

The selection of an appropriate coupling reagent is a balance between reactivity, cost, and the potential for side reactions. Modern onium-type salts (uronium/aminium and phosphonium) are favored for their high reactivity and ability to suppress racemization. Below is a comparative summary of commonly used coupling reagents.

Table 1: Comparison of Coupling Reagent Performance in SPPS

This table provides a qualitative and quantitative overview of the performance of various coupling reagents. The data is synthesized from multiple studies to offer a comparative perspective. It is important to note that actual performance can be sequence-dependent.

Coupling ReagentRelative Performance (Short Coupling Times, ~1-2 min)Relative Performance (Longer Coupling Times, ~5-15 min)Crude Peptide Purity (%) (Model Peptides)Key Considerations
COMU ExcellentExcellent~77% (2 x 1 min)[1]A safer alternative to benzotriazole-based reagents, highly efficient with a lower allergenic potential.[1] By-products are water-soluble, facilitating purification.
HATU ExcellentExcellent~80-83% (2 x 1 min)[1][2]Very fast and efficient, often considered superior for hindered couplings, but can be more expensive.[1]
HCTU Very GoodExcellent~83% (2 x 15 min)[1][2]A highly efficient and cost-effective alternative to HATU.[1]
HBTU GoodVery GoodGenerally high, but may be slightly lower than HATU.A reliable and widely used reagent, though generally slower than HATU.[3]
PyBOP Good (sequence-dependent)Very Good~48% (2 x 1 min) to ~75% (2 x 15 min)[1]May exhibit lower efficiency in difficult sequences with short coupling times.[1]
DIC/HOBt GoodVery GoodData not available for direct comparisonA classic and cost-effective method, generally reliable. Base-free conditions can be used to minimize racemization.[1]

Table 2: Racemization of Fmoc-Ser(tBu)-OH with Different Coupling Reagents

Minimizing racemization is crucial for the biological activity of the final peptide. The choice of coupling reagent and base significantly impacts the chiral purity.

Coupling ReagentBaseL-Product/D-Product Ratio
HBTUDIPEA98.4 / 1.6
HATUDIPEA98.6 / 1.4
PyBOPDIPEA98.2 / 1.8
DIC/HOBt-99.3 / 0.7

Data adapted from a study on the racemization of Fmoc-protected amino acids.

Experimental Protocols

The following protocols provide a generalized framework for the manual coupling of Fmoc-Ser(tBu)-OH using different reagents in SPPS. These should be optimized based on the specific peptide sequence, resin, and equipment.

General SPPS Workflow

The following diagram illustrates a typical cycle in Fmoc-based SPPS.

SPPS_Workflow Resin Resin with free amine Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1. Wash1 DMF Wash Deprotection->Wash1 2. Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagent, Base in DMF) Wash1->Coupling 3. Wash2 DMF Wash Coupling->Wash2 4. Cycle Repeat Cycle Wash2->Cycle 5. Cycle->Deprotection for next amino acid

A generalized workflow for a single cycle in Fmoc-SPPS.
Protocol 1: Coupling with HATU

HATU is a highly efficient uronium-based coupling reagent, particularly effective for sterically hindered amino acids.

Materials:

  • Resin with free amine (1 eq.)

  • Fmoc-Ser(tBu)-OH (3-5 eq.)

  • HATU (2.9-4.5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH and HATU in DMF. Add DIPEA or collidine to the solution and vortex briefly.

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring and Washing: Monitor the coupling completion using a qualitative method (e.g., Kaiser test). Once complete, drain the coupling solution and wash the resin thoroughly with DMF.

Protocol 2: Coupling with HBTU

HBTU is a widely used and cost-effective uronium-based coupling reagent.

Materials:

  • Resin with free amine (1 eq.)

  • Fmoc-Ser(tBu)-OH (3-5 eq.)

  • HBTU (3-5 eq.)

  • DIPEA (6-10 eq.)

  • DMF

Procedure:

  • Resin Preparation: Follow step 1 of the HATU protocol.

  • Activation: In a separate vial, dissolve Fmoc-Ser(tBu)-OH and HBTU in DMF. Add DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[1]

  • Monitoring and Washing: Follow step 4 of the HATU protocol. A second coupling may be necessary if the Kaiser test is positive.[1]

Protocol 3: Coupling with COMU

COMU is a third-generation uronium-type reagent known for its high efficiency and improved safety profile.

Materials:

  • Resin with free amine (1 eq.)

  • Fmoc-Ser(tBu)-OH (3 eq.)

  • COMU (3 eq.)

  • DIPEA (6 eq.)

  • DMF

Procedure:

  • Resin Preparation: Follow step 1 of the HATU protocol.

  • Activation: In a separate vessel, mix Fmoc-Ser(tBu)-OH, COMU, and DIPEA in DMF and activate for 1-2 minutes.[4]

  • Coupling: Add the activated solution to the resin and allow to couple for 30 minutes.[4]

  • Monitoring and Washing: Follow step 4 of the HATU protocol.

Protocol 4: Coupling with DIC/HOBt

This is a classic carbodiimide-based method that is cost-effective and can minimize racemization.

Materials:

  • Resin with free amine (1 eq.)

  • Fmoc-Ser(tBu)-OH (5 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (5.5 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (5.5 eq.)

  • DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Follow step 1 of the HATU protocol.

  • Solution Preparation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH in DMF. In another vessel, dissolve HOBt in DMF.

  • Coupling: Suspend the resin in DCM. Add the Fmoc-Ser(tBu)-OH solution and the HOBt solution to the resin suspension. Add DIC to the mixture.

  • Monitoring and Washing: Shake the mixture at room temperature. Monitor the reaction using the ninhydrin test. When the test is negative, filter and wash the resin with DMF and DCM.

Mandatory Visualization: Reaction Mechanisms

The following diagrams illustrate the activation mechanism of the carboxyl group of Fmoc-Ser(tBu)-OH by different classes of coupling reagents.

Reagent_Mechanisms cluster_Uronium Uronium/Aminium Salt Activation (e.g., HATU, HBTU) cluster_Carbodiimide Carbodiimide Activation (e.g., DIC/HOBt) FmocSer_U Fmoc-Ser(tBu)-COOH ActiveEster_U Active Ester (OAt/OBt ester) FmocSer_U->ActiveEster_U Activation Reagent_U HATU / HBTU Reagent_U->ActiveEster_U Base_U Base (e.g., DIPEA) Base_U->ActiveEster_U PeptideBond_U Peptide Bond Formation ActiveEster_U->PeptideBond_U Nucleophilic Attack Peptide_U Resin-Bound Peptide (H2N-) Peptide_U->PeptideBond_U FmocSer_C Fmoc-Ser(tBu)-COOH OAcyl_C O-Acylisourea (unstable intermediate) FmocSer_C->OAcyl_C DIC_C DIC DIC_C->OAcyl_C Activation HOBt_C HOBt ActiveEster_C Active Ester (OBt ester) HOBt_C->ActiveEster_C Trapping OAcyl_C->ActiveEster_C PeptideBond_C Peptide Bond Formation ActiveEster_C->PeptideBond_C Nucleophilic Attack Peptide_C Resin-Bound Peptide (H2N-) Peptide_C->PeptideBond_C

Activation mechanisms of uronium/aminium salts and carbodiimides.

Potential Side Reactions and Mitigation Strategies

Even with optimized protocols, side reactions can occur during the coupling of Fmoc-Ser(tBu)-OH.

  • Racemization: The chiral integrity of the serine residue can be compromised, especially with strong bases like DIPEA.

    • Mitigation: The use of a weaker base such as 2,4,6-collidine can significantly reduce racemization.[1] For highly sensitive couplings, base-free conditions with DIC/HOBt are recommended.[1]

  • Incomplete Coupling: Steric hindrance or peptide aggregation can prevent complete reaction, leading to deletion sequences.

    • Mitigation: Employing a double coupling strategy or using more potent reagents like HATU or COMU can overcome incomplete couplings.[1]

  • Guanidinylation: Uronium/aminium reagents like HATU and HBTU can react with the free N-terminal amine of the peptide, leading to chain termination.

    • Mitigation: This can be avoided by pre-activating the amino acid with a stoichiometric amount of the coupling reagent before adding the mixture to the resin.

By carefully selecting the coupling reagent and optimizing the reaction conditions, researchers can significantly improve the efficiency of Fmoc-Ser(tBu)-OH incorporation, leading to higher yields and purity of the final synthetic peptide.

References

Application Notes and Protocols for Boc-Ser(tBu)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-butoxycarbonyl-O-tert-butyl-L-serine, commonly known as Boc-Ser(tBu)-OH, is a cornerstone building block in modern peptide synthesis. Its dual protection strategy, featuring the acid-labile Boc group on the α-amine and the acid-stable tert-butyl ether on the hydroxyl side chain, offers chemists precise control over peptide chain elongation.[1] This orthogonal protection scheme is particularly valuable in solution-phase peptide synthesis (SPPS), enabling the selective deprotection and reaction at specific sites, which is paramount for constructing complex peptides for pharmaceutical and research applications.[1]

These application notes provide detailed protocols for the use of Boc-Ser(tBu)-OH in solution-phase peptide synthesis, covering the selection of coupling reagents, reaction conditions, and purification strategies.

Handling and Preparation of Boc-Ser(tBu)-OH

Boc-Ser(tBu)-OH is frequently supplied as a dicyclohexylamine (DCHA) salt to enhance its stability and ease of handling. However, for use in coupling reactions, it must be converted to the free acid.[2]

Protocol: Conversion of DCHA Salt to Free Acid
  • Dissolution: Dissolve the Boc-Ser(tBu)-OH·DCHA salt in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash three times with an ice-cold 10% aqueous citric acid or potassium bisulfate (KHSO₄) solution. This step protonates the dicyclohexylamine, making it water-soluble and facilitating its removal from the organic layer.[2]

  • Water Wash: Wash the organic layer with water to remove any residual acid.

  • Brine Wash: Perform a final wash with a saturated aqueous NaCl solution (brine) to remove the majority of the water from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to yield the free acid of Boc-Ser(tBu)-OH, which will be a solid or oil.[2]

  • Verification: The removal of DCHA can be confirmed by NMR spectroscopy or by ensuring complete dissolution in the subsequent coupling reaction solvent.

Coupling Reagents and Activation

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, such as racemization.[3] The most common classes of coupling reagents are carbodiimides and uronium/phosphonium salts.

Comparison of Common Coupling Reagents
Coupling Reagent ClassExamplesAdditiveActivation SpeedRacemization RiskBy-product SolubilityNotes
Carbodiimides DCC, DICHOBt, OxymaModerateLow to ModerateDCC-urea is insoluble; DIC-urea is solubleA classic and cost-effective method. The use of additives is crucial to suppress racemization.[4]
Uronium/Aminium Salts HBTU, TBTU, HATU, COMUInternal or added (e.g., HOBt, HOAt, Oxyma)HighLowWater-solubleHighly efficient and widely used for both solution and solid-phase synthesis.[4] HATU is often considered superior for challenging couplings.[4]
Phosphonium Salts PyBOP, PyAOPInternal (HOAt for PyAOP)HighLowWater-solubleGood alternatives to uronium salts, particularly to avoid potential guanidinylation side reactions.

Note: Quantitative data is collated from studies on similar peptide couplings and serves as a strong indicator of performance.

Experimental Protocols: Solution-Phase Dipeptide Synthesis

The following are generalized protocols for the coupling of Boc-Ser(tBu)-OH to an amino acid ester (e.g., H-Ala-OMe) in solution.

Protocol 1: DIC/HOBt Coupling
  • Reactant Preparation: In a round-bottom flask, dissolve the C-terminal protected amino acid (e.g., Alanine methyl ester hydrochloride, 1.0 eq) in DCM or DMF. Neutralize with a tertiary base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.1 eq) at 0°C.

  • Activation: In a separate flask, dissolve Boc-Ser(tBu)-OH (1.1 eq) and HOBt (1.1 eq) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) and stir the mixture at 0°C for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated Boc-Ser(tBu)-OH solution to the neutralized amino acid ester solution. Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated urea (if DCC was used).

    • Dilute the filtrate with an organic solvent like ethyl acetate.

    • Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HBTU/DIPEA Coupling
  • Reactant Preparation: Dissolve the C-terminal protected amino acid hydrochloride (1.0 eq) in DMF.

  • Coupling Solution Preparation: In a separate flask, dissolve Boc-Ser(tBu)-OH (1.1 eq) and HBTU (1.1 eq) in DMF.

  • Coupling: Cool the amino acid solution to 0°C and add DIPEA (2.5 eq). Immediately add the Boc-Ser(tBu)-OH/HBTU solution to the flask. Stir at 0°C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Precipitate the crude peptide by adding the reaction mixture to ice-cold water.

    • Filter the precipitate and wash with water.

    • Alternatively, perform an extractive work-up as described in the DIC/HOBt protocol.

    • Purify the crude product by flash column chromatography or recrystallization.

Deprotection of the Boc Group

The N-terminal Boc group can be removed under acidic conditions to allow for further peptide chain elongation.

Protocol: Boc Deprotection
  • Reaction Setup: Dissolve the Boc-protected peptide in a solution of 25-50% trifluoroacetic acid (TFA) in DCM.

  • Deprotection: Stir the solution at room temperature for 30-60 minutes.

  • Solvent Removal: Evaporate the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • Precipitation: Precipitate the deprotected peptide amine salt by adding cold diethyl ether.

  • Isolation: Collect the solid by filtration or centrifugation and dry under vacuum. The resulting peptide TFA salt can be used directly in the next coupling step after neutralization.

Visualizations

G Workflow for Solution-Phase Peptide Synthesis A Start: Boc-Ser(tBu)-OH·DCHA B Conversion to Free Acid (if starting from DCHA salt) A->B E Activation of Boc-Ser(tBu)-OH (Coupling Reagent + Additive) B->E C Amino Acid Ester (e.g., H-Ala-OMe) D Neutralization (e.g., DIPEA) C->D F Coupling Reaction D->F E->F G Work-up & Purification (Extraction, Chromatography) F->G H Protected Dipeptide Boc-Ser(tBu)-Ala-OMe G->H I Boc Deprotection (TFA/DCM) H->I J Dipeptide Amine Salt H-Ser(tBu)-Ala-OMe·TFA I->J K Next Coupling Cycle or Final Deprotection J->K

Caption: General workflow for solution-phase peptide synthesis.

G Decision Tree for Coupling Reagent Selection A Coupling Required B High risk of racemization? A->B C Yes B->C Yes D No B->D No E Use DIC/Oxyma or HATU/HOAt C->E F Sterically hindered coupling? D->F G Yes F->G Yes H No F->H No I Use potent reagent: HATU or COMU G->I J Standard Coupling: DIC/HOBt or HBTU H->J

Caption: Decision tree for selecting a coupling reagent.

G Example Signaling Pathway for a Synthesized Peptide A Synthesized Peptide (e.g., GLP-1 Analogue) B GPCR (GLP-1 Receptor) A->B C G Protein Activation B->C D Adenylate Cyclase C->D E cAMP Production D->E F Protein Kinase A (PKA) E->F G Insulin Secretion (Pancreatic β-cell) F->G

Caption: A potential signaling pathway for a therapeutic peptide.

Conclusion

The successful incorporation of Boc-Ser(tBu)-OH in solution-phase peptide synthesis hinges on the careful selection of coupling reagents and adherence to optimized protocols for reaction, work-up, and purification. While carbodiimide-based methods offer a cost-effective approach, uronium and phosphonium salt reagents generally provide higher efficiency and are recommended for more challenging couplings. By following these detailed protocols, researchers can achieve high yields of serine-containing peptides with excellent purity, facilitating advancements in drug discovery and development.

References

Application Notes and Protocols for the Incorporation of O-(tert-Butyl)-L-serine in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex peptides with high fidelity is a cornerstone of modern drug discovery and biomedical research. The incorporation of trifunctional amino acids, such as serine, requires a robust protection strategy to prevent side reactions and ensure the desired peptide sequence is assembled accurately. O-(tert-Butyl)-L-serine, commonly utilized as N-α-Fmoc-O-(tert-butyl)-L-serine (Fmoc-Ser(tBu)-OH), is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal protection strategy.

The tert-butyl (tBu) ether protecting group on the serine side chain offers significant advantages. It is stable to the basic conditions required for the removal of the N-α-Fmoc group (typically 20% piperidine in DMF) but is readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid - TFA) during the final cleavage of the peptide from the solid support. This orthogonality prevents unwanted side reactions, such as O-acylation, which can occur when the serine hydroxyl group is unprotected. The use of Fmoc-Ser(tBu)-OH is therefore instrumental in the successful synthesis of complex peptides, including therapeutics like GLP-1 analogues and Enfuvirtide, as well as in the development of peptide-drug conjugates.

Advantages of Using this compound

The primary advantages of employing the tert-butyl protecting group for the serine side chain in SPPS include:

  • Prevention of O-Acylation: The protected hydroxyl group cannot react with activated carboxyl groups of incoming amino acids, thus preventing the formation of branched or ester-linked byproducts.

  • Orthogonality: The tBu group's stability to base and lability to strong acid makes it perfectly compatible with the Fmoc/tBu protection strategy, allowing for selective deprotection and chain elongation.

  • High Fidelity Synthesis: By minimizing side reactions, the use of Fmoc-Ser(tBu)-OH contributes to higher purity and yield of the target peptide.

  • Versatility: It is a valuable tool for the synthesis of a wide range of complex peptides, including those with post-translational modifications and those used in advanced applications like convergent synthesis.

Data Presentation

Table 1: Physicochemical Properties of Common Protected Serine Derivatives
PropertyFmoc-Ser(tBu)-OHFmoc-Ser(Trt)-OH
Molecular Weight 383.44 g/mol 569.65 g/mol
Appearance White to off-white powderWhite to off-white powder
Side-Chain Protecting Group tert-Butyl (tBu)Trityl (Trt)
Protecting Group Lability Acid-labile (cleaved by strong acid, e.g., high concentration of TFA)Highly acid-labile (cleaved by mild acid, e.g., dilute TFA)
Table 2: Comparison of Coupling Reagents for Fmoc-Ser(tBu)-OH
Coupling ReagentActivating AgentBaseCoupling EfficiencyRacemization RiskNotes
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateDIPEA or CollidineHighLow to ModerateFast reaction times. DIPEA has been reported to induce some racemization with Fmoc-Ser(tBu)-OH. Collidine is a recommended alternative.
HBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateDIPEA or CollidineHighLow to ModerateA common and effective coupling reagent.
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetateNone/DIPEAHighVery LowOften preferred for coupling racemization-prone amino acids.
DIC/HOBt N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleNone/DIPEAHighLowA standard and cost-effective coupling method.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(tBu)-OH

This protocol is suitable for small-scale synthesis (0.1 mmol) on a rink amide or Wang resin.

1. Resin Swelling:

  • Place the desired resin (e.g., Rink Amide, 0.1 mmol scale) in a reaction vessel with a sintered glass frit.
  • Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF (v/v, ~5 mL) to the resin.
  • Agitate for 5 minutes and drain.
  • Repeat the piperidine treatment for another 10 minutes.
  • Wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Fmoc-Ser(tBu)-OH:

  • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 equivalents, 0.3 mmol), a coupling reagent (e.g., HATU, 2.9 equivalents, 0.29 mmol), and an activator (e.g., HOAt, 3 equivalents, 0.3 mmol) in DMF (~3 mL).
  • Add a non-nucleophilic base (e.g., DIPEA or collidine, 6 equivalents, 0.6 mmol) to the activation mixture and allow it to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours at room temperature.
  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling). If the test is positive, a second coupling may be necessary.

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.
  • Wash the resin with DMF (3 x 5 mL).

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM, 3

Application of O-(tert-Butyl)-L-serine in the Synthesis of Phosphopeptides

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

O-(tert-Butyl)-L-serine is a critical building block in the solid-phase synthesis of phosphopeptides, which are indispensable tools for studying cellular signaling pathways and for the development of novel therapeutics. The tert-butyl (tBu) ether serves as a robust protecting group for the hydroxyl side chain of serine, preventing unwanted side reactions during peptide elongation. This protecting group is stable under the basic conditions used for Fmoc deprotection but is readily cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the solid support. This application note provides detailed protocols for the use of Fmoc-Ser(tBu)-OH in phosphopeptide synthesis via both the building block and global phosphorylation approaches. It also includes a comparative analysis of common coupling reagents and discusses potential side reactions and mitigation strategies. Furthermore, this document illustrates the relevance of phosphopeptides in the context of the ERK and Akt signaling pathways, which are crucial in cancer and other diseases.

Introduction

Protein phosphorylation, particularly on serine, threonine, and tyrosine residues, is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The study of these processes often requires synthetic phosphopeptides of defined sequence and phosphorylation state. This compound, typically in its N-α-Fmoc protected form (Fmoc-Ser(tBu)-OH), is a cornerstone for the synthesis of phosphoserine-containing peptides.[1] The tert-butyl group provides orthogonal protection to the Fmoc group, allowing for the selective deprotection and coupling of amino acids in a stepwise manner.[1]

There are two primary strategies for the synthesis of phosphoserine-containing peptides using this compound:

  • The Building Block Approach: A pre-phosphorylated and protected serine derivative, such as Fmoc-Ser(PO(OBzl)OH)-OH, is incorporated directly into the peptide sequence during solid-phase peptide synthesis (SPPS).

  • The Global Phosphorylation Approach (Post-Synthetic Modification): A peptide containing an unprotected serine residue is first synthesized, and the hydroxyl group is then phosphorylated on the solid support.[2] this compound is used to incorporate serine residues that are intended to remain unphosphorylated.

This document provides detailed methodologies for both approaches, along with data on the performance of various coupling reagents and a discussion of key considerations for successful phosphopeptide synthesis.

Data Presentation

Table 1: Comparison of Coupling Reagents for Fmoc-Amino Acid Incorporation

While specific comparative yield data for phosphopeptide synthesis using various coupling reagents with Fmoc-Ser(tBu)-OH is not extensively tabulated in the literature, the following table summarizes the general performance and characteristics of commonly used coupling reagents in SPPS. The efficiency of these reagents directly impacts the yield and purity of the final phosphopeptide.

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
HBTU Aminium SaltHighFast reaction times, good for standard couplings.[3]Can cause guanidinylation of the N-terminal amino group.
HATU Aminium SaltVery HighHigher reactivity than HBTU, less epimerization.[4]More expensive than HBTU.
HCTU Aminium SaltVery HighSimilar purity to HATU at a lower cost, efficient.[5]Can also cause guanidinylation.
COMU Aminium SaltVery HighHigh efficiency, safer (non-explosive byproducts).[4]Can be less stable in DMF than other reagents.[6]
DIC/HOBt CarbodiimideModerateCost-effective, low risk of racemization when HOBt is used.[4]Slower reaction times, formation of insoluble DCU byproduct with DCC.
PyBOP Phosphonium SaltHighDoes not cause guanidinylation, good for cyclization.Can undergo side reactions with unprotected phosphoserine.[7]

Experimental Protocols

Protocol 1: Phosphopeptide Synthesis using the Building Block Approach with Fmoc-Ser(PO(OBzl)OH)-OH

This protocol describes the manual solid-phase synthesis of a phosphopeptide using a pre-phosphorylated serine building block. Fmoc-Ser(tBu)-OH would be used for any non-phosphorylated serine residues in the sequence.

1. Resin Swelling:

  • Place the desired resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.
  • Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF (~5 mL) to the resin and agitate for 5 minutes.
  • Drain the solution.
  • Add fresh 20% piperidine in DMF (~5 mL) and agitate for an additional 15 minutes.
  • Drain and wash the resin thoroughly with DMF (3x), isopropanol (3x), and DMF (3x).

3. Amino Acid Coupling (for non-phosphorylated residues):

  • In a separate vessel, pre-activate the Fmoc-amino acid (e.g., Fmoc-Ser(tBu)-OH, 4 eq.), a coupling reagent (e.g., HBTU, 3.9 eq.), and an additive (e.g., HOBt, 4 eq.) in DMF.
  • Add N,N-diisopropylethylamine (DIPEA, 8 eq.) to the activation mixture.
  • Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
  • Monitor the coupling completion using a ninhydrin (Kaiser) test.
  • After complete coupling, drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

4. Phosphoserine Building Block Coupling:

  • In a separate vessel, dissolve Fmoc-Ser(PO(OBzl)OH)-OH (1.5-2 eq.) and a suitable coupling reagent (e.g., HATU, 1.5-2 eq.) in DMF.
  • Add DIPEA (3-4 eq.) to the solution.
  • Add the activated phosphoserine building block to the resin and couple for 2-4 hours, or overnight if necessary.
  • Monitor the coupling completion.
  • Wash the resin as described in step 3.

5. Final Cleavage and Deprotection:

  • After synthesis of the full peptide is complete, wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
  • Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature. This step removes the side-chain protecting groups (including tert-butyl and benzyl) and cleaves the peptide from the resin.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
  • Dry the crude peptide and purify by HPLC.

Protocol 2: Phosphopeptide Synthesis via the Global Phosphorylation Approach

This protocol outlines the synthesis of a peptide with a specific serine residue targeted for phosphorylation. Fmoc-Ser(tBu)-OH is used for serine residues that should remain unphosphorylated.

1. Peptide Synthesis:

  • Synthesize the peptide on a solid support using standard Fmoc-SPPS as described in Protocol 1 (steps 1-3).
  • For the serine residue that is to be phosphorylated, use Fmoc-Ser-OH (with its side-chain hydroxyl group unprotected). For all other serine residues not intended for phosphorylation, use Fmoc-Ser(tBu)-OH.

2. On-Resin Phosphorylation:

  • After the peptide sequence is fully assembled, ensure the N-terminal Fmoc group is removed.
  • Swell the peptide-resin in anhydrous DCM.
  • In a separate flask, dissolve dibenzyl N,N-diisopropylphosphoramidite (20 eq.) and 1H-tetrazole (60 eq.) in anhydrous DCM.
  • Add this solution to the resin and react for 2 hours at room temperature.
  • Wash the resin with DCM.
  • To oxidize the phosphite triester to a phosphate triester, treat the resin with a solution of tert-butyl hydroperoxide (t-BuOOH) in DCM for 1 hour.
  • Wash the resin with DCM, DMF, and methanol, then dry under vacuum.

3. Final Cleavage and Deprotection:

  • Proceed with the final cleavage and deprotection as described in Protocol 1, step 5. The TFA cocktail will cleave the peptide from the resin and remove all side-chain protecting groups, including the benzyl groups from the newly introduced phosphate.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_phospho Phosphorylation Strategy cluster_final Final Steps resin Start: Resin swell 1. Swell Resin (DMF) resin->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect couple 3. Amino Acid Coupling (Fmoc-AA-OH, Reagent, Base) deprotect->couple wash Wash (DMF, DCM) couple->wash wash->deprotect Repeat for next cycle strategy Choose Strategy wash->strategy building_block A: Building Block (Incorporate Fmoc-Ser(P)-OH) strategy->building_block global_phospho B: Global Phosphorylation (Post-synthesis modification) strategy->global_phospho cleavage Cleavage & Deprotection (TFA Cocktail) building_block->cleavage global_phospho->cleavage purification Purification (HPLC) cleavage->purification phosphopeptide Final Phosphopeptide purification->phosphopeptide

Caption: Workflow for phosphopeptide synthesis using this compound.

Signaling Pathways Involving Phosphoserine

Phosphopeptides are crucial for studying signaling pathways that regulate cell fate. The ERK and Akt pathways are two key examples where serine phosphorylation plays a pivotal role.

ERK Signaling Pathway

The ERK (Extracellular signal-Regulated Kinase) pathway is a cascade of proteins that relays signals from the cell surface to the nucleus, primarily regulating cell proliferation, differentiation, and survival.[8] Dysregulation of this pathway is common in cancer.[8]

ERK_pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates (Thr & Tyr) Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates (Ser) Proliferation Cell Proliferation, Differentiation, Survival Transcription->Proliferation

Caption: Simplified diagram of the ERK/MAPK signaling pathway.

Akt (PI3K/Akt) Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival, growth, and proliferation.[9] Akt, a serine/threonine kinase, is a central node in this pathway.[9]

Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates (Thr) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser) Downstream Downstream Targets (e.g., Bad, GSK3β) Akt->Downstream Phosphorylates Survival Cell Survival, Growth, Proliferation Downstream->Survival

Caption: Overview of the PI3K/Akt signaling pathway.

Discussion

The synthesis of phosphopeptides is a challenging yet essential task for biochemical and pharmaceutical research. The choice of a proper protecting group for the serine hydroxyl function is paramount to the success of the synthesis. This compound is a widely used derivative due to the stability of the tert-butyl group under the basic conditions required for Fmoc removal and its facile cleavage under strong acidic conditions.

A significant challenge in the synthesis of phosphoserine-containing peptides is the potential for β-elimination of the phosphate group under basic conditions, particularly during Fmoc deprotection with piperidine.[10] This side reaction is more pronounced with phosphoserine and phosphothreonine compared to phosphotyrosine.[10] The use of milder bases or shorter deprotection times can help to mitigate this issue. The "building block" approach, while often more expensive due to the cost of the phosphorylated amino acid, can sometimes lead to higher purity of the final product by avoiding the harsh conditions of on-resin phosphorylation.

Conclusion

This compound is an indispensable reagent for the solid-phase synthesis of phosphopeptides. Its use in conjunction with either the building block or global phosphorylation strategy enables the production of high-purity phosphopeptides for a variety of research applications. A thorough understanding of the reaction conditions, choice of coupling reagents, and potential side reactions is crucial for the successful synthesis of these important biomolecules. The resulting phosphopeptides are vital for dissecting complex signaling pathways, such as the ERK and Akt cascades, and for the development of targeted therapeutics for a range of human diseases.

References

Application Notes and Protocols: Orthogonal Protection Strategies Utilizing the Acid-Labile tert-Butyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of orthogonal protection strategies centered around the versatile, acid-labile tert-butyl (tBu) protecting group. This resource includes comparative data on cleavage conditions, detailed experimental protocols for key transformations, and visualizations to clarify core concepts.

Introduction to the tert-Butyl (tBu) Protecting Group

The tert-butyl (tBu) group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules such as peptides and oligonucleotides.[1] Its widespread use stems from its unique stability profile: it is robust under a variety of reaction conditions, including basic, nucleophilic, and oxidative environments, yet can be readily cleaved under specific acidic conditions.[2] This acid lability, coupled with its stability to other deprotection reagents, makes it an ideal component of an "orthogonal" protection strategy.[1][3]

Key Features of the tBu Group:

  • Acid Labile: Cleaved by strong to moderate acids, most commonly trifluoroacetic acid (TFA).[1][4]

  • Base Stable: Resistant to cleavage by bases, such as the piperidine used for Fmoc group removal in peptide synthesis.[5]

  • Orthogonal to Other Protecting Groups: Its selective removal allows for complex synthetic routes where multiple protecting groups are employed.[1][3] For instance, in peptide synthesis, the tBu group is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Benzyl (Bzl) group.[1][6]

The tBu group is frequently used to protect a variety of functional groups, including:

  • Carboxylic Acids: as tert-butyl esters (OtBu)[4][7]

  • Alcohols: as tert-butyl ethers (tBu)[1][8]

  • Phenols: as tert-butyl ethers (tBu)[1]

  • Thiols: as tert-butyl thioethers (StBu)[3]

  • Amides (Side Chains): as N-tert-butyl derivatives

The Principle of Orthogonal Protection

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others.[1] This is achieved by choosing protecting groups that are cleaved under mutually exclusive conditions. The Fmoc/tBu strategy in Solid-Phase Peptide Synthesis (SPPS) is a classic example of this principle.[3][5]

In this strategy:

  • The α-amino group of the growing peptide chain is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

  • Reactive amino acid side chains are protected with acid-labile tert-butyl (tBu) based groups.[5][7]

  • The Fmoc group is removed with a base (e.g., piperidine) to allow for the coupling of the next amino acid, leaving the tBu groups intact.[7]

  • At the end of the synthesis, all tBu protecting groups are removed simultaneously with a strong acid (e.g., TFA), which also cleaves the peptide from the solid support.[5]

Orthogonal_Protection cluster_synthesis Peptide Chain Elongation Start Fmoc-AA(tBu)-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Couple next Fmoc-AA(tBu)-OH Deprotection->Coupling Elongated Fmoc-Dipeptide(tBu)-Resin Coupling->Elongated Final_Cleavage Global Deprotection & Resin Cleavage (TFA) Elongated->Final_Cleavage Free_Peptide Free_Peptide Final_Cleavage->Free_Peptide Free Peptide in Solution

Figure 1. Workflow of Fmoc/tBu orthogonal strategy in SPPS.

Quantitative Data: Cleavage Conditions for the tert-Butyl Group

The selective removal of the tBu group is highly dependent on the acidic reagent and reaction conditions. The following table summarizes common cleavage conditions for tBu-protected functional groups.

Functional GroupReagent(s)SolventTemperatureTimeNotes
tBu Esters/Ethers Trifluoroacetic acid (TFA)Dichloromethane (DCM) or neatRoom Temp.0.5 - 5 hThe most common method. Scavengers (e.g., TIS, H2O) are often added to trap the reactive tert-butyl cation.[9][10]
tBu Esters/Ethers 4 M HClDioxane or Ethyl AcetateRoom Temp.1 - 12 hA common alternative to TFA.
tBu Esters p-Toluenesulfonic acid (p-TsOH)Toluene (reflux) or solvent-free (microwave)Reflux or MW1 - 2 hEffective for deprotection under non-TFA conditions.[11]
tBu Esters Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp.12 - 24 hOffers chemoselectivity, allowing tBu ester cleavage in the presence of some other acid-labile groups.[12]
tBu Ethers CeCl₃·7H₂O / NaIAcetonitrile (CH₃CN)Reflux1.5 - 4 hA mild alternative for cleaving tBu ethers.[13]
tBu Carbamates (Boc) Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.15 - 60 minStandard condition for Boc group removal.[7]
tBu Carbamates (Boc) Tris(4-bromophenyl)aminium radical cation (Magic Blue) / TriethylsilaneDichloromethane (DCM)Room Temp.5 min - 2 hA very mild, catalytic method for deprotection.[14]

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid as a tert-Butyl Ester

This protocol describes a common method for the formation of a tert-butyl ester from a carboxylic acid using tert-butyl acetate and a strong acid catalyst.

Materials:

  • Carboxylic acid

  • tert-Butyl acetate

  • Perchloric acid (HClO₄, 70%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a suspension of the carboxylic acid (1.0 equiv.) in tert-butyl acetate (used as both reagent and solvent) at 0 °C, slowly add perchloric acid (1.5 equiv.).[9]

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ to neutralize the acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).[9]

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl ester.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protection_Workflow Start Carboxylic Acid + tBu-acetate Step1 Add HClO₄ (catalyst) at 0°C Start->Step1 Step2 Stir at Room Temperature (24-48h) Monitor by TLC Step1->Step2 Step3 Workup: 1. Neutralize with NaHCO₃ 2. Extract with DCM Step2->Step3 Step4 Dry (Na₂SO₄) and Concentrate Step3->Step4 End Purified tert-Butyl Ester Step4->End

Figure 2. General workflow for tBu ester protection.

Protocol 2: Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for the cleavage of a tert-butyl ester using a solution of TFA in dichloromethane.

Materials:

  • tert-Butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the tert-butyl ester (1.0 equiv.) in a 1:1 mixture of dichloromethane and trifluoroacetic acid (e.g., 10 mL DCM and 10 mL TFA).[9]

  • Stir the solution at room temperature for 1-5 hours. Monitor the deprotection by TLC or HPLC.[4][9]

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure (in a well-ventilated fume hood).

  • Dissolve the residue in dichloromethane and carefully wash with water, saturated aqueous NaHCO₃ (until effervescence ceases), and finally with brine to remove any remaining acid.[9]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude carboxylic acid.

  • The product can be used in the next step without further purification or can be purified by crystallization or chromatography.

Note on Scavengers: For substrates containing sensitive functional groups (e.g., tryptophan, methionine, cysteine in peptides), scavengers such as triisopropylsilane (TIS), water, or 1,2-ethanedithiol (EDT) are typically added to the TFA cleavage cocktail to trap the highly reactive tert-butyl cation and prevent side reactions.[10] A common cleavage cocktail for peptide synthesis is TFA/TIS/H₂O (95:2.5:2.5).[10]

Conclusion

The tert-butyl protecting group is an indispensable tool in modern organic chemistry, offering a robust and reliable means of temporarily masking reactive functional groups. Its acid lability provides a critical axis of orthogonality with many other common protecting groups, enabling the efficient and strategic synthesis of complex molecules. The selection of the appropriate protection and deprotection conditions, as outlined in these notes, is paramount to achieving high yields and purity in multi-step synthetic endeavors.

References

Application Notes and Protocols: The Use of O-(tert-Butyl)-L-serine in the Development of Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-(tert-Butyl)-L-serine is a crucial building block in the solid-phase peptide synthesis (SPPS) of peptide-based therapeutics.[1] Its primary role is to protect the hydroxyl group of the serine residue during the stepwise assembly of the peptide chain. This protection is essential to prevent unwanted side reactions, ensuring the synthesis of the target peptide with high fidelity and purity.[1][2] These application notes provide a comprehensive overview of the use of this compound, particularly as Fmoc-Ser(tBu)-OH, in the Fmoc/tBu orthogonal strategy, which is a widely adopted method in modern peptide synthesis.[3]

The tert-butyl (tBu) ether protecting group on the serine side chain is stable under the basic conditions used for the removal of the temporary Nα-Fmoc protecting group (typically with piperidine).[3] However, it is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA), during the final step of cleaving the peptide from the solid support.[3] This orthogonality is fundamental to the successful synthesis of complex peptide sequences.[3]

Data Presentation

While direct quantitative comparisons of peptide synthesis yields and purity with and without serine side-chain protection are not extensively documented in comparative tables, the qualitative advantages are well-established. For routine peptide synthesis, Fmoc-Ser(tBu)-OH is considered a robust and cost-effective choice.[2] For sequences prone to aggregation, alternative protecting groups like Trityl (Trt) may offer advantages in terms of crude peptide purity and yield, albeit at a higher cost.[2]

Table 1: Comparison of Serine Protecting Groups in Fmoc-SPPS

PropertyFmoc-Ser(tBu)-OHFmoc-Ser(Trt)-OH
Protecting Group tert-Butyl (tBu)Trityl (Trt)
Lability Acid-labile (cleaved by strong acid, e.g., high concentration of TFA)Highly acid-labile (cleaved by mild acid, e.g., dilute TFA)[4]
Cost-Effectiveness More affordable, cost-effective for routine synthesis.[2]Higher cost, justified for difficult, aggregation-prone sequences.[2]
Performance High coupling efficiency in standard sequences.[2]Superior performance in sequences prone to aggregation due to the bulky Trt group disrupting interchain hydrogen bonding.[2]
Common Application Routine peptide synthesis.[2]Synthesis of "difficult" sequences, such as those with poly-serine tracts.[2]

Table 2: General Performance of Coupling Reagents in Fmoc-SPPS

Coupling ReagentCoupling TimeGeneral Crude Purity (%)
HBTU2 x 20 min94.02
HCTU2 x 20 min95.39
HATU2 x 20 min94.88
COMU2 x 1 min95.31

Note: This data represents a general comparison of coupling reagents in the synthesis of a model peptide and is not specific to this compound containing peptides. The purity is sequence-dependent. Data adapted from a comparative study of different activators.

Experimental Protocols

The following protocols are generalized for the use of Fmoc-Ser(tBu)-OH in manual and automated solid-phase peptide synthesis. Optimization may be necessary based on the specific peptide sequence and equipment.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(tBu)-OH

This protocol is suitable for small-scale synthesis (e.g., 0.1 mmol) in a reaction vessel with a sintered glass frit.

1. Resin Swelling:

  • Place the desired resin (e.g., Rink Amide resin) in the reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation.[3]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-Ser(tBu)-OH:

  • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.[3]

  • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[3]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.[3]

  • Drain the coupling solution and wash the resin with DMF (3 times).

  • Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).[3]

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of the tert-butyl protecting group.

1. Resin Preparation:

  • After the final coupling and deprotection step, wash the peptidyl-resin thoroughly with DMF, followed by dichloromethane (DCM).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage:

  • Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.[3]

  • Add the cleavage cocktail to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours.[3]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

3. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) for purification by preparative reverse-phase HPLC (RP-HPLC).

  • Analyze the fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide.

Mandatory Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_cleavage_purification Final Steps Resin Solid Support Resin Swell Swell Resin in DMF Resin->Swell 1. Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection 2. Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Ser(tBu)-OH + Activator) Wash1->Coupling 3. Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Repeat for next AA FinalWash Final Wash (DCM) & Dry KaiserTest->FinalWash End of Sequence Cleavage Cleavage & Deprotection (TFA Cocktail) FinalWash->Cleavage 4. Precipitation Precipitation (Cold Ether) Cleavage->Precipitation 5. Purification RP-HPLC Purification Precipitation->Purification 6. Lyophilization Lyophilization Purification->Lyophilization FinalPeptide Pure Peptide Lyophilization->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Cleavage_Workflow PeptidylResin Dry Peptidyl-Resin AddCocktail Add Cleavage Cocktail (e.g., Reagent K with TFA) PeptidylResin->AddCocktail Agitate Agitate at Room Temperature (2-3 hours) AddCocktail->Agitate Filter Filter to Separate Resin Agitate->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Filtrate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge WashPellet Wash Pellet with Cold Ether Centrifuge->WashPellet DryPeptide Dry Crude Peptide WashPellet->DryPeptide Purify Purify by RP-HPLC DryPeptide->Purify PurePeptide Pure Lyophilized Peptide Purify->PurePeptide

Caption: Peptide cleavage and purification workflow.

Protecting_Group_Logic cluster_deprotection N-terminus Deprotection cluster_cleavage Final Cleavage & Deprotection PeptideChain Growing Peptide Chain on Resin N-terminus (Fmoc) Side Chains (tBu, etc.) Base Base Treatment (e.g., Piperidine) PeptideChain:n->Base Acid Strong Acid Treatment (e.g., TFA) PeptideChain:sc->Acid FmocRemoval Fmoc Group Removed Base->FmocRemoval SideChainsStable tBu Groups Stable Base->SideChainsStable FmocRemoval->PeptideChain:n Ready for next coupling tBuRemoval tBu Groups Removed Acid->tBuRemoval ResinCleavage Peptide Cleaved from Resin Acid->ResinCleavage

Caption: Orthogonal protection strategy in Fmoc/tBu SPPS.

References

Troubleshooting & Optimization

Technical Support Center: O-(tert-Butyl)-L-serine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing O-(tert-Butyl)-L-serine in their Solid-Phase Peptide Synthesis (SPPS) protocols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of Fmoc-Ser(tBu)-OH in SPPS?

A1: The most frequently encountered side reactions when using Fmoc-Ser(tBu)-OH include:

  • Racemization: Loss of stereochemical integrity at the alpha-carbon of the serine residue, particularly during the activation and coupling steps.[1]

  • Peptide Aggregation: Especially problematic in sequences containing multiple serine residues (poly-serine tracts), leading to incomplete coupling and deprotection reactions.[1]

  • Aspartimide Formation: When this compound is C-terminal to an aspartic acid residue, the peptide backbone can cyclize to form a succinimide derivative, leading to the formation of α- and β-peptide impurities.[2]

  • β-Elimination: Although less common for serine compared to other amino acids like cysteine, β-elimination to form dehydroalanine can occur under basic conditions.[1]

Q2: Why is racemization a concern with Fmoc-Ser(tBu)-OH and when is it most likely to occur?

A2: Racemization is a critical issue as it leads to the formation of diastereomeric peptide impurities that can be difficult to separate and can impact the biological activity of the final peptide. For Fmoc-Ser(tBu)-OH, racemization is most likely to occur during the amino acid activation and coupling steps. The use of certain bases, such as N,N-Diisopropylethylamine (DIPEA), has been shown to induce racemization.[1][3][4]

Q3: My peptide synthesis is failing, especially with sequences containing multiple serine residues. What could be the cause?

A3: Sequences with multiple serine residues are prone to on-resin aggregation.[1] This is due to interchain hydrogen bonding, which can cause the peptide chains to fold into secondary structures like β-sheets. This aggregation can physically block the reactive sites, leading to slow or incomplete coupling and Fmoc deprotection, resulting in deletion sequences and low yields.[5] A key indicator of aggregation is the shrinking of the resin matrix or its failure to swell properly.[5]

Q4: I am synthesizing a peptide with an Asp-Ser sequence and observing unexpected impurities. What might be happening?

A4: The presence of an Asp-Ser sequence makes your peptide susceptible to aspartimide formation. This side reaction is catalyzed by both acid and base and involves the nucleophilic attack of the backbone amide nitrogen of the serine residue on the side-chain carbonyl of the aspartic acid.[6] This cyclization leads to a mixture of byproducts, including α- and β-peptides and their epimers, which are often difficult to separate from the target peptide.[6]

Troubleshooting Guides

Issue 1: Racemization of Ser(tBu) Residue

Symptoms:

  • Appearance of a new peak with the same mass as the target peptide in the HPLC chromatogram.

  • Confirmation of diastereomers by chiral amino acid analysis.

Troubleshooting Workflow:

Racemization_Troubleshooting start Racemization Detected base_check Check the base used for coupling start->base_check coupling_reagent_check Evaluate coupling reagent base_check->coupling_reagent_check Using weaker base base_solution Switch to a weaker base like 2,4,6-collidine base_check->base_solution Using DIPEA base_free_solution Use base-free conditions (e.g., DIC/Oxyma) for sensitive couplings coupling_reagent_check->base_free_solution For highly sensitive couplings reagent_solution Use a less activating coupling reagent or one known for low racemization (e.g., COMU) coupling_reagent_check->reagent_solution temp_check Check reaction temperature temp_solution Lower the reaction temperature (e.g., 0°C) temp_check->temp_solution High temperature base_solution->coupling_reagent_check end_point Racemization Minimized base_solution->end_point base_free_solution->temp_check base_free_solution->end_point temp_solution->end_point reagent_solution->temp_check reagent_solution->end_point

Caption: Troubleshooting workflow for racemization of Ser(tBu).

Quantitative Data on Racemization:

The choice of coupling reagent and base significantly impacts the degree of racemization.

Coupling ReagentBase% D-Isomer Formation (Model: Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu)
HBTUDIPEAModerate
HATUDIPEALow to moderate
DIC/OxymaNoneVery Low
COMUDIPEALow

Note: The exact percentage of racemization is sequence-dependent. Data is adapted from comparative studies.[3][7]

Experimental Protocol: Minimizing Racemization with DIC/Oxyma

This protocol is recommended for couplings where racemization is a significant concern.[8]

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amino group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-Ser(tBu)-OH and 3-5 equivalents of Oxyma Pure in DMF.

  • Coupling: Add 3-5 equivalents of Diisopropylcarbodiimide (DIC) to the amino acid/Oxyma solution. Allow the mixture to pre-activate for 1-5 minutes.

  • Reaction: Add the activated amino acid mixture to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

Issue 2: On-Resin Aggregation

Symptoms:

  • Shrinking of the resin bed.[5]

  • Slow or incomplete Fmoc deprotection and/or coupling reactions.[5]

  • False-negative Kaiser test results.[5]

  • Presence of deletion sequences in the final product.

Troubleshooting Workflow:

Aggregation_Troubleshooting start Aggregation Detected synthesis_conditions Modify Synthesis Conditions start->synthesis_conditions backbone_modification Incorporate Backbone Modifications start->backbone_modification alternative_monomer Use Alternative Monomer start->alternative_monomer solvent_change Switch to NMP or add chaotropic salts (e.g., 0.8M NaClO₄) synthesis_conditions->solvent_change microwave Utilize microwave-assisted synthesis synthesis_conditions->microwave pseudoproline Incorporate Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptides backbone_modification->pseudoproline hmb_dmb Use Hmb or Dmb backbone protection backbone_modification->hmb_dmb ser_trt Substitute Fmoc-Ser(tBu)-OH with Fmoc-Ser(Trt)-OH alternative_monomer->ser_trt end_point Aggregation Minimized solvent_change->end_point microwave->end_point pseudoproline->end_point hmb_dmb->end_point ser_trt->end_point

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Experimental Protocol: Manual Coupling of Pseudoproline Dipeptides

This protocol outlines the incorporation of a pseudoproline dipeptide to disrupt secondary structure formation.[9]

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation: In a separate vial, dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) (5 eq.) and a coupling reagent (e.g., HATU, 5 eq.) in a minimum volume of DMF or NMP.

  • Coupling: Add DIPEA (10 eq.) to the activation mixture and mix thoroughly. Immediately add this solution to the deprotected peptide resin and agitate for 1-2 hours.

  • Monitoring: Check for completion of the coupling using a TNBS test. If the reaction is incomplete, extend the coupling time or repeat the reaction with fresh reagents.

  • Cleavage: The pseudoproline ring is cleaved during the final TFA cleavage step, regenerating the native serine residue.

Issue 3: Aspartimide Formation in Asp-Ser Sequences

Symptoms:

  • Presence of impurities with the same mass as the target peptide but different retention times in the HPLC chromatogram.

  • Identification of α- and β-aspartyl peptides by mass spectrometry or sequencing.

Troubleshooting Workflow:

Aspartimide_Troubleshooting start Aspartimide Formation Detected (Asp-Ser sequence) asp_protection Modify Asp Side-Chain Protection start->asp_protection backbone_protection Incorporate Backbone Protection start->backbone_protection deprotection_conditions Modify Deprotection Conditions start->deprotection_conditions bulky_group Use a bulkier protecting group for Asp (e.g., OMpe, OEpe) asp_protection->bulky_group pseudoproline Use a pseudoproline dipeptide of Serine Fmoc-Asp(OR)-Ser(ψMe,MePro)-OH backbone_protection->pseudoproline dmb_hmb Incorporate a Dmb or Hmb group on the Ser residue backbone_protection->dmb_hmb acid_additive Add an acidic additive (e.g., 1% formic acid or HOBt) to the piperidine deprotection solution deprotection_conditions->acid_additive end_point Aspartimide Formation Minimized bulky_group->end_point pseudoproline->end_point dmb_hmb->end_point acid_additive->end_point

Caption: Troubleshooting workflow for aspartimide formation in Asp-Ser sequences.

Mechanism of Aspartimide Formation:

Aspartimide_Mechanism reactant H C' Asp(OtBu)-Ser(tBu)-Peptide intermediate Aspartimide intermediate Cyclic succinimide reactant:c->intermediate Piperidine (Fmoc deprotection) products α-peptide β-peptide Epimers intermediate->products Ring opening by piperidine or water

Caption: Simplified mechanism of aspartimide formation.

Experimental Protocol: Reducing Aspartimide Formation with an Acidic Additive

This protocol can help to suppress the base-catalyzed aspartimide formation during Fmoc deprotection.[10]

  • Prepare Modified Deprotection Solution: Prepare a 20% piperidine solution in DMF containing 0.1 M HOBt or 1% formic acid.

  • Fmoc Deprotection: During the synthesis of the Asp-Ser containing peptide, use this modified deprotection solution for the Fmoc removal steps, particularly after the coupling of the amino acid following the Asp residue.

  • Standard Procedure: Follow the standard deprotection time and washing protocols.

  • Synthesis Continuation: Continue with the standard coupling protocol for the next amino acid.

By implementing these troubleshooting guides and understanding the underlying chemistry, researchers can significantly improve the success rate of SPPS involving this compound.

References

Optimization of coupling times and temperatures for Fmoc-Ser(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling times and temperatures for N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the standard coupling times and temperatures for Fmoc-Ser(tBu)-OH?

Standard coupling reactions for Fmoc-Ser(tBu)-OH are typically conducted at room temperature for 1 to 2 hours. However, the optimal time can be sequence-dependent. Monitoring the reaction with a qualitative method like the Kaiser test is recommended to confirm completion. If the Kaiser test remains positive, a second coupling may be necessary.[1]

Q2: Can I heat the coupling reaction to improve efficiency?

Gentle heating can be employed to improve coupling efficiency, particularly for difficult sequences. Temperatures around 37-40°C are sometimes used to enhance solubility and reaction kinetics.[2] Some protocols even suggest temperatures up to 60°C, which can significantly reduce coupling times to around 30 minutes.[3] However, it is crucial to be aware that elevated temperatures can increase the risk of side reactions, such as racemization.[4]

Q3: What are the most common side reactions observed during the coupling of Fmoc-Ser(tBu)-OH and how can they be minimized?

The most common side reactions are racemization and beta-elimination.

  • Racemization: This involves the loss of stereochemical integrity at the alpha-carbon. It can be induced by the base used during activation, with N,N-Diisopropylethylamine (DIPEA) being a known contributor.[1][5][6] To mitigate racemization, using a weaker base like 2,4,6-collidine is recommended.[1][6] For highly sensitive couplings, base-free conditions using DIC/HOBt can be employed.[1]

  • Beta-Elimination: Though less common for serine, this can occur under basic conditions, leading to the formation of dehydroalanine. Careful control of the base and reaction conditions is important for prevention.[5]

Q4: Which coupling reagents are recommended for Fmoc-Ser(tBu)-OH?

Several coupling reagents are effective for Fmoc-Ser(tBu)-OH. The choice often depends on the specific sequence and the desired balance between efficiency and cost. Highly effective reagents, especially for challenging couplings, include COMU, HATU, and HCTU, which can be used with shorter coupling times.[1] A classic and cost-effective option is the DIC/HOBt method.[1]

Q5: My Fmoc-Ser(tBu)-OH is not dissolving well in DMF. What should I do?

Poor solubility can be caused by low-quality DMF that has absorbed water or degraded, or low laboratory temperatures.[2] Ensure you are using high-purity, peptide-synthesis-grade DMF. Gentle heating to 37-40°C can aid dissolution.[2] As an alternative, N-methylpyrrolidone (NMP) can be used, or dimethyl sulfoxide (DMSO) can be employed as a co-solvent with DMF.[2]

Troubleshooting Guide

This guide provides a systematic approach to address common issues encountered during Fmoc-Ser(tBu)-OH coupling.

Issue Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient reaction time or temperature.Extend the coupling time to 2 hours or perform a second coupling. Consider gentle heating to 37-40°C.[1][2]
Steric hindrance from the growing peptide chain or aggregation.For difficult sequences, switch to a more potent coupling reagent like HATU or COMU.[1] Consider using a solvent mixture with DMSO to disrupt aggregation.[2]
Poor solubility of Fmoc-Ser(tBu)-OH.Ensure the use of high-purity DMF. Gentle heating can improve solubility.[2]
Low Purity of Final Peptide Racemization during coupling.Replace DIPEA with a less racemization-prone base like 2,4,6-collidine.[1][6]
Beta-elimination side reaction.Minimize exposure to strong basic conditions.
Incomplete Fmoc deprotection in aggregation-prone sequences.For sequences with multiple serine residues, consider using Fmoc-Ser(Trt)-OH, as the bulkier trityl group can disrupt aggregation.[5]
Formation of Deletion Sequences Incomplete coupling at the serine residue.Implement a double coupling protocol for the Fmoc-Ser(tBu)-OH step. Ensure complete deprotection of the preceding amino acid.[7]

Experimental Protocols

Standard Coupling Protocol for Fmoc-Ser(tBu)-OH (Manual SPPS)
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[5]

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an activating base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.[1]

  • Coupling: Add the activated amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.[1]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, a second coupling may be required.[1]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Fmoc-SPPS
Coupling ReagentRelative EfficiencyRacemization RiskNotes
HATU ExcellentLow to ModerateVery fast and efficient, but can be more expensive.[1][6]
HCTU Very GoodLow to ModerateHighly efficient and cost-effective.[1]
COMU ExcellentLowA safer and highly efficient alternative to benzotriazole-based reagents.[1]
DIC/HOBt GoodLowA classic and cost-effective method, generally reliable.[1]
PyBOP GoodModerateMay show lower efficiency in difficult sequences with short coupling times.[1]

Note: The performance of coupling reagents can be sequence-dependent.

Visualizations

SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-Ser(tBu)-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive (Recouple) Repeat Repeat Cycle KaiserTest->Repeat Negative Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage (e.g., TFA cocktail) Repeat->Cleavage Final Amino Acid Troubleshooting_Logic Start Incomplete Coupling of Fmoc-Ser(tBu)-OH CheckTimeTemp Extend Coupling Time or Apply Gentle Heat (37-40°C)? Start->CheckTimeTemp CheckReagent Use a More Potent Coupling Reagent (e.g., HATU)? CheckTimeTemp->CheckReagent No Recouple Perform a Second Coupling CheckTimeTemp->Recouple Yes CheckBase Evidence of Racemization? CheckReagent->CheckBase No UsePotentReagent Switch to HATU/COMU CheckReagent->UsePotentReagent Yes ChangeBase Replace DIPEA with Collidine CheckBase->ChangeBase Yes End Coupling Optimized CheckBase->End No Recouple->End UsePotentReagent->End ChangeBase->End

References

Technical Support Center: Strategies to Prevent Racemization of Serine during Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of serine during peptide synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Troubleshooting Guide

Issue: High Levels of D-Serine Detected in the Final Peptide

High levels of the D-isomer of serine in your synthetic peptide can significantly impact its biological activity and therapeutic efficacy. This common issue can often be traced back to the coupling conditions. Follow these steps to troubleshoot and mitigate serine racemization.

TroubleshootingWorkflow start High D-Serine Detected reagent_check Step 1: Evaluate Coupling Reagent and Additives start->reagent_check base_check Step 2: Assess Base and Reaction Conditions reagent_check->base_check If using carbodiimides, ensure additive is present. Consider higher-efficiency onium salts. protocol_check Step 3: Review Coupling Protocol base_check->protocol_check If racemization persists, switch to a weaker/hindered base (e.g., collidine) and lower the temperature. protecting_group_check Step 4: Consider Serine Protecting Group protocol_check->protecting_group_check Ensure pre-activation time is minimized. solution Optimized Protocol Implemented protecting_group_check->solution For sensitive sequences, consider alternative protecting groups if racemization is severe.

Figure 1: A logical workflow for troubleshooting high racemization levels.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is critical in preventing racemization.

  • Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization by minimizing the lifetime of the highly reactive O-acylisourea intermediate, which is prone to cyclization to the racemization-prone oxazolone.

  • Onium Salts (e.g., HBTU, HATU, COMU): These reagents are generally more efficient and can lead to less racemization than carbodiimides when used correctly. COMU, in particular, has been shown to be highly efficient with a low tendency for racemization.

Recommendation: If you are experiencing high levels of racemization with a carbodiimide-based method, consider switching to an onium salt-based coupling reagent, preferably with an oxima-based additive.

Step 2: Assess the Base and Reaction Conditions

The base used during coupling plays a significant role in racemization.

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used. However, their strong basicity can promote the abstraction of the alpha-proton, leading to racemization.[1]

  • Temperature: Higher temperatures accelerate the rate of racemization.

  • Solvent: The polarity of the solvent can influence the rate of racemization, with more polar solvents potentially favoring this side reaction.

Recommendation: If high racemization is observed, consider the following modifications:

  • Switch to a more sterically hindered and weaker base like 2,4,6-collidine.[2]

  • Perform the coupling reaction at a lower temperature (e.g., 0°C).

  • If possible, use less polar solvents, though this is often constrained by reagent solubility and resin swelling.

Step 3: Review Your Coupling Protocol

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide. Prolonged pre-activation can increase the opportunity for oxazolone formation.

Step 4: Consider the Serine Protecting Group

The standard tert-butyl (tBu) protecting group for the serine side-chain hydroxyl group is generally effective.[3] However, for particularly sensitive sequences, other protecting groups might be considered, although this is a less common initial troubleshooting step.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A: Racemization is the process where a chiral amino acid, such as L-serine, loses its stereochemical integrity and converts into a mixture of both L- and D-enantiomers. This leads to the incorporation of the incorrect D-isomer into the peptide chain, which can significantly alter the peptide's three-dimensional structure and biological activity.

Q2: What are the primary mechanisms of serine racemization during peptide synthesis?

A: There are two main pathways for racemization during peptide bond formation:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism.[1][4] The activated carboxyl group of the N-protected serine cyclizes to form a planar oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1] This pathway is less common but can be significant under strongly basic conditions.[1]

RacemizationMechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization ActivatedSerine_ox Activated L-Serine Oxazolone Planar Oxazolone (Loss of Chirality) ActivatedSerine_ox->Oxazolone - H+ RacemicPeptide_ox L- and D-Peptide Oxazolone->RacemicPeptide_ox + Amine ActivatedSerine_en Activated L-Serine Enolate Achiral Enolate ActivatedSerine_en->Enolate - H+ RacemicPeptide_en L- and D-Peptide Enolate->RacemicPeptide_en + H+

Figure 2: The two primary pathways for racemization during peptide coupling.

Q3: Which amino acids are most susceptible to racemization?

A: While any chiral amino acid can undergo racemization, some are more prone to it. Histidine (His) and Cysteine (Cys) are particularly susceptible. Serine is also known to be prone to racemization.

Q4: How can I quantify the extent of serine racemization in my peptide?

A: The most common method is to hydrolyze the peptide and then analyze the resulting amino acids using chiral High-Performance Liquid Chromatography (HPLC).[5] This allows for the separation and quantification of the D- and L-enantiomers of serine.

Data Presentation

Table 1: Effect of Coupling Reagents and Additives on Serine Racemization

The following table summarizes the percentage of D-isomer formation for the coupling of Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu using various coupling agents.

Coupling ReagentAdditiveBase% D-Isomer
DICHOBt-~2-5%
DICHOAt-<1%
DICOxymaPure-<0.5%
HBTU-DIPEA~3-5%
HATU-DIPEA~2-4%
COMU-DIPEA<0.5%

Data synthesized from multiple sources for comparative purposes. Actual values may vary depending on specific reaction conditions.

Recommendation: For couplings involving serine, the use of DIC with an oxima-based additive like OxymaPure, or a highly efficient onium salt like COMU, is recommended to minimize racemization.

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for Serine Incorporation in Fmoc-SPPS

This protocol is designed to minimize racemization during the incorporation of Fmoc-Ser(tBu)-OH.

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-Ser(tBu)-OH in DMF.

    • Add 3-5 equivalents of OxymaPure.

    • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activation mixture to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly sensitive sequences, perform the coupling at 0°C.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.

Protocol 2: Quantification of Serine Racemization by Chiral HPLC

This protocol outlines the general steps for determining the enantiomeric purity of serine in a synthetic peptide.

  • Peptide Hydrolysis:

    • Hydrolyze a known amount of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation:

    • Dry the hydrolysate to remove the acid.

    • Re-dissolve the amino acid mixture in a suitable buffer or mobile phase.

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T).

    • Separate the D- and L-serine using an appropriate mobile phase (e.g., a mixture of water, methanol, and formic acid).

    • Detect the amino acids using a suitable detector (e.g., UV or MS).

    • Quantify the peak areas corresponding to D- and L-serine to determine the percentage of racemization.

hplc_workflow start Synthetic Peptide hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) start->hydrolysis drying Drying hydrolysis->drying dissolution Re-dissolution in Mobile Phase drying->dissolution hplc Chiral HPLC Analysis dissolution->hplc quantification Quantification of D- and L-Serine hplc->quantification result Percentage Racemization quantification->result

Figure 3: General workflow for the quantification of serine racemization.

References

Technical Support Center: Overcoming Solubility Issues of Peptides Containing Ser(tBu) Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with peptides containing O-tert-butyl-L-serine (Ser(tBu)) residues.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing a Ser(tBu) residue difficult to dissolve?

The poor solubility of your peptide is likely due to the presence of the tert-butyl (tBu) protecting group on the serine residue. The tBu group is highly hydrophobic, and its presence can significantly increase the overall hydrophobicity of the peptide. This increased hydrophobicity can lead to intermolecular interactions and aggregation, reducing the peptide's solubility in aqueous solutions.[1]

Q2: What is the first step I should take when trying to dissolve a new Ser(tBu)-containing peptide?

Before attempting to dissolve the entire sample, it is highly recommended to perform a solubility test on a small aliquot of the peptide.[2] This will prevent the loss of valuable material if the chosen solvent is not effective. Always allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.[2]

Q3: What are the recommended solvents for dissolving peptides with Ser(tBu) residues?

For hydrophobic peptides, including those with Ser(tBu), a common strategy is to first dissolve the peptide in a small amount of an organic solvent and then slowly dilute the solution with your aqueous buffer of choice.[3][4] Recommended organic solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Isopropanol or Ethanol

If the peptide has a net positive or negative charge, adjusting the pH with a dilute acid (e.g., acetic acid) or base (e.g., ammonium hydroxide) can also improve solubility.[4][5]

Q4: My peptide is for a cell-based assay. Are there any restrictions on the solvents I can use?

Yes, the choice of solvent is critical for cell-based assays. DMSO is a commonly used organic solvent due to its relatively low toxicity at low concentrations.[3] However, it is crucial to keep the final concentration of DMSO in your cell culture medium low, typically below 0.5% (v/v), as higher concentrations can be cytotoxic.[6] Always perform a vehicle control experiment to assess the effect of the solvent on your cells.

Q5: I've dissolved my peptide in an organic solvent, but it precipitates when I add my aqueous buffer. What should I do?

Precipitation upon dilution indicates that the peptide's solubility limit in the final aqueous solution has been exceeded. To address this, you can try the following:

  • Slower Dilution: Add the organic stock solution to the aqueous buffer very slowly while vortexing or stirring.

  • Increase Organic Content: If your assay allows, increase the percentage of the organic co-solvent in the final solution.

  • Change the Buffer: Sometimes, the salt concentration or pH of the buffer can influence solubility. Experiment with different buffer compositions.

  • Lyophilize and Re-dissolve: As a last resort, you can lyophilize the precipitated peptide and attempt to re-dissolve it using a different solvent system or at a lower final concentration.[3]

Q6: Can I use sonication or heating to help dissolve my peptide?

Yes, both sonication and gentle heating can aid in the dissolution of peptides.[3] Sonication can help break up aggregates, while gentle warming (e.g., to 37°C) can increase the kinetic energy of the molecules and improve solubility. However, prolonged or excessive heating should be avoided to prevent peptide degradation.[7]

Troubleshooting Guide

If you are encountering solubility issues with your Ser(tBu)-containing peptide, follow this step-by-step troubleshooting guide.

Troubleshooting_Workflow start Start: Lyophilized Peptide solubility_test Perform Solubility Test on a Small Aliquot start->solubility_test assess_hydrophobicity Assess Peptide Hydrophobicity (Sequence Analysis) solubility_test->assess_hydrophobicity hydrophobic High Hydrophobicity (Likely with Ser(tBu)) assess_hydrophobicity->hydrophobic charged Net Positive or Negative Charge assess_hydrophobicity->charged try_organic Try Small Amount of Organic Solvent (DMSO, DMF, ACN) hydrophobic->try_organic try_ph_adjustment Try Dilute Acid (e.g., Acetic Acid) or Base (e.g., NH4OH) charged->try_ph_adjustment sonicate_heat Apply Sonication or Gentle Heat try_organic->sonicate_heat try_ph_adjustment->sonicate_heat dissolved_organic Peptide Dissolved in Organic Solvent slow_dilution Slowly Dilute with Aqueous Buffer dissolved_organic->slow_dilution dissolved_ph Peptide Dissolved dissolved_ph->slow_dilution precipitates Precipitation Occurs slow_dilution->precipitates No soluble Peptide is Soluble in Final Buffer slow_dilution->soluble Yes troubleshoot_precipitation Troubleshoot Precipitation: - Slower dilution - Increase organic % - Change buffer precipitates->troubleshoot_precipitation troubleshoot_precipitation->slow_dilution sonicate_heat->dissolved_organic Success still_insoluble Still Insoluble sonicate_heat->still_insoluble Failure relyophilize Lyophilize and Re-attempt with a Different Solvent System still_insoluble->relyophilize

Caption: Troubleshooting workflow for dissolving peptides containing Ser(tBu).

Data Presentation: Solvent Selection Guide for Hydrophobic Peptides

The following table provides a qualitative guide to selecting an appropriate solvent system for peptides with high hydrophobicity, such as those containing Ser(tBu) residues.

Solvent SystemProperties & RecommendationsSuitability for Cell-Based Assays
Water/Aqueous Buffers Often insufficient for highly hydrophobic peptides. May be successful if the peptide has a significant net charge.High
Dilute Acetic Acid (10-30%) Effective for basic peptides (net positive charge). Volatile and can be removed by lyophilization.Moderate (neutralization required)
Dilute Ammonium Hydroxide (0.1 M) Effective for acidic peptides (net negative charge). Volatile and can be removed by lyophilization.Moderate (neutralization required)
DMSO (Dimethyl Sulfoxide) Excellent for most hydrophobic peptides.[3] Miscible with water.High (final concentration <0.5%)[6]
DMF (N,N-Dimethylformamide) Good alternative to DMSO. Miscible with water.Low (generally cytotoxic)
ACN (Acetonitrile) Useful for initial dissolution. Miscible with water.Low (generally cytotoxic)
Isopropanol/Ethanol Can be effective for some hydrophobic peptides.Moderate (final concentration should be low)
TFA (Trifluoroacetic Acid) Very strong solvent for highly aggregated peptides. Should be used as a last resort.Very Low (highly acidic and cytotoxic)

Experimental Protocols

Protocol 1: Solubility Testing of a Hydrophobic Peptide
  • Preparation: Allow the vial of the lyophilized peptide to equilibrate to room temperature. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Weighing: Accurately weigh a small amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.

  • Initial Solvent Addition: Based on the peptide's properties (hydrophobicity and charge), add a small volume (e.g., 20 µL) of the primary solvent to be tested (e.g., sterile water, 10% acetic acid, or DMSO).

  • Vortexing and Observation: Vortex the tube for 30 seconds and visually inspect for dissolution. A clear solution indicates solubility.

  • Sonication/Heating (Optional): If the peptide is not fully dissolved, sonicate the sample for 5-10 minutes or gently warm it to 37°C for 10 minutes.[3]

  • Sequential Solvent Addition: If the peptide remains insoluble, add a secondary solvent (e.g., an organic solvent if the initial solvent was aqueous, or vice versa) in small increments, vortexing after each addition, until the peptide dissolves.

  • Record Keeping: Carefully record the volumes of each solvent required to dissolve the peptide to calculate the approximate solubility.

Protocol 2: Dissolution of a Ser(tBu)-Containing Peptide for a Cell-Based Assay
  • Preparation: Equilibrate the lyophilized peptide to room temperature and centrifuge the vial.

  • Initial Dissolution: Add a small volume of sterile DMSO to the peptide to create a concentrated stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.

  • Intermediate Dilution (Optional): If a very low final concentration of DMSO is required, you can perform an intermediate dilution of the DMSO stock solution in your cell culture medium.

  • Final Dilution: Slowly add the concentrated peptide stock solution (or the intermediate dilution) to your final volume of cell culture medium while gently vortexing. Ensure the final concentration of DMSO is at a non-toxic level for your specific cell line (typically <0.5%).[6]

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.

Logical Relationships in Solvent Selection

The choice of solvent is a logical process based on the physicochemical properties of the peptide.

Solvent_Selection_Logic start Start: Peptide Sequence analyze_sequence Analyze Amino Acid Composition start->analyze_sequence calculate_charge Calculate Net Charge at Neutral pH analyze_sequence->calculate_charge assess_hydrophobicity Assess Overall Hydrophobicity (Consider Ser(tBu)) analyze_sequence->assess_hydrophobicity net_charge Net Charge? calculate_charge->net_charge hydrophobicity Hydrophobic? assess_hydrophobicity->hydrophobicity positive_charge Positive (Basic) net_charge->positive_charge > 0 negative_charge Negative (Acidic) net_charge->negative_charge < 0 neutral_charge Neutral net_charge->neutral_charge = 0 use_acid Use Dilute Acetic Acid positive_charge->use_acid use_base Use Dilute Ammonium Hydroxide negative_charge->use_base neutral_charge->assess_hydrophobicity high_hydrophobicity High hydrophobicity->high_hydrophobicity Yes low_hydrophobicity Low hydrophobicity->low_hydrophobicity No use_organic Use Organic Solvent (DMSO, DMF, ACN) high_hydrophobicity->use_organic use_aqueous Use Aqueous Buffer low_hydrophobicity->use_aqueous

Caption: Logical flow for selecting a suitable solvent for a peptide.

References

Technical Support Center: Navigating Steric Hindrance in Tert-Butyl Group Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the steric hindrance of the tert-butyl group in sterically crowded coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is the tert-butyl group particularly challenging in coupling reactions?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups at or near a reacting site hinders a chemical reaction.[1] The tert-butyl group, with its three methyl groups attached to a central carbon, is exceptionally bulky and creates significant steric congestion.[1][2] This bulk can impede the approach of catalysts and reagents, slowing down or completely inhibiting crucial steps in coupling reactions like oxidative addition and reductive elimination.[3][4]

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling involving a substrate with a tert-butyl group. What are the likely causes?

A2: Low yields in these reactions are often due to the steric bulk of the tert-butyl group hindering key steps in the catalytic cycle.[3][4] Specifically, the oxidative addition of the palladium catalyst to the aryl halide and the subsequent reductive elimination to form the new carbon-carbon bond can be severely impeded.[4] Catalyst decomposition at the higher temperatures often required for these couplings can also be a significant factor.[4]

Q3: My Buchwald-Hartwig amination with a tert-butyl-substituted amine or aryl halide is failing. What strategies can I employ to improve the outcome?

A3: The success of Buchwald-Hartwig aminations involving sterically hindered substrates is highly dependent on the choice of catalyst system.[5] The use of bulky, electron-rich phosphine ligands is crucial for promoting the reaction.[5][6] These ligands facilitate the formation of the active monoligated palladium species, which is more reactive in the catalytic cycle. Additionally, optimizing the base and solvent system is critical to success.[7]

Q4: Are there general strategies to overcome steric hindrance in Sonogashira couplings with tert-butylacetylenes?

A4: Yes, while the Sonogashira coupling is generally robust, steric hindrance from a tert-butyl group on the alkyne can be problematic. Strategies to overcome this include the use of more active palladium catalysts, often in combination with bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[8] In some cases, copper-free Sonogashira conditions can be beneficial. Optimizing the reaction temperature and solvent can also help to improve yields.[9]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling of Sterically Hindered Substrates

Question: My Suzuki-Miyaura coupling reaction between an aryl halide with a tert-butyl group and a boronic acid is resulting in a low yield of the desired product. How can I troubleshoot this?

Answer: Low yields in sterically hindered Suzuki-Miyaura couplings are a common issue. Here are several strategies to improve the outcome:

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are often necessary to facilitate the reaction.[3][6] Consider using ligands such as XPhos, SPhos, or tBuXPhos. N-heterocyclic carbene (NHC) ligands can also be highly effective.[10]

  • Catalyst Precursor: Modern palladium pre-catalysts, such as the G3 or G4 palladacycles, often show improved performance over traditional sources like Pd(PPh₃)₄ for challenging couplings.[3][11]

  • Base and Solvent Optimization: The choice of base and solvent can significantly impact the reaction. Stronger, non-coordinating bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[3] Aprotic polar solvents such as dioxane, toluene, or DMF are commonly used.

  • Temperature and Reaction Time: Sterically hindered couplings may require higher reaction temperatures and longer reaction times to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal time.[12]

Data Presentation

Table 1: Comparison of Ligands in a Sterically Hindered Suzuki-Miyaura Coupling

EntryLigandPalladium Pre-catalystBaseSolventTemperature (°C)Yield (%)
1PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O100<10
2SPhosPd₂(dba)₃K₃PO₄Dioxane11075
3XPhosXPhos Pd G3Cs₂CO₃Dioxane11092[3]
4IPrPEPPSI-IPrK₃PO₄t-BuOH8085

Yields are representative and can vary based on specific substrates.

Experimental Protocols

Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Visualizations

Troubleshooting_Suzuki_Coupling Troubleshooting Low Yield in Sterically Hindered Suzuki Coupling start Low Yield in Suzuki Coupling ligand Optimize Ligand (e.g., XPhos, SPhos, NHCs) start->ligand Is the ligand appropriate? catalyst Change Pd Pre-catalyst (e.g., G3/G4 Palladacycles) start->catalyst Is the Pd source optimal? base_solvent Optimize Base & Solvent (e.g., Cs2CO3, K3PO4 in Dioxane) start->base_solvent Are conditions ideal? temp_time Increase Temperature & Time start->temp_time Is the reaction complete? success Improved Yield ligand->success failure Still Low Yield (Consider alternative route) ligand->failure catalyst->success catalyst->failure base_solvent->success base_solvent->failure temp_time->success temp_time->failure

Caption: A decision-making workflow for troubleshooting low yields in sterically hindered Suzuki couplings.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'R'' pd2_amine_complex [L-Pd(II)(Ar)(HNR'R'')]X amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex L-Pd(II)(Ar)(NR'R'') deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination Steric hindrance is critical here reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product reactants Ar-X + HNR'R''

References

HPLC purification strategies for peptides containing O-(tert-Butyl)-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for HPLC purification of peptides containing O-(tert-Butyl)-L-serine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of these specific peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying peptides containing this compound (Ser(tBu)) via RP-HPLC?

The two main challenges are the hydrophobicity imparted by the tert-butyl group and its sensitivity to acid.

  • Hydrophobicity: The Ser(tBu) residue significantly increases the overall hydrophobicity of a peptide, leading to stronger retention on reversed-phase columns. This can necessitate higher concentrations of organic solvent for elution, which may cause issues with peptide solubility and peak broadening.

  • Acid Lability: The tert-butyl protecting group is susceptible to cleavage under acidic conditions. Trifluoroacetic acid (TFA), the most common ion-pairing agent in peptide purification, can prematurely remove this group, resulting in a mixture of the desired protected peptide and the deprotected impurity.[1]

Q2: What is a recommended starting point for column and mobile phase selection?

For most peptides containing Ser(tBu), a standard reversed-phase C18 column is a suitable starting point.[2][3] The mobile phase typically consists of an aqueous phase (A) and an organic phase (B).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[4]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[4]

  • Column: A C18 silica-based column with a wide pore size (~300 Å) is often preferred for larger peptides to ensure better interaction, while a ~100-130 Å pore size is suitable for smaller peptides.[2][5]

Q3: How can I minimize the premature removal of the tert-butyl group during purification?

Preventing the acid-catalyzed cleavage of the tert-butyl group is critical for achieving high purity.

  • Reduce TFA Concentration: Lowering the concentration of TFA in the mobile phases from the standard 0.1% to 0.05% can decrease the rate of deprotection while still providing effective ion-pairing for good peak shape.[2]

  • Optimize Temperature: Running the purification at a lower temperature (e.g., room temperature instead of elevated temperatures) can slow down the acid-catalyzed hydrolysis of the protecting group.

  • Minimize Run Time: Develop a focused, efficient gradient to reduce the peptide's total exposure time to the acidic mobile phase.[6]

  • Alternative Ion-Pairing Reagents: For highly sensitive peptides, consider using a weaker acid like formic acid (FA), although this may compromise peak shape compared to TFA.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during your HPLC purification experiments.

ProblemPotential Cause(s)Recommended Solution(s)
An impurity peak appears with a mass of -56 Da from the target peptide. The tert-butyl group (mass of 56 Da) is being cleaved by the acidic mobile phase.[1]• Lower the TFA concentration in your mobile phases to 0.05%. • Develop a steeper, faster gradient to minimize the peptide's exposure time to the acid. • If possible, perform the purification at a lower ambient temperature.
The peptide peak is broad or tailing. 1. Secondary Interactions: The peptide is interacting with free silanol groups on the silica column packing.[2] 2. Peptide Aggregation: Hydrophobic peptides can aggregate, leading to poor peak shape.[4] 3. Column Overload: Too much sample has been injected onto the column.[2]1. Ensure TFA concentration is sufficient (at least 0.05%) to mask silanol groups. Use a high-purity silica column.[2] 2. Increase column temperature to 30-40°C to improve solubility and reduce aggregation.[5] Dissolve the crude peptide in a small amount of DMSO or isopropanol before diluting with the initial mobile phase.[7] 3. Reduce the amount of peptide loaded onto the column.
Poor resolution between the target peptide and impurities. The elution gradient is too steep, causing components to elute too close together.First, run a broad "scouting" gradient (e.g., 5-95% B over 30-40 minutes) to determine the approximate %B at which your peptide elutes.[4] Then, run a shallower, focused gradient around that point (e.g., if it elutes at 40% B, try a gradient of 30-50% B over 40 minutes).[6]
Low recovery of the purified peptide. 1. Poor Solubility: The peptide is precipitating on the column or in the tubing.[5] 2. Non-Specific Binding: The peptide is adsorbing to surfaces in the HPLC system or collection tubes.[8]1. Increase column temperature. Ensure the initial mobile phase conditions are sufficient to keep the peptide dissolved. 2. Use polypropylene or specially designed low-bind collection tubes.[8] Passivating the HPLC system with a strong acid may also help.[4]

Experimental Protocols

General Protocol for RP-HPLC Purification of a Ser(tBu)-Containing Peptide

This protocol provides a general workflow that should be optimized for each specific peptide.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of a suitable solvent. For highly hydrophobic peptides, this may be a small amount of DMSO, followed by dilution with Mobile Phase A.

    • Ensure the final sample solution is clear and free of particulates.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to prevent column blockage.[9]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases thoroughly using sonication or vacuum filtration to prevent bubble formation in the system.

  • Scouting Run:

    • Equilibrate a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) with 95% Mobile Phase A and 5% Mobile Phase B.[2]

    • Inject a small analytical amount of the prepared sample.

    • Run a broad linear gradient, for example, from 5% B to 95% B over 30 minutes at a flow rate of 1 mL/min.[4]

    • Monitor the elution profile at 214-220 nm.[10]

    • Identify the retention time and approximate %B concentration at which the target peptide elutes.

  • Optimization and Purification Run:

    • Based on the scouting run, design a focused gradient. For example, if the peptide eluted at 45% B, a new gradient could be 35-55% B over 40 minutes. This shallower gradient will improve resolution.[6]

    • Equilibrate the column with the starting conditions of the new gradient.

    • Inject the preparative amount of the sample.

    • Run the optimized gradient and collect fractions corresponding to the target peak.

  • Fraction Analysis and Post-Processing:

    • Analyze the collected fractions using analytical HPLC or LC-MS to confirm the purity and identity of the target peptide.

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified peptide as a dry powder.

Visualized Workflows

The following diagrams illustrate the standard purification workflow and a logical approach to troubleshooting common issues.

G cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification crude Crude Peptide Synthesis Product dissolve Dissolve in Appropriate Solvent crude->dissolve filtrate Filter Sample (0.22 µm) dissolve->filtrate inject Inject onto Equilibrated RP-HPLC Column filtrate->inject gradient Run Optimized Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions for Purity (LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Obtain Final Product pool->lyophilize G start Suboptimal Purification Result loss_tbu Impurity Peak at M-56 Da (Loss of tBu group) start->loss_tbu peak_shape Poor Peak Shape (Broadening/Tailing) start->peak_shape resolution Poor Resolution start->resolution sol_tbu Reduce TFA to 0.05% Decrease Run Time loss_tbu->sol_tbu Cause: Acid Lability sol_shape Adjust Temp Optimize [TFA] Reduce Sample Load peak_shape->sol_shape Cause: Aggregation / Interactions sol_res Run Shallower Gradient Around Elution Point resolution->sol_res Cause: Gradient Too Steep

References

Identifying and characterizing byproducts from O-(tert-Butyl)-L-serine degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-(tert-Butyl)-L-serine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and characterization of byproducts from the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is acid-catalyzed hydrolysis of the tert-butyl ether bond. The tert-butyl group is an acid-labile protecting group, readily cleaved by strong acids such as trifluoroacetic acid (TFA), which is commonly used in solid-phase peptide synthesis (SPPS).[1][2][3] Under acidic conditions, the ether oxygen is protonated, leading to the formation of a stable tert-butyl cation and L-serine. Other potential degradation pathways, although less common, may include thermal decomposition at elevated temperatures and oxidative degradation.

Q2: What are the expected byproducts of this compound degradation?

A2: The principal byproduct of acidic degradation is L-serine , resulting from the cleavage of the tert-butyl group. The released tert-butyl cation is highly reactive and can lead to the formation of other byproducts, such as isobutylene through elimination, or it can alkylate other nucleophiles present in the reaction mixture. In the context of peptide synthesis, this cation can modify sensitive residues like tryptophan and tyrosine if scavengers are not used.[1] Under thermal stress, decarboxylation could potentially occur, leading to the formation of 2-amino-3-(tert-butoxy)propan-1-ol, although this is less commonly observed.

Q3: How can I detect and identify these byproducts in my sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the detection and identification of degradation byproducts.

  • High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the primary method for separating and quantifying this compound and its byproducts. A reversed-phase C18 column is typically effective.

  • Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is crucial for identifying byproducts by their mass-to-charge ratio (m/z).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information to confirm the identity of isolated byproducts.

Q4: Are there any known impurities in commercially available this compound?

A4: Commercial batches of this compound may contain small amounts of related impurities. These can include the starting material, L-serine, and potentially the D-enantiomer, D-serine, arising from racemization during synthesis. It is also possible to have process-related impurities from the synthetic route used by the manufacturer. It is always advisable to check the certificate of analysis provided by the supplier and to perform initial purity analysis on new batches of the reagent.

Troubleshooting Guides

HPLC Analysis Issues

Problem: I am observing peak tailing for my this compound peak.

  • Possible Cause 1: Secondary Interactions with Stationary Phase. The basic amino group of serine can interact with residual silanol groups on the HPLC column, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the amino group (pKa ≈ 9).[4] Using a mobile phase with a lower pH (e.g., pH 2-3 with 0.1% TFA or formic acid) will ensure the amino group is protonated and reduces these secondary interactions.

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

  • Possible Cause 3: Contaminated Guard or Analytical Column. Particulates from the sample or mobile phase can accumulate on the column inlet frit.

    • Solution: First, try back-flushing the column. If the problem persists, replace the guard column or the analytical column.[5]

Problem: I see an unexpected peak in my chromatogram when analyzing a stored solution of this compound.

  • Possible Cause: Degradation of the sample. this compound can degrade over time, especially if stored in an acidic solution or at elevated temperatures. The unexpected peak is likely a degradation byproduct, such as L-serine.

    • Solution:

      • Confirm Identity: Use LC-MS to determine the mass of the unexpected peak. L-serine will have a lower molecular weight than this compound.

      • Prevent Further Degradation: Prepare fresh solutions of this compound in a neutral or slightly basic, buffered aqueous solution for storage. Store solutions at low temperatures (2-8 °C or frozen) and protect from light.

Problem: My D- and L-enantiomers of serine byproducts are not separating.

  • Possible Cause: Achiral HPLC method. Standard reversed-phase HPLC columns will not separate enantiomers.

    • Solution 1: Chiral HPLC Column. Use a chiral stationary phase, such as one based on a macrocyclic glycopeptide like teicoplanin, which is effective for the separation of underivatized amino acid enantiomers.

    • Solution 2: Chiral Derivatization. Derivatize the amino acid mixture with a chiral reagent (e.g., Marfey's reagent) to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column.[6]

Data Presentation

Table 1: Potential Degradation Byproducts of this compound and their Characteristics

Byproduct NameChemical StructureMolecular Weight ( g/mol )Identification Method
L-SerineC₃H₇NO₃105.09HPLC, LC-MS, NMR
IsobutyleneC₄H₈56.11Headspace GC-MS
tert-ButanolC₄H₁₀O74.12GC-MS

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol outlines a general stability-indicating HPLC method for the analysis of this compound and its primary degradation product, L-serine.

  • Instrumentation: HPLC with UV detector or Mass Spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive mode.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B).

Protocol 2: Forced Degradation Study of this compound

This protocol describes the conditions for a forced degradation study to intentionally degrade this compound and identify potential byproducts.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid sample and the stock solution at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solid sample and the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the Stability Indicating HPLC Method (Protocol 1) and LC-MS to identify and characterize the degradation products.

Visualizations

degradation_pathway This compound This compound L-Serine L-Serine This compound->L-Serine Acidic Hydrolysis (H+) tert-Butyl cation tert-Butyl cation This compound->tert-Butyl cation Isobutylene Isobutylene tert-Butyl cation->Isobutylene Elimination

Caption: Acidic degradation pathway of this compound.

experimental_workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis Stock_Solution This compound Stock Solution Acid Acidic Stress Stock_Solution->Acid Base Basic Stress Stock_Solution->Base Oxidation Oxidative Stress Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photolytic Stress Stock_Solution->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Byproduct Characterization HPLC->Characterization

Caption: Workflow for forced degradation study.

troubleshooting_logic Start Unexpected Peak in HPLC Check_RT Is Retention Time (RT) consistent with L-Serine? Start->Check_RT LCMS Perform LC-MS Analysis Check_RT->LCMS Yes Check_RT->LCMS No/Unsure Check_Mass Does Mass Match a Potential Byproduct? LCMS->Check_Mass Identify Tentatively Identify Byproduct Check_Mass->Identify Yes Investigate Investigate Sample History (Storage, pH) Check_Mass->Investigate No Confirm Confirm with Standard/NMR Identify->Confirm Optimize Optimize HPLC Method for Separation Confirm->Optimize Investigate->Optimize End Problem Resolved Optimize->End

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Improving overall yield and purity in peptide synthesis using Ser(tBu)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving yield and purity in peptide synthesis utilizing O-tert-butyl-L-serine (Ser(tBu)). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during solid-phase peptide synthesis (SPPS) with this critical building block.

Troubleshooting Guide

This guide addresses specific problems that may arise during your peptide synthesis experiments involving Ser(tBu), offering potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Crude Peptide Purity with Multiple Peaks Near the Main Product Incomplete Coupling: The coupling of the incoming amino acid may not have gone to completion, resulting in deletion sequences.[1][2]Optimize Coupling: - Double Couple: Perform a second coupling step for the amino acid following the problematic residue. This is particularly useful after proline or for sterically hindered amino acids.[3] - Increase Reagent Concentration: Use a higher concentration (e.g., 0.5 M) for your amino acid and coupling reagent solutions to drive the reaction to completion.[3] - Change Coupling Reagent: Switch to a more efficient coupling reagent like HATU or HCTU, which are known for fast and efficient reactions with low racemization.[4][5]
Incomplete Fmoc Deprotection: Residual Fmoc groups prevent the next amino acid from coupling, leading to truncated sequences.[5]Ensure Complete Deprotection: - Use Fresh Deprotection Solution: Always use a fresh solution of 20% piperidine in DMF.[5] - Extend Deprotection Time: Increase the duration of the deprotection step or perform a second deprotection treatment.[5] - Consider a Stronger Base: For difficult sequences, consider using DBU as a stronger, non-nucleophilic base for deprotection, but be cautious of its potential to catalyze aspartimide formation.[6]
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering reagent access and leading to incomplete reactions.[7][8][9] This is more common in hydrophobic sequences.[8]Mitigate Aggregation: - Incorporate Pseudoprolines: Replace a Ser or Thr residue with a pseudoproline dipeptide to disrupt secondary structure formation.[7][10][11] - Use Backbone Protection: Employ Hmb or Dmb protecting groups on the alpha-nitrogen of certain amino acids to prevent hydrogen bonding.[7] - Change Solvent: Switch from DMF to NMP, which can improve solvation for hydrophobic peptides.[9]
Presence of a Side Product with the Same Mass (Isomer) Racemization of Serine: The stereochemistry of the serine residue may have inverted during the coupling reaction.Minimize Racemization: - Avoid Certain Bases: The use of DIPEA has been shown to potentially induce racemization with Fmoc-Ser(tBu)-OH.[12][13] - Use a Weaker Base: Substitute DIPEA with a weaker base like 2,4,6-collidine to significantly reduce the risk of racemization.[12][13] - Choose Appropriate Coupling Reagents: For sensitive couplings, using a combination like DIC/Oxyma can minimize racemization.[4]
Unexpected Mass Peaks in the Final Product Side Reactions During Cleavage: The tert-butyl protecting group, when cleaved, forms reactive t-butyl carbocations that can modify sensitive residues (e.g., Trp, Met, Cys).[14]Optimize Cleavage Cocktail: - Use Scavengers: Always include scavengers in your TFA cleavage cocktail to trap reactive carbocations. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).[14][15] - Select Appropriate Scavengers: The choice of scavenger depends on the peptide sequence. For peptides with Cys(Trt), a cocktail containing TIS is effective.[5][16]
Aspartimide Formation: For sequences containing Asp-Ser, a side reaction can occur under both acidic and basic conditions, leading to the formation of a five-membered ring intermediate that can reopen to form a mixture of alpha and beta-coupled peptides.[7]Prevent Aspartimide Formation: - Add HOBt to Deprotection Solution: Including HOBt in the piperidine deprotection solution can reduce aspartimide formation.[7][17] - Use Backbone Protection: Incorporating a backbone-protecting group on the residue preceding the Asp can prevent this side reaction.[7]
Low Overall Yield After Cleavage and Precipitation Incomplete Cleavage from Resin: The peptide may not be fully released from the solid support.Ensure Complete Cleavage: - Increase Cleavage Time: Extend the cleavage reaction time to 2-3 hours.[12] - Repeat Cleavage: If a low yield is suspected, you can re-cleave the resin with a fresh cleavage cocktail.[18]
Peptide Solubility Issues: The crude peptide may be soluble in the precipitation solvent (e.g., diethyl ether).Optimize Precipitation: - Concentrate the TFA: Before adding cold ether, concentrate the TFA solution under a stream of nitrogen.[18] - Use a Different Precipitation Solvent: Test alternative cold solvents for precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is Ser(tBu) used in peptide synthesis?

Fmoc-Ser(tBu)-OH is a crucial building block in solid-phase peptide synthesis (SPPS) that employs the Fmoc/tBu orthogonal protection strategy.[12] The tert-butyl (tBu) group protects the hydroxyl side chain of serine, preventing unwanted side reactions during peptide chain elongation.[19] This protecting group is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) but is easily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[12][19]

Q2: What are the most common side reactions associated with Ser(tBu) and how can they be minimized?

The most common side reactions include:

  • Racemization: This can occur during amino acid activation, especially when using strong bases like DIPEA.[12][13] To minimize this, a weaker base such as 2,4,6-collidine can be used.[12]

  • O-Acyl Shift: Although less common, an O-acyl shift can occur where the peptide backbone migrates from the amide nitrogen to the hydroxyl group of serine during deprotection with TFA.[12] Careful control of cleavage time and temperature can minimize this.[12]

  • Aggregation: Peptides containing serine can be prone to aggregation due to hydrogen bonding.[7][11] Using pseudoproline dipeptides or backbone protection can disrupt these interactions and improve synthesis efficiency.[7][10]

Q3: How do I choose the right coupling reagent when using Fmoc-Ser(tBu)-OH?

The choice of coupling reagent is critical for maximizing yield and minimizing side reactions.[4]

  • For Speed and Efficiency: Aminium/uronium-based reagents like HATU and HBTU are highly efficient and fast-acting.[4]

  • To Minimize Racemization: For couplings that are particularly sensitive to racemization, the combination of a carbodiimide like DIC with an additive such as Oxyma is often the preferred method as it avoids the use of a strong organic base.[4]

Q4: What is a standard cleavage cocktail for a peptide containing Ser(tBu)?

A common and effective cleavage cocktail is Reagent K, which consists of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[12] The specific composition can be adjusted based on the other amino acids present in the peptide sequence to effectively scavenge carbocations and other reactive species generated during deprotection.[14][15]

Q5: How can I monitor the efficiency of the coupling reaction for Fmoc-Ser(tBu)-OH?

The Kaiser test is a common qualitative method to monitor the completion of a coupling reaction.[20] A small sample of the resin beads is taken and tested. A blue or purple color indicates the presence of free primary amines, signifying an incomplete coupling reaction.[20] A negative result (yellow beads) suggests the coupling is complete. For quantitative analysis, a small portion of the peptide-resin can be cleaved and analyzed by HPLC.[15]

Quantitative Data Summary

The following tables provide a summary of comparative data for coupling reagents and cleavage cocktails to guide optimization.

Table 1: Comparison of Coupling Reagents for a Cys(Trt)-Ser(tBu) Dipeptide

Coupling Reagent/MethodAdditiveBaseTypical YieldRacemization/EpimerizationKey Considerations
HATU NoneDIPEA, NMM, or CollidineHighLow to moderateFast reaction times and high efficiency. The choice of base can influence the extent of epimerization.
HBTU HOBtDIPEA or NMMHighModerateA widely used and effective reagent, though HATU is often considered superior in terms of speed and reduced side reactions.
DIC/Oxyma OxymaNone/DIPEAHighVery LowOften the preferred method for coupling racemization-prone amino acids. The absence of a strong organic base is beneficial.

Note: Data is based on studies of similar peptide couplings and serves as a general guide.[4]

Table 2: Common Cleavage Cocktails for Peptides Containing Ser(tBu)

Cleavage Cocktail CompositionScavengersPrimary Application
95% TFA / 5% Water WaterGeneral purpose for simple peptides without sensitive residues.
95% TFA / 2.5% TIS / 2.5% Water TIS, WaterEffective for peptides containing Trp, Met, or Tyr.
Reagent K (82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT) Phenol, Water, Thioanisole, EDTA robust cocktail for complex peptides with multiple sensitive residues.[12]
94% TFA / 2.5% Water / 1.5% EDT / 1% TIS EDT, TISGood for peptides containing Cys(Trt).[5]

Detailed Experimental Protocols

Protocol 1: Standard Coupling Cycle for Fmoc-Ser(tBu)-OH
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 1 hour in a reaction vessel.[5]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.[12]

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[5]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

  • Coupling:

    • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[12]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 30-60 minutes at room temperature.[5][12]

  • Washing: Drain the coupling solution and wash the resin 3-5 times with DMF.[5]

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.[20]

  • Looping: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.[12]

Protocol 2: Final Cleavage and Deprotection
  • Resin Preparation: After the final coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM, 3-5 times) and dry it under vacuum.[5][12]

  • Cleavage:

    • Prepare a fresh cleavage cocktail appropriate for the peptide sequence (see Table 2). A common choice is Reagent K.[12]

    • Add the cleavage cocktail to the resin (e.g., 5 mL for 0.1 mmol scale) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[12]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail or TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.[20]

  • Drying: Dry the crude peptide pellet under vacuum.[20]

Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash_1 DMF Wash Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-Ser(tBu)-OH, Coupling Reagent, Base) Wash_1->Coupling Wash_2 DMF Wash Coupling->Wash_2 Loop Repeat for Next Amino Acid Wash_2->Loop Chain Elongation Final_Cleavage Final Cleavage (TFA Cocktail) Wash_2->Final_Cleavage Final Cycle Loop->Fmoc_Deprotection Precipitation Precipitation (Cold Ether) Final_Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.

Troubleshooting_Logic Start Low Purity / Low Yield Check_Purity Analyze Crude HPLC/MS Start->Check_Purity Deletion_Seq Deletion Sequences Present? Check_Purity->Deletion_Seq Incomplete_Deprotection Incomplete Fmoc Deprotection Check_Purity->Incomplete_Deprotection Also possible cause of deletions Incomplete_Coupling Incomplete Coupling Deletion_Seq->Incomplete_Coupling Yes Isomer_Peak Isomer Peak Present? Deletion_Seq->Isomer_Peak No Optimize_Coupling Solution: - Double Couple - Increase Concentration - Change Reagent Incomplete_Coupling->Optimize_Coupling Optimize_Deprotection Solution: - Fresh Reagent - Extend Time Incomplete_Deprotection->Optimize_Deprotection Racemization Racemization Isomer_Peak->Racemization Yes Aggregation_Check Aggregation Suspected? Isomer_Peak->Aggregation_Check No Optimize_Base Solution: - Use Weaker Base (Collidine) - Use DIC/Oxyma Racemization->Optimize_Base Aggregation Peptide Aggregation Aggregation_Check->Aggregation Yes Mitigate_Aggregation Solution: - Use Pseudoprolines - Change Solvent (NMP) Aggregation->Mitigate_Aggregation

Caption: Troubleshooting Logic for Low Purity in SPPS.

References

Technical Support Center: Synthesis of Peptides with Multiple Ser(tBu) Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing peptide aggregation in sequences containing multiple Ser(tBu) residues.

Troubleshooting Guide

Peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), particularly in sequences rich in Ser(tBu), can lead to truncated sequences, difficult purifications, and low yields. The tert-butyl (tBu) protecting group on serine, while crucial for preventing side reactions, can increase the hydrophobicity of the peptide chain, contributing to aggregation. This guide offers a systematic approach to diagnose and resolve these issues.

Diagram: Troubleshooting Workflow for Peptide Aggregation

Troubleshooting Workflow for Peptide Aggregation start Problem: Suspected Peptide Aggregation (e.g., poor resin swelling, incomplete coupling/deprotection) check_synthesis Step 1: Review Synthesis Protocol start->check_synthesis modify_conditions Strategy A: Modify Synthesis Conditions check_synthesis->modify_conditions During Synthesis post_synthesis Step 2: Post-Synthesis Handling check_synthesis->post_synthesis After Cleavage backbone_mod Strategy B: Incorporate Backbone Modifications modify_conditions->backbone_mod If aggregation persists end Resolution: Improved Yield and Purity modify_conditions->end backbone_mod->end solubilize Strategy C: Improve Peptide Solubility post_synthesis->solubilize solubilize->end

Caption: A logical workflow for addressing peptide aggregation issues.

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation in sequences with multiple Ser(tBu) residues?

A1: Peptide aggregation is primarily caused by intermolecular hydrogen bonding between peptide backbones, leading to the formation of secondary structures like β-sheets. Several factors contribute to this in Ser(tBu)-rich sequences:

  • Increased Hydrophobicity: The tert-butyl (tBu) protecting group is bulky and hydrophobic, which can reduce the solvation of the peptide chains in standard polar solvents like Dimethylformamide (DMF), promoting aggregation.

  • Hydrogen Bonding: Although the side-chain hydroxyl group of serine is protected, the amide bonds of the peptide backbone are still available for hydrogen bonding, which is the primary driver of β-sheet formation.[1]

  • Sequence-Dependent Effects: The specific arrangement of Ser(tBu) and other hydrophobic residues can create aggregation-prone regions within the peptide.

Q2: How can I detect peptide aggregation during SPPS?

A2: On-resin aggregation can be identified by several indicators:

  • Poor Resin Swelling: The peptide-resin beads may clump together and fail to swell adequately in the synthesis solvent.[1]

  • Slow or Incomplete Reactions: Both Fmoc-deprotection and amino acid coupling steps may become sluggish or incomplete.

  • Inconclusive Colorimetric Tests: Qualitative tests like the Kaiser or ninhydrin test may yield false negatives, indicating a completed reaction when the N-terminus is inaccessible due to aggregation.

Q3: What are the primary strategies to prevent on-resin aggregation?

A3: The most effective strategies involve either modifying the synthesis conditions to improve solvation or altering the peptide backbone to disrupt secondary structure formation. These include:

  • Changing the Solvent System: Switching from DMF to more effective solvating solvents like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts can disrupt aggregation.

  • Elevating the Temperature: Microwave-assisted SPPS can significantly improve synthesis efficiency by disrupting aggregation through rapid and uniform heating.

  • Incorporating Backbone Modifications: The use of pseudoproline dipeptides or backbone protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) is highly effective at breaking up secondary structures.[2]

Q4: Can I do anything to rescue an aggregated peptide after cleavage from the resin?

A4: Yes, several techniques can be employed to solubilize aggregated peptides post-cleavage:

  • Use of Chaotropic Agents: Guanidinium chloride or urea can be used to denature and solubilize aggregated peptides.

  • Organic Solvents: Solvents such as hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA) can be effective in breaking up aggregates. A common procedure involves dissolving the peptide in TFA, evaporating the solvent, and then repeating with HFIP.

  • Detergents: In some cases, detergents like sodium dodecyl sulfate (SDS) can aid in solubilizing highly aggregated peptides.

Quantitative Data on Aggregation Prevention Strategies

The following tables summarize the effectiveness of various methods in improving the synthesis of "difficult" or aggregation-prone peptides. While specific data for Ser(tBu)-rich sequences is limited in the literature, the principles and outcomes are broadly applicable.

Table 1: Comparison of Synthesis Outcomes for a Difficult Peptide Sequence [3]

Synthesis MethodKey ParametersCrude Purity (%)Yield
Conventional SPPSRoom TemperatureVery LowPoor
With Pseudoproline Dipeptide Room TemperatureExcellent Excellent
Microwave-Assisted SPPSElevated TemperatureModerate (des-Arg impurity noted)Moderate
Microwave + Pseudoproline Elevated TemperatureGood (3:1 target:des-Arg) Good

Table 2: General Effectiveness of Aggregation-Disrupting Techniques

TechniqueTypical ImprovementReference
Pseudoproline Dipeptides Can increase product yields by up to 10-fold in highly aggregated sequences.[4]
Microwave-Assisted SPPS Synthesis of A-beta 1-42 (a difficult sequence) achieved 68% crude purity in under four hours.[5]
Hmb/Dmb Backbone Protection Results in improved reaction rates, higher yields, and fewer impurities.[2]
Chaotropic Salt Wash Helps to break up existing secondary structures, improving accessibility for coupling.[6]

Experimental Protocols

Protocol 1: Incorporation of Pseudoproline Dipeptides

This protocol describes the manual coupling of a commercially available Fmoc-Xaa-Ser(ψPro)-OH dipeptide to disrupt aggregation.

Diagram: Workflow for Pseudoproline Dipeptide Incorporation

Pseudoproline Dipeptide Incorporation start Start: Peptide-resin ready for coupling deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. Wash Resin (DMF) deprotection->wash1 coupling 4. Couple Dipeptide to Resin (1-2 hours) wash1->coupling activation 3. Prepare Activation Mixture: - Fmoc-Xaa-Ser(ψPro)-OH - Coupling Reagent (e.g., HBTU) - Base (e.g., DIPEA) activation->coupling wash2 5. Wash Resin (DMF) coupling->wash2 end End: Continue with next SPPS cycle wash2->end

Caption: Step-by-step process for coupling a pseudoproline dipeptide.

Methodology:

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group from the growing peptide chain on the solid support, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-Xaa-Ser(ψPro)-OH dipeptide (2-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 2-5 equivalents) in DMF or NMP. Add DIPEA (4-10 equivalents) to the solution and mix.

  • Coupling: Immediately add the activation mixture to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a colorimetric test (e.g., Kaiser or TNBS test) to confirm the completion of the coupling reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next deprotection step.

  • Final Cleavage: The oxazolidine ring of the pseudoproline is stable to the basic conditions of Fmoc deprotection but will be cleaved during the final TFA-mediated cleavage, regenerating the native serine residue.[7][8]

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)

This protocol provides general guidelines for using a microwave peptide synthesizer to mitigate aggregation.

Methodology:

  • Programming: Program the peptide sequence into the synthesizer. Select a method that utilizes microwave energy for both the deprotection and coupling steps.

  • Deprotection: Perform Fmoc deprotection using a suitable deprotection solution (e.g., 20% piperidine in DMF). A typical microwave method might involve heating to 75-90°C for 3-5 minutes.

  • Coupling: Add the Fmoc-amino acid, coupling agent (e.g., HBTU/HOBt or DIC/Oxyma), and base (e.g., DIPEA) to the resin. A typical microwave coupling method involves heating to 75-90°C for 5-10 minutes. For sterically hindered amino acids or at difficult positions in the sequence, the coupling time or temperature can be extended.

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF.

  • Special Considerations:

    • For heat-sensitive residues like Cysteine and Histidine, it may be necessary to reduce the coupling temperature or perform these couplings at room temperature to avoid racemization.

    • Microwave heating can be particularly effective in disrupting aggregation and improving the synthesis of long or hydrophobic peptides.[9][10]

Protocol 3: Use of Chaotropic Salts

This protocol describes the use of a chaotropic salt wash to disrupt on-resin aggregation prior to a difficult coupling step.

Methodology:

  • Resin Preparation: After the standard Fmoc deprotection and subsequent DMF washes, perform additional washes with a solution containing a chaotropic salt.

  • Chaotropic Wash: Wash the peptide-resin with a 0.8 M solution of LiCl in DMF (2 x 1 min). This step helps to break apart secondary structures that have formed.

  • DMF Wash: It is crucial to thoroughly wash the resin with DMF (at least 5 x 1 min) to remove all traces of the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with coupling reagents.

  • Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash with the chaotropic salt should have improved the accessibility of the N-terminus.

References

Validation & Comparative

Stability of Serine Protecting Groups in the Presence of Trifluoroacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the hydroxyl function of serine is a critical step in solid-phase peptide synthesis (SPPS). This choice significantly impacts the overall synthetic strategy, particularly the final cleavage and deprotection step. A key reagent in the widely used Fmoc/tBu strategy is trifluoroacetic acid (TFA), which is employed for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups. Therefore, understanding the stability of serine protecting groups to TFA is paramount for a successful synthesis.

This guide provides a detailed comparison of the stability of three commonly used serine protecting groups—tert-Butyl (tBu), Trityl (Trt), and Benzyl (Bzl)—towards TFA. The information presented is supported by established principles in peptide chemistry and includes a generalized experimental protocol for researchers to conduct their own stability studies.

Comparative Stability Data

The stability of a protecting group to TFA is inversely proportional to the ease with which it is cleaved. The following table summarizes the lability of the tBu, Trt, and Bzl protecting groups under various TFA conditions. While precise kinetic data for direct comparison is not always available in the literature, the conditions required for their removal provide a clear indication of their relative stabilities.[1]

Protecting GroupStructureRequired TFA Concentration for CleavageTypical Cleavage TimeStability to Standard TFA (95%)
tert-Butyl (tBu) -O-C(CH₃)₃High (e.g., 95% in a cleavage cocktail)1.5 - 4 hoursLabile
Trityl (Trt) -O-C(C₆H₅)₃Low (e.g., 1-5% in DCM)Minutes to 1 hourVery Labile
Benzyl (Bzl) -O-CH₂-C₆H₅Not cleaved by TFA; requires stronger acids like HFNot applicableStable

Key Takeaways:

  • The tert-Butyl (tBu) group is the standard choice in Fmoc-SPPS and is designed to be cleaved by a high concentration of TFA during the final deprotection step.[1][2] Its stability to the basic conditions used for Fmoc removal and lability to strong acid makes it an integral part of this orthogonal protection strategy.[1]

  • The Trityl (Trt) group is significantly more acid-labile than the tBu group and can be removed under very mild acidic conditions.[2] This property is advantageous for the synthesis of protected peptide fragments where the side-chain protecting groups are intended to remain intact after cleavage from a highly acid-sensitive resin.

  • The Benzyl (Bzl) group is stable to the conditions of both Fmoc deprotection (piperidine) and final cleavage with TFA.[1][2] Its removal requires much harsher conditions, such as treatment with hydrogen fluoride (HF) or hydrogenolysis, making it more suitable for Boc-based SPPS strategies or when a permanent protecting group is desired during TFA treatment.[1]

Experimental Protocols

To quantitatively assess the stability of different serine protecting groups to TFA, a time-course experiment can be performed where the cleavage of the protecting group is monitored over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate of cleavage of a serine protecting group (tBu, Trt, or Bzl) from a resin-bound peptide in a defined TFA cocktail.

Materials:

  • Peptidyl-resin with a serine residue protected with the group of interest (e.g., Ac-Ser(PG)-resin, where PG = tBu, Trt, or Bzl).

  • Trifluoroacetic acid (TFA), sequencing grade.

  • Dichloromethane (DCM), peptide synthesis grade.

  • Scavengers (e.g., Triisopropylsilane (TIS), Water).

  • Cold diethyl ether.

  • HPLC system with a C18 reverse-phase column.

  • Mobile phases for HPLC: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile).

  • Centrifuge and microcentrifuge tubes.

Procedure:

  • Preparation of Cleavage Cocktails:

    • High TFA Concentration (for tBu and Bzl stability): Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Low TFA Concentration (for Trt stability): Prepare a solution of 1% TFA in DCM (v/v).

  • Resin Preparation:

    • Place a known amount of the dried peptidyl-resin (e.g., 20 mg) into several separate reaction vessels.

  • Time-Course Cleavage:

    • Add the appropriate cleavage cocktail to each reaction vessel (e.g., 200 µL).

    • Allow the reactions to proceed at room temperature.

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), stop the reaction for one sample from each group.

  • Peptide Precipitation and Isolation:

    • For each time point, filter the resin and collect the filtrate.

    • Precipitate the cleaved peptide by adding the filtrate to a microcentrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).[3]

    • Centrifuge to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether twice more to remove residual scavengers and TFA.[3]

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • HPLC Analysis:

    • Dissolve the dried peptide from each time point in a known volume of Solvent A.

    • Inject the samples onto the HPLC system.

    • Elute with a linear gradient of Solvent B (e.g., 5-95% over 30 minutes).

    • Monitor the absorbance at a suitable wavelength (e.g., 220 nm).

    • Identify the peaks corresponding to the protected and deprotected peptide by comparing the chromatograms and, if necessary, by mass spectrometry.

    • Calculate the percentage of cleavage at each time point by integrating the peak areas of the deprotected and any remaining protected peptide.

Visualizations

The following diagrams illustrate the logical workflow for the experimental protocol and the decision-making process based on the stability of the protecting groups.

experimental_workflow cluster_prep Preparation cluster_cleavage Time-Course Cleavage cluster_analysis Analysis start Start: Select Ser(PG)-Resin (PG = tBu, Trt, Bzl) cocktail_prep Prepare TFA Cleavage Cocktails (High and Low Concentration) start->cocktail_prep resin_aliquot Aliquot Resin into Reaction Vessels cocktail_prep->resin_aliquot add_cocktail Add Cleavage Cocktail resin_aliquot->add_cocktail time_points Incubate at Room Temperature (Stop at t = 0, 5, 15, 30, 60, 120, 240 min) add_cocktail->time_points precipitate Precipitate Peptide with Cold Ether time_points->precipitate hplc Analyze by RP-HPLC precipitate->hplc data Calculate % Cleavage vs. Time hplc->data end End: Stability Profile data->end decision_pathway cluster_goal Synthetic Goal cluster_decision Protecting Group Selection cluster_choice Serine Protecting Group goal Desired Peptide Product fully_deprotected Fully Deprotected Peptide (Standard Fmoc/tBu) goal->fully_deprotected protected_fragment Protected Peptide Fragment goal->protected_fragment orthogonal_protection Orthogonal Protection (TFA-stable) goal->orthogonal_protection tBu Ser(tBu) fully_deprotected->tBu Cleaved by 95% TFA Trt Ser(Trt) protected_fragment->Trt Cleaved by 1% TFA Bzl Ser(Bzl) orthogonal_protection->Bzl Stable to TFA

References

Navigating the Maze: A Comparative Guide to NMR Techniques for Characterizing Peptides with O-(tert-Butyl)-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate characterization of intermediates and final products is paramount. When incorporating the protected amino acid O-(tert-Butyl)-L-serine (Ser(tBu)), a derivative prized for preventing unwanted side reactions during synthesis, a robust analytical strategy is crucial. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for characterizing peptides containing Ser(tBu), alongside alternative methods like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC), complete with experimental data and detailed protocols.

The tert-butyl (tBu) protecting group on the serine side chain is invaluable for preventing unwanted reactions, but its presence necessitates thorough verification to ensure the integrity of the peptide sequence and the successful removal of the group in the final product. NMR spectroscopy stands out as a powerful, non-destructive technique that provides detailed atomic-level information on the peptide's structure, conformation, and purity.

Unveiling the Peptide Structure: A Deep Dive into NMR Techniques

NMR spectroscopy offers a suite of experiments to meticulously characterize peptides containing this compound. These techniques provide information on the connectivity of atoms, their spatial proximity, and the overall three-dimensional structure.

Key NMR Experiments for Peptide Characterization:

  • 1D ¹H NMR: This is the initial and most straightforward NMR experiment. For peptides with Ser(tBu), the most prominent and easily identifiable signal is a sharp singlet in the upfield region of the spectrum, typically around 1.2-1.3 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The presence and integration of this peak confirm the incorporation of the Ser(tBu) residue.

  • 2D Correlation Spectroscopy (COSY): COSY spectra reveal through-bond proton-proton couplings, which is instrumental in identifying the spin systems of individual amino acid residues. For the Ser(tBu) residue, cross-peaks between the α-proton and the β-protons can be observed, helping to trace the backbone and side-chain connections.

  • 2D Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to the entire spin system of an amino acid. This is particularly useful for assigning all the proton resonances within a residue, from the amide proton to the side-chain protons. For Ser(tBu), the TOCSY spectrum will show correlations connecting the amide proton, α-proton, and β-protons.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space (typically within 5 Å), regardless of whether they are connected by bonds. This is crucial for determining the peptide's secondary and tertiary structure. For peptides with Ser(tBu), NOESY can reveal contacts between the tert-butyl protons and other nearby residues, providing valuable conformational constraints.

  • ¹³C NMR and Heteronuclear Correlation (HSQC, HMBC): One-dimensional ¹³C NMR and two-dimensional heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide information about the carbon skeleton of the peptide. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds away. These experiments are invaluable for unambiguous assignment of all proton and carbon resonances, including those of the Ser(tBu) side chain.

Experimental Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the comprehensive NMR characterization of a peptide containing this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Sample Synthesized Peptide (with Ser(tBu)) Dissolution Dissolve in Deuterated Solvent (e.g., DMSO-d6, D2O) Sample->Dissolution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec H1_NMR 1D ¹H NMR NMR_Spec->H1_NMR COSY 2D COSY NMR_Spec->COSY TOCSY 2D TOCSY NMR_Spec->TOCSY NOESY 2D NOESY NMR_Spec->NOESY HSQC 2D ¹H-¹³C HSQC NMR_Spec->HSQC HMBC 2D ¹H-¹³C HMBC NMR_Spec->HMBC Processing Spectral Processing (Phasing, Baseline Correction) H1_NMR->Processing COSY->Processing TOCSY->Processing NOESY->Processing HSQC->Processing HMBC->Processing Assignment Resonance Assignment Processing->Assignment Structure Structure Calculation & Confirmation Assignment->Structure

A typical workflow for NMR analysis of peptides.

Performance Comparison: NMR vs. Alternative Techniques

While NMR provides unparalleled detail, other analytical techniques are also vital for a comprehensive characterization of peptides containing this compound. Mass Spectrometry and High-Performance Liquid Chromatography are indispensable tools in the peptide chemist's arsenal.

FeatureNMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Primary Information Atomic-level structure, conformation, dynamics, purityMolecular weight, sequence, post-translational modificationsPurity, quantity, separation of isomers
Detection of Ser(tBu) Direct observation of tert-butyl proton and carbon signalsMass shift of +56 Da compared to unprotected serineIncreased retention time due to hydrophobicity
Sensitivity Lower (typically requires mg of sample)High (picomole to femtomole range)High (nanogram to microgram range)
Quantitative Analysis Yes, through integration of signalsCan be quantitative with internal standardsYes, highly quantitative with proper calibration
Structural Detail High (3D structure in solution)Moderate (fragmentation provides sequence information)Low (retention time provides limited structural information)
Sample State SolutionSolid or solution (after ionization)Solution
Destructive NoYesNo (can be coupled with other techniques)

Experimental Protocols

Protocol 1: 2D NMR Spectroscopy of a Peptide with this compound
  • Sample Preparation: Dissolve 5-10 mg of the lyophilized peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O with a pH indicator). Add a small amount of a reference standard like DSS or TMS.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample concentration and overall spectral quality.

    • Record a 2D ¹H-¹H TOCSY spectrum with a mixing time of 80 ms to identify the complete spin systems of all amino acids.

    • Acquire a 2D ¹H-¹H NOESY spectrum with a mixing time of 200-300 ms to identify through-space correlations for structural analysis.

    • Record a 2D ¹H-¹³C HSQC spectrum to correlate directly bonded protons and carbons for unambiguous assignments.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).

    • Assign the resonances by systematically analyzing the cross-peaks in the 2D spectra, starting from the characteristic signals of the Ser(tBu) residue (a strong singlet around 1.2 ppm in ¹H and signals around 30 ppm and 74 ppm in ¹³C for the methyl and quaternary carbons of the tert-butyl group, respectively).

    • Use the NOESY data to identify spatial proximities and determine the peptide's conformation.

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation: Dissolve a small amount of the peptide (approximately 1 mg/mL) in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.

  • Data Acquisition:

    • Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • Acquire a full scan mass spectrum to determine the molecular weight of the peptide. The presence of the Ser(tBu) group will result in a mass increase of 56.1 Da compared to the unprotected peptide.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragment ions that can be used to confirm the amino acid sequence.

Protocol 3: HPLC Analysis
  • Sample Preparation: Dissolve the peptide in the initial mobile phase (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile). A typical gradient might be 5-95% Solvent B over 30 minutes.

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Data Analysis: The peptide containing the hydrophobic tert-butyl group will exhibit a longer retention time compared to its deprotected counterpart. The purity of the sample can be determined by integrating the area of the main peak.

Logical Relationships in Peptide Characterization

The following diagram illustrates the logical flow and interplay between different analytical techniques in the comprehensive characterization of a peptide containing this compound.

Peptide_Characterization cluster_detailed_structure Detailed Structural Elucidation Start Synthesized Peptide (with Ser(tBu)) HPLC HPLC (Purity, Retention Time) Start->HPLC MS Mass Spectrometry (Molecular Weight) Start->MS NMR NMR Spectroscopy (1D & 2D Experiments) HPLC->NMR MS->NMR Sequence_Confirmation Sequence Confirmation NMR->Sequence_Confirmation Conformation_Analysis Conformational Analysis NMR->Conformation_Analysis Final_Product Fully Characterized Peptide Sequence_Confirmation->Final_Product Conformation_Analysis->Final_Product

Interplay of analytical techniques for peptide analysis.

Conclusion

The characterization of peptides containing this compound requires a multi-faceted analytical approach. While HPLC and mass spectrometry are essential for initial purity assessment and molecular weight determination, NMR spectroscopy is indispensable for detailed structural elucidation. The combination of 1D and 2D NMR techniques provides a complete picture of the peptide, confirming the presence and integrity of the Ser(tBu) residue and revealing the three-dimensional structure in solution. By employing the methodologies outlined in this guide, researchers can confidently characterize their synthetic peptides, ensuring the quality and reliability of their scientific endeavors.

A Comparative Guide to HPLC-Based Purity Assessment of Fmoc-Ser(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

The chemical and enantiomeric purity of Fmoc-Ser(tBu)-OH, a critical raw material in solid-phase peptide synthesis (SPPS), directly impacts the final peptide's purity and yield.[1][2] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for verifying the purity of this amino acid derivative, offering both speed and high sensitivity.[1][3] This guide provides a comparative overview of various HPLC methods for assessing the purity of Fmoc-Ser(tBu)-OH, complete with experimental protocols and data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Purity Assessment: A Two-Fold Approach

The purity assessment of Fmoc-Ser(tBu)-OH encompasses two key aspects:

  • Chemical Purity: This determines the presence of impurities such as byproducts from the synthesis of the Fmoc-amino acid, including dipeptides or side-chain unprotected forms.[4]

  • Enantiomeric Purity: This measures the presence of the undesired D-enantiomer in the L-Fmoc-Ser(tBu)-OH starting material. Even small amounts of the D-isomer can lead to the formation of diastereomeric impurities in the final peptide, which can be difficult to remove and may have unintended biological consequences.[5]

Comparative Analysis of HPLC Methods

Reverse-phase HPLC (RP-HPLC) is a widely used technique for determining the chemical purity of Fmoc-amino acids. For enantiomeric purity, chiral HPLC with specialized chiral stationary phases (CSPs) is essential. Below is a comparison of different HPLC methods and columns used for the analysis of Fmoc-Ser(tBu)-OH.

Table 1: Comparison of Chiral HPLC Methods for Enantiomeric Purity of Fmoc-Ser(tBu)-OH

Method Chiral Stationary Phase (CSP) Mobile Phase Flow Rate (mL/min) Detection Retention Time (L-isomer) Retention Time (D-isomer) Selectivity (α) Resolution (Rs) Reference
Method 1Lux Cellulose-3Acetonitrile / 0.1% TFA (40:60)1.0UV @ 220 nm8.654 min9.599 min1.162.87[3]
Method 2QN-AX™Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified1.233.64[6]
Method 3ZWIX(+)™Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified1.130.96[6]

Table 2: General RP-HPLC Method for Chemical Purity of Fmoc-Amino Acids

Parameter Condition Reference
Column Reversed-phase C18[7]
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% TFA)[1][8]
Flow Rate 1.0 mL/min[1]
Detection UV @ 220 nm[1]
Injection Volume 5 µL[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the HPLC analysis of Fmoc-Ser(tBu)-OH.

Protocol 1: Chiral HPLC for Enantiomeric Purity (Based on Method 1)
  • Sample Preparation: Dissolve a small amount of Fmoc-Ser(tBu)-OH in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System: An Agilent 1100 or equivalent HPLC system equipped with a UV detector.[1]

  • Column: Lux 5 µm Cellulose-3, 250 x 4.6 mm.[1]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (40:60, v/v).[3]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.[1]

  • Injection Volume: 5 µL.[1]

  • Detection: UV absorbance at 220 nm.[1]

  • Analysis: The enantiomeric excess (e.e.) can be calculated from the peak areas of the L- and D-enantiomers in the chromatogram. The expected enantiomeric purity for commercially available Fmoc-protected amino acids is typically >99.0% e.e. for the L-form.[1]

Protocol 2: General RP-HPLC for Chemical Purity
  • Sample Preparation: Prepare the sample as described in Protocol 1, dissolving it in a suitable solvent like acetonitrile or the initial mobile phase.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 250 x 4.6 mm).[7]

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly over 20-30 minutes to a high percentage to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Injection Volume: 5-10 µL.

  • Detection: UV absorbance at 220 nm or other relevant wavelengths where the Fmoc group absorbs (e.g., 265 nm, 301 nm).

  • Analysis: The chemical purity is determined by the area percentage of the main Fmoc-Ser(tBu)-OH peak relative to the total area of all peaks in the chromatogram.

Visualizing the HPLC Workflow

The following diagram illustrates the general workflow for the HPLC-based purity assessment of Fmoc-Ser(tBu)-OH.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Fmoc-Ser(tBu)-OH Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation Chromatographic Separation (C18 or Chiral Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Area Calculation Chromatogram->Integration Purity Calculate Chemical or Enantiomeric Purity Integration->Purity

Caption: General workflow for HPLC-based purity assessment of Fmoc-Ser(tBu)-OH.

Alternative and Emerging Technologies

While HPLC is the gold standard, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and solvent consumption due to the use of smaller particle size columns (<2 µm).[9] This can lead to shorter analysis times and improved sensitivity, which is particularly beneficial in high-throughput environments.

Conclusion

The selection of an appropriate HPLC method for assessing the purity of Fmoc-Ser(tBu)-OH is contingent on the specific purity attribute being measured. For routine chemical purity, a standard reversed-phase C18 column with a gradient elution is typically sufficient. However, for the critical determination of enantiomeric purity, the use of a suitable chiral stationary phase, such as a polysaccharide-based CSP, is mandatory. The methods and data presented in this guide provide a solid foundation for researchers to establish robust quality control procedures for this essential building block in peptide synthesis.

References

The Strategic Balancing Act: A Cost-Benefit Analysis of O-(tert-Butyl)-L-serine in Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals steering peptide synthesis from the laboratory bench to industrial production, the choice of amino acid protecting groups is a critical decision with far-reaching implications for yield, purity, and overall manufacturing cost. This guide provides a comprehensive cost-benefit analysis of O-(tert-Butyl)-L-serine (Ser(tBu)), a cornerstone of modern peptide synthesis, and objectively compares its performance against key alternatives, namely O-Trityl-L-serine (Ser(Trt)) and O-Benzyl-L-serine (Ser(Bzl)).

The hydroxyl group of serine is reactive and necessitates protection to prevent undesirable side reactions during peptide chain elongation. The selection of the appropriate protecting group is intrinsically linked to the overall synthetic strategy, most commonly the Fmoc/tBu or Boc/Bzl approach in Solid-Phase Peptide Synthesis (SPPS). While this compound is the established standard in the widely adopted Fmoc/tBu strategy, its alternatives offer distinct advantages in specific synthetic contexts. This analysis delves into the economic and scientific trade-offs to guide the selection of the most suitable serine derivative for large-scale synthesis.

Performance Comparison of Serine Protecting Groups

The ideal protecting group should be stable under the conditions of peptide coupling and N-terminal deprotection, yet readily cleavable at the final stage of synthesis with minimal side reactions. The performance of tBu, Trt, and Bzl groups for serine protection is summarized below.

Protecting GroupKey AdvantagesKey DisadvantagesPrimary Application
tert-Butyl (tBu) Highly stable to the basic conditions of Fmoc removal, making it a core component of the orthogonal Fmoc/tBu strategy. Good solubility of the protected amino acid.[1]Requires strong acid (e.g., Trifluoroacetic acid - TFA) for cleavage, which can be harsh on sensitive peptides and may lead to t-butyl cation side products.[1]Standard protection for serine in routine Fmoc-based SPPS.[1]
Trityl (Trt) Very acid-labile, allowing for removal under milder acidic conditions than tBu. This enables the synthesis of protected peptide fragments.[1] The bulky nature of the Trt group can disrupt peptide aggregation, potentially leading to purer peptides in difficult sequences.[2][3]The bulkiness may sometimes hinder coupling efficiency.[1] It can be unstable to repeated TFA treatments if used for N-terminal protection in Boc-SPPS.[1]On-resin side-chain modifications and synthesis of protected peptide fragments.[1] Recommended for "difficult" or aggregation-prone sequences.[3]
Benzyl (Bzl) Stable to both the acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS.Requires very harsh cleavage conditions (e.g., HF), limiting its use in modern Fmoc-SPPS.[1]More commonly employed in Boc-based SPPS.[1]

Economic Viability: A Cost Snapshot

The cost of raw materials is a significant driver in the overall economics of large-scale peptide synthesis. The following table provides an indicative cost comparison based on currently available market prices for research-grade materials. It is important to note that bulk pricing for industrial-scale manufacturing can vary significantly and should be confirmed with suppliers.

Protected Amino AcidSupplier Example 1 (Price/Quantity)Supplier Example 2 (Price/Quantity)Relative Cost
Fmoc-Ser(tBu)-OH $46 / 100 g[4]$74.60 / 10 g

Fmoc-Ser(Trt)-OH $144.75 / 5 g[5]-

Fmoc-Ser(Bzl)-OH CHF 101.70 / 5g (~$110 USD)[6]-

$

Note: Prices are for illustrative purposes and subject to change. Bulk and GMP-grade materials will have different pricing structures.

Experimental Protocols: A Glimpse into the Lab

The following section outlines a generalized protocol for the incorporation of a serine residue during Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The key difference lies in the final cleavage and deprotection step.

General Protocol for Fmoc-SPPS of a Serine-Containing Peptide

This protocol is a generalized representation and may require optimization based on the specific peptide sequence and scale of synthesis.

  • Resin Swelling: The appropriate resin (e.g., Rink Amide for C-terminal amides or 2-chlorotrityl chloride for C-terminal acids) is swollen in a suitable solvent like N,N-Dimethylformamide (DMF).[7]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed using a solution of 20% piperidine in DMF.[7]

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling: The desired Fmoc-Ser(PG)-OH (where PG is tBu, Trt, or Bzl) is pre-activated with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and then added to the resin. The reaction is agitated until coupling is complete, which can be monitored by a ninhydrin test.[7]

  • Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: This is the critical step where the choice of protecting group dictates the conditions.

    • For Ser(tBu): The peptide is cleaved from the resin, and the tBu group is removed simultaneously using a cleavage cocktail containing a high concentration of TFA (e.g., TFA/TIS/H₂O 95:2.5:2.5).[8]

    • For Ser(Trt): A milder acidic cocktail can be used for deprotection (e.g., 1% TFA in DCM) if selective deprotection is desired while keeping other acid-labile groups intact. For full cleavage and deprotection, a standard TFA cocktail is used.[2]

    • For Ser(Bzl): In the context of an Fmoc-strategy (which is less common), very strong acids like hydrogen fluoride (HF) would be required for deprotection.[1]

  • Peptide Precipitation and Purification: The cleaved peptide is typically precipitated in cold diethyl ether, collected, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Key Processes

To aid in understanding the workflows and decision-making processes discussed, the following diagrams have been generated using Graphviz.

experimental_workflow start Start SPPS resin_swelling Resin Swelling start->resin_swelling fmoc_deprotection Fmoc Deprotection (Piperidine/DMF) resin_swelling->fmoc_deprotection coupling Fmoc-Ser(PG)-OH Coupling fmoc_deprotection->coupling coupling->fmoc_deprotection Repeat for each AA final_cleavage Final Cleavage & Deprotection coupling->final_cleavage purification HPLC Purification final_cleavage->purification

A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

decision_pathway start Select Serine Protecting Group routine_synthesis Routine Synthesis? start->routine_synthesis aggregation_prone Aggregation-Prone Sequence? routine_synthesis->aggregation_prone No use_tbu Use Fmoc-Ser(tBu)-OH routine_synthesis->use_tbu Yes protected_fragment Protected Fragment Needed? aggregation_prone->protected_fragment No use_trt Use Fmoc-Ser(Trt)-OH aggregation_prone->use_trt Yes protected_fragment->use_trt Yes use_bzl Consider Boc-Ser(Bzl)-OH (Boc Strategy) protected_fragment->use_bzl No

References

A Comparative Guide to O-(tert-Butyl)-L-serine and Its Alternatives in Novel Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks in complex molecular synthesis is paramount to achieving desired outcomes. O-(tert-Butyl)-L-serine, a protected form of the amino acid L-serine, is a cornerstone reagent in the synthesis of therapeutic peptides and other chiral molecules. This guide provides an objective comparison of its performance against key alternatives, supported by experimental data, and explores its emerging applications in drug discovery and development.

Core Application: A Shield in Peptide Synthesis

This compound, most commonly used in its N-terminally protected form as Fmoc-Ser(tBu)-OH, is a critical component in Solid-Phase Peptide Synthesis (SPPS).[1][2][3][4] Its primary role is to "protect" the hydroxyl group (-OH) on the serine side chain with a tert-butyl (tBu) group.[2][3] This prevents unwanted side reactions during the stepwise assembly of the peptide chain, ensuring the final product has the correct sequence and structure.[2] The tBu protecting group is favored for its stability under the basic conditions used for Fmoc group removal and its clean cleavage under strong acidic conditions at the final step of synthesis.[5]

Performance in Standard vs. "Difficult" Peptide Sequences

For routine, non-complex peptide synthesis, Fmoc-Ser(tBu)-OH is the industry standard, offering a balance of reliability and cost-effectiveness.[6][7] However, its performance can be challenged during the synthesis of "difficult" sequences, particularly those prone to aggregation.[6][7] Peptide chain aggregation can obstruct reaction sites, leading to incomplete reactions and the formation of deletion or truncated sequences.[6]

This is where the primary alternative, O-Trityl-L-serine (Fmoc-Ser(Trt)-OH) , demonstrates superior performance.[6][7] The bulky trityl (Trt) protecting group acts as a steric shield, disrupting the interchain hydrogen bonding that leads to aggregation.[6] This is especially beneficial in sequences containing multiple serine residues or other aggregation-prone amino acids.[7]

Quantitative Performance Comparison: Fmoc-Ser(tBu)-OH vs. Fmoc-Ser(Trt)-OH

Experimental data from comparative studies highlight the advantages of Trt protection in synthesizing complex peptides. A key study by Barlos et al. (1998) demonstrated that the use of Fmoc-amino acids with Trt side-chain protection consistently resulted in crude peptides of higher purity compared to their tBu-protected counterparts, especially in sequences containing sensitive residues like Tryptophan (Trp) and Methionine (Met).[1][6]

Peptide Sequence (Model Peptides)Serine Protecting GroupCrude Peptide Purity (%)Reference
H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OHtert-Butyl (tBu)43%[8]
H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OHTrityl (Trt)80-92%[8]
Fmoc-Ser-Met-Ser-Met-Ser-OHtert-Butyl (tBu)68%[8]
Fmoc-Ser-Met-Ser-Met-Ser-OHTrityl (Trt)~98-100%[8]

Table 1: Comparison of Crude Peptide Purity with tBu vs. Trt Serine Protection.

These findings underscore the importance of selecting the appropriate protecting group based on the peptide sequence's complexity. While Fmoc-Ser(tBu)-OH is suitable for many applications, Fmoc-Ser(Trt)-OH is the preferred choice for challenging syntheses where maximizing purity and yield is critical.[6][7]

Experimental Protocols

Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating either Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH into a peptide chain using a manual or automated synthesizer.

1. Resin Swelling:

  • Place the desired resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-amino acid (e.g., Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH) (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) (3-5 equivalents) in DMF.

  • Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF.

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

4. Repeat Cycle:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid is coupled, wash the resin with dichloromethane (DCM).

  • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.

  • Agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Novel Applications of this compound

Beyond its conventional role in SPPS, this compound and its derivatives are enabling innovative approaches in drug development.

Chiral Auxiliary in Asymmetric Synthesis

This compound serves as a valuable chiral building block, or "chiral auxiliary," in asymmetric synthesis.[4][9] Its inherent chirality is used to control the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of the target molecule.[2] This is crucial in drug development, as often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even harmful. Derivatives of this compound are used to induce high diastereoselectivity in reactions like aldol additions, enabling the synthesis of complex chiral molecules with high enantiomeric purity.

Synthesis of Non-Proteinogenic Amino Acids

The structural framework of this compound provides a versatile starting point for the synthesis of non-proteinogenic amino acids—amino acids not found in the standard genetic code. These "unnatural" amino acids are of great interest in medicinal chemistry for designing novel peptides and peptidomimetics with enhanced stability, potency, and target specificity.

Late-Stage Deoxygenative Functionalization of Peptides

A groundbreaking recent application involves the late-stage modification of serine residues within a fully assembled peptide. This novel method uses a phosphoramidite reagent and a photocatalytic system to deoxygenate the serine side chain, generating a reactive alanine radical. This radical can then be coupled with a variety of chemical groups, effectively transforming the original serine into a range of noncanonical amino acids. This technique offers a powerful tool for rapidly creating libraries of peptide analogs for drug screening and optimization, directly modifying complex peptides without the need for total re-synthesis.

Visualizing the Workflows

SPPS_Workflow start Start: Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-Ser(tBu/Trt)-OH, Coupling Reagent, Base) wash1->couple wash2 Wash (DMF) couple->wash2 kaiser Kaiser Test wash2->kaiser cycle Repeat for next amino acid kaiser->cycle cycle->deprotect Yes final_wash Final Wash (DCM) cycle->final_wash No cleave 4. Cleavage & Deprotection (TFA Cocktail) final_wash->cleave precipitate 5. Precipitation (Cold Ether) cleave->precipitate end End: Crude Peptide precipitate->end

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Decision_Tree start Peptide Sequence to be Synthesized is_difficult Is the sequence aggregation-prone or 'difficult' (e.g., poly-Ser)? start->is_difficult use_tbu Use Fmoc-Ser(tBu)-OH (Standard, Cost-Effective) is_difficult->use_tbu No use_trt Use Fmoc-Ser(Trt)-OH (Higher Purity & Yield) is_difficult->use_trt Yes

Caption: Decision logic for selecting Ser(tBu) vs. Ser(Trt) protection.

References

A Comprehensive Guide to the Orthogonality of the Tert-Butyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule construction, the strategic use of protecting groups is paramount. The principle of orthogonality—wherein one protecting group can be selectively removed in the presence of others—is a cornerstone of efficient and high-yielding synthetic routes. This guide provides an in-depth comparison of the tert-butyl (tBu) protecting group with other commonly employed protecting groups, supported by experimental data to objectively assess its orthogonality.

The tert-butyl group is widely used to protect alcohols (as tBu ethers), carboxylic acids (as tBu esters), and amines (as the tert-butoxycarbonyl, or Boc, group). Its popularity stems from its stability across a broad range of reaction conditions and its susceptibility to cleavage under specific acidic conditions. This characteristic allows for its selective removal without affecting other protecting groups that are labile to different reagents or conditions.

Comparative Analysis of Deprotection Conditions

The key to an effective orthogonal strategy lies in the distinct conditions required for the removal of each protecting group. The tert-butyl group is typically cleaved using strong acids, such as trifluoroacetic acid (TFA), or Lewis acids.[1][2][3][4][5][6] This contrasts sharply with the deprotection conditions for other common protecting groups, forming the basis of its orthogonality.

For instance, the 9-fluorenylmethoxycarbonyl (Fmoc) group, frequently used in peptide synthesis, is removed under basic conditions, typically with piperidine.[5][7][][9] Conversely, the Carboxybenzyl (Cbz or Z) group is cleaved by catalytic hydrogenolysis.[7][10] Silyl ethers, such as tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS), are most commonly removed using fluoride ion sources like tetrabutylammonium fluoride (TBAF).[11][12][13]

The following table summarizes the stability of various protecting groups under the conditions required for the deprotection of a tert-butyl group, providing a clear overview of their orthogonality.

Protecting GroupTypical Deprotection ConditionsStability to tBu Deprotection (Acidic Conditions)Orthogonality with tBu
Tert-butyl (tBu/Boc) TFA, HCl, ZnBr₂ [1][5][6]Labile -
9-Fluorenylmethoxycarbonyl (Fmoc) Piperidine, DBU (Base)[5][7][]Stable Excellent
Carboxybenzyl (Cbz) H₂, Pd/C (Hydrogenolysis)[7][10]Generally Stable Good
Benzyl (Bn) H₂, Pd/C (Hydrogenolysis)[14]Generally Stable Good
tert-Butyldimethylsilyl (TBS) TBAF, HF (Fluoride)[11][13]Generally Stable (can be labile to strong acid) Good to Moderate
tert-Butyldiphenylsilyl (TBDPS) TBAF, HF (Fluoride)[11][12]More Stable than TBS [11]Excellent
Acetyl (Ac) Mild base (e.g., K₂CO₃, MeOH) or acid[14]Labile Poor
Benzoyl (Bz) Strong base (e.g., NaOH) or strong acid[14]Labile Poor
Quantitative Data on Selective Deprotection

The following table presents experimental data on the selective deprotection of tert-butyl groups in the presence of other protecting groups, highlighting the yields and specific conditions used.

Substrate with Multiple Protecting GroupsDeprotection Reagent for tBuConditionsOther Protecting Group(s)Stability of Other Group(s)Yield of Deprotected ProductReference
N-(PhF)-amino acid tert-butyl esterZnBr₂DichloromethaneN-PhFStableGood[1][3][4]
Peptide with N-Fmoc and side-chain tBuPiperidine/DMFRoom TemperaturetBu esters/ethersStableHigh (for Fmoc removal)[5][7][15]
Peptide with N-Boc and side-chain BnH₂, Pd/CRoom TemperatureN-BocStableHigh (for Bn removal)[15]
N-Boc-L-alanine tert-butyl esterMagic Blue, Et₃SiHDichloromethaneN-BocLabile (N-Boc cleaved faster)-[16]
Substrate with tBu and PMB ethersDDQDichloromethane, H₂Op-Methoxybenzyl (PMB)StableHigh (for PMB removal)[17]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of orthogonal protecting group strategies.

Protocol 1: Selective Deprotection of a Tert-Butyl Ester using ZnBr₂

This protocol describes the chemoselective hydrolysis of a tert-butyl ester in the presence of other acid-labile protecting groups.[1][3][4]

Materials:

  • N-(PhF)-protected amino acid tert-butyl ester

  • Zinc bromide (ZnBr₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-(PhF)-protected amino acid tert-butyl ester (1.0 mmol) in anhydrous DCM (10 mL) is added ZnBr₂ (1.5 mmol).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate (10 mL).

  • The aqueous layer is extracted with DCM (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the corresponding N-(PhF)-protected amino acid.

Protocol 2: General Procedure for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for the removal of the Fmoc protecting group from the N-terminus of a growing peptide chain on a solid support, leaving tert-butyl-based side-chain protecting groups intact.[5][7][9]

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in N,N-dimethylformamide (DMF) (v/v)

  • DMF

  • Dichloromethane (DCM)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Drain the DMF and add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove residual piperidine and the cleaved Fmoc-adduct.

  • The resin is now ready for the next amino acid coupling step.

Visualizing Orthogonality and Experimental Workflows

Diagrams are provided below to illustrate the concept of protecting group orthogonality and a typical experimental workflow for its assessment.

Orthogonality Molecule Protected Molecule (tBu, Fmoc, Cbz) tBu_Deprotection Acidic Conditions (e.g., TFA) Molecule->tBu_Deprotection Selective Cleavage Fmoc_Deprotection Basic Conditions (e.g., Piperidine) Molecule->Fmoc_Deprotection Selective Cleavage Cbz_Deprotection Hydrogenolysis (H₂, Pd/C) Molecule->Cbz_Deprotection Selective Cleavage Product_tBu Fmoc, Cbz Protected tBu_Deprotection->Product_tBu Product_Fmoc tBu, Cbz Protected Fmoc_Deprotection->Product_Fmoc Product_Cbz tBu, Fmoc Protected Cbz_Deprotection->Product_Cbz

Caption: Orthogonal deprotection of tBu, Fmoc, and Cbz groups.

Experimental_Workflow cluster_synthesis Synthesis cluster_deprotection Selective Deprotection cluster_analysis Analysis Start Starting Material Protection Introduction of Protecting Groups (tBu & Other) Start->Protection Deprotection_Step Apply tBu Cleavage Conditions (e.g., Acid) Protection->Deprotection_Step Workup Reaction Quenching & Work-up Deprotection_Step->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Yield Yield Calculation Characterization->Yield

Caption: Workflow for assessing tert-butyl group orthogonality.

References

A Comparative Guide to Activating Reagents for Fmoc-Ser(tBu)-OH Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate activating reagent is paramount for the successful incorporation of Fmoc-Ser(tBu)-OH in solid-phase peptide synthesis (SPPS). The efficiency of the coupling reaction directly impacts the yield, purity, and stereochemical integrity of the final peptide. This guide provides an objective comparison of commonly used activating reagents, supported by experimental data, to facilitate an informed decision-making process.

The coupling of Nα-Fmoc-protected amino acids to the free amine of a growing peptide chain is a critical step in SPPS. This process requires the activation of the amino acid's carboxyl group to form a reactive intermediate that readily undergoes aminolysis. The choice of activating reagent influences not only the speed and completeness of the reaction but also the extent of potential side reactions, most notably racemization. For sterically hindered amino acids or challenging sequences, the selection of a highly efficient coupling agent is crucial.

Comparative Performance of Activating Reagents

The performance of various activating reagents for the coupling of Fmoc-Ser(tBu)-OH can be evaluated based on coupling efficiency (as indicated by crude peptide purity) and the propensity to induce racemization. While direct head-to-head comparisons across all reagents under identical conditions are limited, data from various studies provide valuable insights into their relative performance.

Activating ReagentAdditiveBaseCoupling Efficiency (Crude Peptide Purity)RacemizationKey Considerations
HATU NoneDIPEA, NMM, CollidineHigh (~80% for model peptides with short coupling times)[1]Low to moderate (>1% with NMM)[2]Fast reaction times and high efficiency. The choice of base can influence the extent of racemization.[3]
HCTU NoneDIPEA, NMMHigh (~83% for model peptides with longer coupling times)[1]Generally lowA cost-effective alternative to HATU with comparable efficiency.[1]
HBTU HOBtDIPEA, NMMGood to HighModerateA widely used and effective reagent, though often considered slightly less reactive than HATU.
COMU None (contains Oxyma)DIPEA, NMMHigh (~77-94% for model peptides with short coupling times)[4]LowHigh solubility and efficiency, with the integrated Oxyma moiety helping to suppress racemization.[4][5]
PyBOP HOBtDIPEA, NMMModerate to Good (~48% with short, ~75% with longer coupling times for model peptides)[1]Low to moderateA phosphonium salt-based reagent, good for avoiding guanidinylation side reactions. Performance can be sequence-dependent.[1][3]
DIC/Oxyma OxymaNone/DIPEAHighVery LowOften the preferred method for coupling racemization-prone amino acids. The absence of a strong organic base can be advantageous.[3]
DIC/HOBt HOBtNone/DIPEAGoodLow to moderateA classic and cost-effective method. The use of HOBt is crucial for suppressing racemization.[3][6]

Note: The quantitative data on crude peptide purity is adapted from a comparative study of different activators in fast conventional Fmoc-SPPS of model peptides.[1] While not exclusively focused on Fmoc-Ser(tBu)-OH, it provides a strong indication of general performance. Racemization data is sourced from studies specifically investigating this side reaction.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are generalized protocols for a standard coupling reaction and for assessing the level of racemization.

General Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines the manual synthesis of a peptide on a rink amide resin.

  • Resin Swelling: Swell the rink amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove residual piperidine and by-products.

  • Amino Acid Activation and Coupling:

    • Dissolve Fmoc-Ser(tBu)-OH (3 equivalents relative to resin loading) and the chosen activating reagent (e.g., HATU, 2.9 equivalents) in DMF.

    • If required by the activating reagent, add an additive such as HOBt (3 equivalents).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents).

    • Immediately add the activation mixture to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the reaction using a qualitative method such as the Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products before proceeding to the next deprotection and coupling cycle.

Protocol for Racemization Assay

To empirically determine the extent of racemization induced by a specific coupling reagent, a model dipeptide can be synthesized and its enantiomeric purity analyzed.

  • Dipeptide Synthesis:

    • Couple Fmoc-Ser(tBu)-OH to a resin-bound amino acid (e.g., Glycine on Wang resin) using the activating reagent to be tested, following the general SPPS protocol.

  • Cleavage and Deprotection:

    • After coupling, wash and dry the resin.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting group.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Peptide Hydrolysis:

    • Dissolve a known amount of the crude peptide in 6 M HCl.

    • Heat the solution at 110°C for 24 hours to hydrolyze the peptide bond.

  • Enantiomeric Analysis:

    • Analyze the resulting amino acid mixture using a chiral column on a gas chromatography (GC) or high-performance liquid chromatography (HPLC) system to determine the ratio of L-Serine to D-Serine.

Mechanism of Action and Logical Relationships

The efficiency and potential for side reactions of activating reagents are dictated by their chemical structure and the mechanism through which they activate the carboxylic acid.

cluster_activation Peptide Coupling Activation Pathway Fmoc-Ser(tBu)-OH Fmoc-Ser(tBu)-OH Activated_Ester Activated Ester Intermediate (OAt-, OBt-, etc.) Fmoc-Ser(tBu)-OH->Activated_Ester Activating_Reagent Activating Reagent (e.g., HATU, HBTU, PyBOP) Activating_Reagent->Activated_Ester Base Base (e.g., DIPEA, Collidine) Base->Activated_Ester Coupled_Peptide Coupled Peptide Activated_Ester->Coupled_Peptide Resin_Bound_Peptide Resin-Bound Peptide with free N-terminus Resin_Bound_Peptide->Coupled_Peptide Byproducts Byproducts Coupled_Peptide->Byproducts cluster_workflow Experimental Workflow for Reagent Comparison Start Start: Resin Preparation Deprotection Fmoc Deprotection Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling with Test Reagent Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for next amino acid (if applicable) Washing2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin Repeat->Cleavage No Analysis Analysis: - HPLC (Purity) - MS (Identity) - Chiral GC/HPLC (Racemization) Cleavage->Analysis End End Analysis->End

References

Safety Operating Guide

Personal protective equipment for handling O-(tert-Butyl)-L-serine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling O-(tert-Butyl)-L-serine in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this amino acid derivative.

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the use of appropriate personal protective equipment is mandatory. The required PPE for handling this compound is summarized in the table below, based on safety data for structurally similar compounds.[1][2]

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves should be inspected for tears or holes before each use and disposed of in accordance with local laws and good laboratory practices after handling the compound.[1][3]
Eyes Safety glasses with side shields or gogglesProvides crucial protection against splashes and airborne particles.[1]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[1][4]
Body Laboratory coatA standard lab coat is required to protect skin from contact with the chemical.[1]
Respiratory NIOSH-approved respiratorA dust respirator (e.g., N95) is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[3][5] A self-contained breathing apparatus may be necessary for large spills or in situations with inadequate ventilation.[3][5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before beginning work, verify that all necessary PPE is available and in good condition.[1]

2. Handling the Compound:

  • Wear all PPE as detailed in the table above.[1]

  • To prevent the generation of dust when handling the solid material, use appropriate tools such as a spatula.[1][3]

  • Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated area, away from heat and sources of ignition.[3][5]

3. In Case of a Spill:

  • For a small spill, and if you are trained to handle it, wear the appropriate PPE, including respiratory protection.[1][3] Carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a clearly labeled, sealed container for disposal.[1][3]

  • In the event of a large spill, evacuate the area immediately and contact the appropriate emergency response team.[1]

4. First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing becomes difficult, seek medical attention.[3]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water.[3][5]

  • Eye Contact: Flush eyes with water as a precaution, removing any contact lenses if present and easy to do so.[3][5]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical advice.[3][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and to comply with regulations.

  • Waste Collection: All waste materials containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[1]

  • Disposal Regulations: Do not dispose of this compound down the drain or in regular trash.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

A Preparation - Verify fume hood certification - Inspect and don all required PPE B Handling - Weigh and transfer compound inside fume hood - Avoid dust generation A->B C Experimentation - Conduct experiment within the fume hood - Monitor for any potential exposure B->C F Spill Response (If necessary) B->F D Decontamination & Cleanup - Decontaminate all work surfaces and equipment - Wash hands thoroughly C->D C->F E Waste Disposal - Collect all waste in a labeled, sealed container - Dispose of according to regulations D->E

References

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